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  • Product: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol
  • CAS: 34654-25-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Topic: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6) Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists Strategic Intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6) Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Strategic Intermediate for TYK2 Inhibition and Heterocyclic Scaffolds

Executive Summary

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6 ) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors. Most notably, it serves as the core scaffold for Deucravacitinib (BMS-986165) , a first-in-class allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.

This guide provides a comprehensive technical analysis of the compound, focusing on its tautomeric stability, validated synthesis protocols, and critical role in structure-activity relationship (SAR) campaigns for autoimmune therapeutics.

Chemical Identity & Tautomeric Equilibrium

While commercially listed as the "2-ol" tautomer, the compound predominantly exists in the 2-one form (cyclic urea) in both solid state and solution (DMSO/Chloroform). This distinction is critical for retrosynthetic planning and spectral assignment.

PropertySpecification
CAS Number 34654-25-6
IUPAC Name 1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa ~9.5 (NH acidity), ~5.2 (Pyridine nitrogen basicity)
Tautomeric Visualization

The equilibrium heavily favors the keto-form (II) due to the stability of the amide-like resonance within the imidazole ring.

Tautomerism cluster_0 Tautomeric Equilibrium Node1 Enol Form (2-ol) Less Stable Node2 Keto Form (2-one) Dominant Species Node1->Node2  K_eq >> 1  

Figure 1: The tautomeric shift from the 2-hydroxy pyridine (enol) to the 2-oxo (keto) species.

Synthesis & Manufacturing Protocol

The synthesis of CAS 34654-25-6 requires a regioselective approach to ensure the isopropyl group is installed at the correct nitrogen (N1 relative to the imidazole core, derived from the 4-position of the pyridine precursor).

Mechanistic Pathway

The most robust route utilizes 4-chloro-3-nitropyridine as the starting material. The reaction proceeds via nucleophilic aromatic substitution (SNAr), followed by nitro reduction and carbonyl cyclization.

Synthesis Start 4-Chloro-3-nitropyridine Step1 Intermediate A: 4-(Isopropylamino)-3-nitropyridine Start->Step1 i-PrNH2, Et3N THF, 0°C to RT Step2 Intermediate B: 3-Amino-4-(isopropylamino)pyridine Step1->Step2 H2, Pd/C (or Fe/NH4Cl) MeOH, Reduction Final Target: 1-Isopropyl-imidazo[4,5-c]pyridin-2-one Step2->Final CDI or Urea 140°C, Cyclization

Figure 2: Step-wise synthesis pathway from chloronitropyridine to the target imidazopyridine core.

Detailed Experimental Protocol

Note: This protocol is adapted from optimized procedures for Deucravacitinib intermediates (Wrobleski et al., 2019).

Step 1: Nucleophilic Displacement (SNAr)

  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: THF or Ethanol (Anhydrous).

  • Procedure: Dissolve 4-chloro-3-nitropyridine in THF at 0°C. Add triethylamine followed by the slow addition of isopropylamine to control exotherm. Warm to room temperature (RT) and stir for 4 hours.

  • Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.7) disappears, replaced by a bright yellow spot (Rf ~0.5) corresponding to the nitramine.

  • Workup: Concentrate, partition between water/EtOAc. The product, 4-(isopropylamino)-3-nitropyridine , is a yellow solid.[1]

Step 2: Reduction of Nitro Group

  • Reagents: Intermediate A, 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol.

  • Procedure: Purge the reaction vessel with N₂. Add catalyst.[2] Flush with H₂. Stir vigorously at RT for 6–12 hours.

  • Self-Validation: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution (the diamine is oxidation-sensitive). LC-MS should show M+H = 152.2.

  • Handling: Filter through Celite immediately under inert atmosphere. Do not store the diamine ; proceed directly to cyclization to avoid oxidative degradation (browning).

Step 3: Cyclization to Imidazo[4,5-c]pyridin-2-one

  • Reagents: Crude Diamine (Intermediate B), Carbonyldiimidazole (CDI) (1.5 eq) OR Urea (3.0 eq).

  • Solvent: CDI method: THF (reflux). Urea method: Melt at 160°C or high-boiling solvent (DMF).

  • Procedure (CDI Method): Dissolve diamine in dry THF. Add CDI in portions. Reflux for 3 hours.

  • Purification: Cool to RT. The product often precipitates. If not, concentrate and triturate with water/acetonitrile.

  • Result: 1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Off-white solid).[3]

Analytical Characterization

To validate the identity of CAS 34654-25-6, the following spectral data should be obtained. The "2-one" structure is confirmed by the presence of a urea carbonyl signal in 13C NMR and the absence of an O-H stretch in IR.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

NucleusShift (δ ppm)MultiplicityAssignment
¹H 11.20Broad SingletNH (Imidazolone N3)
¹H 8.35SingletPyridine H2 (C2 of pyridine ring)
¹H 8.28Doublet (J=5.5 Hz)Pyridine H6 (C6 of pyridine ring)
¹H 7.25Doublet (J=5.5 Hz)Pyridine H5 (C5 of pyridine ring)
¹H 4.65Septet (J=7.0 Hz)Isopropyl CH
¹H 1.55Doublet (J=7.0 Hz)Isopropyl CH₃ (6H)
¹³C 154.5SingletC=O (Urea carbonyl)
Mass Spectrometry[4][5][6]
  • Method: ESI+

  • Observed Mass: 178.1 [M+H]⁺

  • Fragmentation: Loss of isopropyl group (M-43) may be observed at high collision energies.

Biological Relevance: The Deucravacitinib Connection

This molecule is not merely a generic building block; it is the pharmacophore responsible for the unique binding mode of Deucravacitinib.

  • Drug: Deucravacitinib (BMS-986165)

  • Target: TYK2 (Tyrosine Kinase 2) Pseudokinase Domain (JH2).[7]

  • Mechanism: Unlike orthosteric inhibitors that bind the ATP active site (JH1), the imidazo[4,5-c]pyridine moiety binds to the JH2 regulatory domain . The isopropyl group fills a specific hydrophobic pocket, locking the enzyme in an auto-inhibitory conformation.

DrugContext Substrate CAS 34654-25-6 (Core Scaffold) Coupling Coupling Reaction (Chlorination & Amidation) Substrate->Coupling Drug Deucravacitinib (BMS-986165) Coupling->Drug Target TYK2 JH2 Domain (Allosteric Inhibition) Drug->Target High Selectivity (vs JAK1/3)

Figure 3: The progression from the CAS 34654-25-6 intermediate to the active pharmaceutical ingredient.

Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Reactivity: The urea proton (N3-H) is acidic (pKa ~9.5) and can be deprotonated by mild bases (K₂CO₃, Cs₂CO₃) for further alkylation reactions.

  • Incompatibility: Strong oxidizing agents.

References
  • Wrobleski, S. T., et al. (2019).[7] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[7][8] Journal of Medicinal Chemistry, 62(20), 8973–8995.[7] Link

  • Treitler, D. S., et al. (2022).[7] "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development, 26(4), 1202–1222.[7] Link

  • Chupak, L. S., et al. (2015). "Compounds useful as immunomodulators." U.S. Patent 9,505,748.[9] Bristol-Myers Squibb. Link

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Abstract: The imidazo[4,5-c]pyridine scaffold, a structural isomer of purine, represents a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] 1-Isopropyl-1H-imid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[4,5-c]pyridine scaffold, a structural isomer of purine, represents a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS No. 34654-25-6) is a unique member of this class for which comprehensive physicochemical data is not publicly available. This guide serves as a foundational whitepaper for researchers, scientists, and drug development professionals, outlining the critical experimental workflows and theoretical underpinnings required to fully characterize this compound. We provide a systematic approach, detailing field-proven protocols for determining essential properties such as aqueous solubility, lipophilicity (LogP/LogD), and ionization constants (pKa). By establishing this physicochemical profile, researchers can unlock a deeper understanding of the molecule's potential pharmacokinetic and pharmacodynamic behavior, enabling informed decisions in drug discovery and development pipelines.

Introduction and Structural Framework

Chemical Identity
  • Systematic Name: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

  • CAS Number: 34654-25-6

  • Molecular Formula: C₉H₁₁N₃O

  • Molecular Weight: 177.20 g/mol [2]

  • Core Structure: A fused heterocyclic system consisting of an imidazole ring and a pyridine ring.

The structure features an isopropyl group at the N1 position of the imidazole ring and a hydroxyl group at the C2 position, suggesting it exists in a keto-enol tautomeric equilibrium, predominantly as the pyridone form shown. This structural complexity is central to its chemical behavior.

Rationale for Physicochemical Characterization

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: Directly influences bioavailability and the feasibility of formulation development. Poor aqueous solubility is a primary cause of failure for many drug candidates.[3]

  • Lipophilicity (LogP): A key determinant of a molecule's ability to permeate biological membranes, including the gut wall and the blood-brain barrier. It also impacts solubility, protein binding, and metabolism.[4][5]

  • Ionization Constant (pKa): Determines the charge state of the molecule at physiological pH (approx. 7.4), which profoundly affects its solubility, permeability, and interaction with its biological target.[6]

This guide provides the necessary protocols to establish these critical data points for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

Predicted Properties: An In Silico Starting Point

While experimental data is the gold standard, in silico predictions provide a valuable baseline for experimental design. The following table summarizes computed properties for the parent scaffold and a closely related analogue, offering an initial hypothesis for the target compound's behavior.

PropertyPredicted Value (Analogue/Scaffold)SignificanceSource
Molecular Weight 177.20 g/mol Confirmed value for C₉H₁₁N₃O.[2]
XLogP3 ~0.2 - 0.4Suggests relatively low lipophilicity and good aqueous solubility.[2][7]
pKa (Basic) ~3.5Predicted for the pyridine nitrogen, indicating it will be largely neutral at physiological pH.[8]
pKa (Acidic) ~10.5Predicted for the imidazopyridinone proton, indicating it will be largely neutral at physiological pH.[8]

Experimental Determination of Aqueous Solubility

Causality: Aqueous solubility is the cornerstone of oral drug delivery. The "gold standard" for its determination is the saturation shake-flask (SSF) method, which measures the true thermodynamic equilibrium solubility of a compound.[3] This method is preferred over kinetic approaches for its accuracy and reproducibility, which are essential for regulatory submissions and robust formulation development.[3][9]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to measure the equilibrium solubility of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol in various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to understand its pH-dependent behavior.

Step-by-Step Methodology:

  • Compound Dispensing: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature, typically 25°C or 37°C, to simulate physiological conditions. Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid sediment. For robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.[3]

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µM.

Experimental Workflow: Shake-Flask Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A 1. Add Excess Solid (2-5 mg) B 2. Add Buffer (e.g., PBS, pH 7.4) A->B C 3. Agitate @ 37°C (24-48 hours) B->C D 4. Centrifuge (14,000 rpm) C->D E 5. Collect Supernatant & Dilute D->E F 6. Quantify (HPLC-UV) E->F G G F->G Calculate Solubility (mg/mL)

Caption: Workflow for the equilibrium shake-flask solubility assay.

Lipophilicity Assessment: LogP and LogD

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for all ionized and neutral forms at a specific pH.[4] For ionizable molecules like 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, measuring LogD at physiological pH 7.4 is more biologically relevant. The shake-flask method is the traditional approach, but HPLC-based methods are faster and require less material, making them ideal for discovery settings.[11]

Detailed Protocol: HPLC-Based LogP Determination

This method determines LogP by correlating the compound's retention time on a reverse-phase HPLC column with those of known standards.

Step-by-Step Methodology:

  • Standard Selection: Choose a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., from -1 to 5).

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a methanol/water or acetonitrile/water gradient.

  • Standard Analysis: Inject each standard individually and record its retention time (t_R).

  • Test Compound Analysis: Dissolve 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol in a suitable solvent (e.g., mobile phase) and inject it onto the HPLC system under the identical conditions used for the standards. Record its retention time.

  • Calibration Curve: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to generate a calibration curve.

  • LogP Calculation: Use the equation of the line from the linear regression and the measured retention time of the test compound to calculate its LogP value.[12]

Experimental Workflow: HPLC-Based LogP

G A Step 1: Standards Injection Inject 5-7 compounds with known LogP values C Step 3: Data Acquisition Record Retention Times (tR) for all compounds on C18 column A->C B Step 2: Sample Injection Inject Test Compound (1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol) B->C D Step 4: Calibration Plot LogP (Standards) vs. tR (Standards) Generate Linear Regression: y = mx + c C->D E Step 5: Calculation Use regression equation and tR of test compound to calculate its LogP value D->E F Calculated LogP E->F

Caption: High-throughput LogP determination using reverse-phase HPLC.

Ionization Constant Determination: pKa

Causality: The pKa value(s) define the pH at which 50% of the molecule is in its ionized form. For this compound, we expect at least two pKa values: one for the basic pyridine nitrogen and one for the acidic N-H proton of the imidazopyridinone ring. Potentiometric titration is a highly accurate and direct method for pKa determination.[13] It involves monitoring the pH of a solution as a titrant (acid or base) is added, with the inflection point of the resulting curve revealing the pKa.[6]

Detailed Protocol: Potentiometric Titration

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution with a constant ionic strength (e.g., using 0.15 M KCl) to a known concentration (e.g., 1 mM).[6]

  • Acidic Titration: To determine the basic pKa, first acidify the sample solution to ~pH 2 with 0.1 M HCl.

  • Titration Process: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).[6][13]

  • Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13] Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa value corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region or the inflection point on the titration curve.[13]

  • Replication: Perform the titration a minimum of three times to ensure reliability and report the average pKa with the standard deviation.[6]

Experimental Workflow: Potentiometric pKa Titration

G A 1. Calibrate pH Meter (pH 4, 7, 10) B 2. Prepare Sample (1 mM in 0.15M KCl) A->B C 3. Acidify to pH 2 (with 0.1M HCl) B->C D 4. Titrate with NaOH (Incremental Additions) C->D E 5. Record pH vs. Volume D->E F 6. Plot Titration Curve (pH vs. Volume NaOH) E->F G 7. Identify Inflection Point (pH at half-equivalence) F->G H Determined pKa Value G->H

Caption: Workflow for pKa determination via potentiometric titration.

Summary and Path Forward

This technical guide provides a comprehensive framework for the experimental characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. By systematically applying the detailed protocols for determining solubility, lipophilicity, and ionization constants, researchers can generate the foundational data required for any drug discovery program. These physicochemical properties are not merely data points; they are critical predictors of a compound's in vivo behavior and are indispensable for guiding lead optimization, formulation design, and the overall advancement of this promising scaffold.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

  • Solubility Experimental Methods. SlideShare.

  • Summary of solubility measurement protocols of each company before harmonization. ScienceDirect.

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

  • LogP/D. Cambridge MedChem Consulting.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

  • Compound solubility measurements for early drug discovery. Life Chemicals.

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate.

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate.

  • LogP—Making Sense of the Value. ACD/Labs.

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

  • Determination of log P coefficients via a RP-HPLC column. Google Patents.

  • 1-isopropyl-1h-imidazo(4,5-c)pyridin-2-ol. Sigma-Aldrich.

  • 1-isopropyl-4,4-dimethyl-2-propyl-4,5-dihydro-1H-imidazole. Chemical Synthesis Database.

  • First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. USP.

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC.

  • 1H-Imidazo(4,5-c)pyridine. PubChem.

  • Electronic supplementary information. The Royal Society of Chemistry.

  • Synthesis of imidazo[4,5-c]pyridine. PrepChem.com.

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

  • 2-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-2-ol. PubChem.

  • 1-Isopropylimidazole Product Description. ChemicalBook.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.

  • Solubility for Common Extractable Compounds. Jordi Labs.

  • 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. EPA.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Reference Tables: Description and Solubility. P.

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Chad's Prep.

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.

  • 1-Isopropyl-1H-imidazole. BLD Pharm.

  • Isopropyl alcohol(67-63-0) 1H NMR spectrum. ChemicalBook.

  • Chemical Properties of 1-(3-Aminopropyl)imidazole. Cheméo.

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Foundational

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

< An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[4,5-c]pyridine ring system, a structural isomer of naturally occurring purines, represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine ring system, a structural isomer of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a wide array of biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by imidazo[4,5-c]pyridine derivatives, with a focus on their therapeutic potential in oncology, virology, and inflammatory diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent molecules, offering field-proven insights for drug development professionals.

Introduction: The Rise of a Versatile Heterocycle

The fusion of an imidazole ring with a pyridine moiety gives rise to several isomeric structures, with the imidazo[4,5-c]pyridine core being of significant interest due to its structural analogy to purines.[1][2] This resemblance allows these compounds to act as mimics or antagonists of endogenous purines, interfering with key cellular pathways.[3] This scaffold is a cornerstone in the development of novel therapeutics, leading to compounds that function as kinase inhibitors, antiviral agents, and modulators of the immune system.[1][2] This guide will explore the key therapeutic areas where imidazo[4,5-c]pyridine derivatives have shown significant promise.

Key Biological Activities and Mechanisms of Action

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazo[4,5-c]pyridine scaffold is a prominent feature in many potent anticancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer.[3][4]

A. Kinase Inhibition:

Many derivatives have been developed as inhibitors of various kinase families, including:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overactive in glioblastoma. Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent SFK inhibitors, showing efficacy against glioblastoma cell lines.[5]

  • DNA-Dependent Protein Kinase (DNA-PK): As a key enzyme in the repair of DNA double-strand breaks, inhibiting DNA-PK can sensitize cancer cells to radiation therapy. Imidazo[4,5-c]pyridine-2-ones have been discovered as selective DNA-PK inhibitors.[6]

  • c-Met Kinase: The c-Met proto-oncogene is a key target in various cancers. Imidazo[4,5-b]pyridine derivatives (a closely related isomer) have shown potent c-Met inhibition, leading to tumor growth inhibition in xenograft models.[7]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.[3]

The mechanism of kinase inhibition often involves the nitrogen atoms of the imidazo[4,5-c]pyridine core forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.

Signaling Pathway: Kinase Inhibition by Imidazo[4,5-c]pyridine Derivatives

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates ImidazoPyridine Imidazo[4,5-c]pyridine Derivative ImidazoPyridine->RTK Inhibits SFK Src Family Kinase (e.g., Src, Fyn) ImidazoPyridine->SFK Inhibits DNA_PK DNA-PK ImidazoPyridine->DNA_PK Inhibits SFK->PI3K Activates STAT3 STAT3 SFK->STAT3 Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription STAT3->Transcription DNARepair DNA Repair DNA_PK->DNARepair

Caption: Inhibition of key oncogenic signaling pathways.

B. PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) inhibitors can enhance the sensitivity of tumor cells to chemotherapy. Certain imidazo[4,5-c]pyridines have demonstrated potent PARP inhibitory activity.[2]

Antiviral Activity

The structural similarity to purine nucleosides makes the imidazo[4,5-c]pyridine scaffold an excellent starting point for the development of antiviral agents. These compounds can interfere with viral replication by targeting viral enzymes.

  • Hepatitis C Virus (HCV): A notable success story is the development of 2,5-disubstituted imidazo[4,5-c]pyridines as inhibitors of HCV.[8] Structural modifications of a lead compound initially active against pestivirus led to analogues with selective and potent activity against the HCV subgenomic replicon system.[8]

  • Bovine Viral Diarrhea Virus (BVDV): This virus, a surrogate for HCV studies, is also sensitive to imidazo[4,5-c]pyridine derivatives. The mechanism is believed to involve interaction with the viral RNA-dependent RNA polymerase.[1][2]

  • Other Viruses: Research has also explored their activity against respiratory syncytial virus (RSV) and the Ebola virus.[2][9][10]

Anti-inflammatory and Immunomodulatory Activity

Imidazo[4,5-c]pyridine derivatives can modulate the immune response, showing potential for treating inflammatory and autoimmune diseases.

  • Toll-Like Receptor (TLR) Agonism: Some derivatives act as agonists for Toll-like receptor 7 (TLR7), which can stimulate an immune response against cancer cells.[11] This makes them promising candidates for cancer immunotherapy.

  • Inhibition of Pro-inflammatory Cytokines: Certain compounds can suppress the production of inflammatory mediators like TNF-α and various interleukins.[1] For instance, imidazo[4,5-c]quinoline derivatives have been shown to inhibit the JAK/STAT and NF-κB pathways, which are central to inflammation, demonstrating efficacy in preclinical models of inflammatory bowel disease (IBD).[12]

  • COX Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[13]

Structure-Activity Relationships (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.

PositionSubstituent Effect on ActivityTarget ClassReference
C2 Phenyl or substituted phenyl groups are common. A 2-fluorophenyl group was crucial for shifting activity from anti-pestivirus to anti-HCV.Antiviral[8]
N3 Substitution at this position can influence kinase selectivity and potency.Kinase Inhibitors[5]
N5 Large substituents on the benzyl group at this position can reduce antiviral activity.Antiviral[1][2]
C6 Anilino substitutions have been key in developing selective DNA-PK inhibitors.Kinase Inhibitors[6]
Pyridine N The position of the nitrogen atom in the pyridine ring significantly impacts antiproliferative activity.Anticancer[3]

Experimental Protocols & Methodologies

Protocol: In Vitro Kinase Inhibition Assay (Example: SFK)

This protocol outlines a typical biochemical assay to determine the inhibitory potency (IC50) of a test compound against a purified kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

Materials:

  • Purified recombinant Src or Fyn kinase.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP (Adenosine triphosphate).

  • Specific peptide substrate for the kinase.

  • Test imidazo[4,5-c]pyridine compound, serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Plating: Dispense 1 µL of serially diluted test compound into the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Addition: Add 10 µL of kinase solution (containing the purified kinase in kinase buffer) to each well, except the negative control.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination & Detection: Add the detection reagent according to the manufacturer's protocol. This typically involves a step to stop the kinase reaction and a second step to generate a luminescent signal proportional to the amount of ADP produced (which corresponds to kinase activity).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Why serial dilutions? To test the compound over a wide concentration range, which is necessary for an accurate IC50 determination.

  • Why pre-incubate the kinase and compound? To ensure that the binding equilibrium is reached before the enzymatic reaction starts.

  • Controls are critical: The positive control defines the maximum signal, while the negative control defines the background. These are essential for data normalization and validating the assay window.

Workflow: In Vitro Drug Discovery Cascade

Workflow Start Compound Library (Imidazo[4,5-c]pyridines) PrimaryAssay Primary Biochemical Assay (e.g., Kinase Inhibition @ 10 µM) Start->PrimaryAssay IC50 IC50 Determination (Dose-Response Curve) PrimaryAssay->IC50 Active Hits Selectivity Selectivity Profiling (Panel of related kinases) IC50->Selectivity CellAssay Cell-Based Assay (e.g., Antiproliferation - MTT/CTG) Selectivity->CellAssay Potent & Selective Hits TargetEngagement Target Engagement Assay (e.g., Western Blot for p-STAT3) CellAssay->TargetEngagement Lead Lead Candidate TargetEngagement->Lead Confirmed Cellular Activity

Caption: A typical screening workflow for identifying lead compounds.

Future Perspectives and Drug Development Challenges

The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Improving Selectivity: Enhancing selectivity for specific kinase isoforms or viral targets to minimize off-target effects and improve the safety profile.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against resistant mutants, a common challenge in both oncology and virology.

  • Targeting New Pathways: Exploring the potential of this scaffold to modulate other biological targets beyond the well-established ones.

  • Pharmacokinetic Optimization: Improving drug-like properties such as solubility, metabolic stability, and oral bioavailability is crucial for translating potent compounds into effective medicines.[1][7]

Conclusion

Imidazo[4,5-c]pyridine and its closely related isomers are exceptionally versatile scaffolds that have yielded a wealth of biologically active compounds.[1] Their ability to effectively target key enzymes like kinases and viral polymerases underscores their importance in modern drug discovery. The extensive research into their anticancer, antiviral, and anti-inflammatory properties has established a solid foundation for the development of novel therapeutics. Through a deep understanding of their structure-activity relationships and the application of robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Perin, N., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1267. [Link]

  • Finlay, M. R. V., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(15), 8486–8503. [Link]

  • (Patent). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. PMC. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]

  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]

  • Kim, K., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1057-1070. [Link]

  • Glavač, D., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 65(18), 12246–12264. [Link]

  • Al-Qawasmeh, R. A., et al. (2015). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. European Journal of Medicinal Chemistry, 96, 463-472. [Link]

Sources

Exploratory

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol IUPAC name and structure

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Abstract This technical guide provides a comprehensive analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol , a fused heterocyclic scaffold critical in the development of kinase inhibitors (e.g., DNA-PK, ATM, SFK). We examine its nomenclature, the thermodynamic dominance of its keto-tautomer (2-one), and provide a validated synthetic protocol. This document is designed for medicinal chemists and process scientists requiring actionable data on this specific chemical entity.[1]

Structural Identity & Nomenclature

The compound formally named 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol exists in a dynamic tautomeric equilibrium.[1] While the "2-ol" (enol) nomenclature is often used in cataloging, the 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (keto) form is the thermodynamically preferred species in the solid state and in polar solvents, driven by the aromaticity of the pyridone-like system and intermolecular hydrogen bonding.

Attribute Detail
Preferred IUPAC Name 1-(Propan-2-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Common Name 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol
CAS Registry Number 34654-25-6
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
SMILES CC(C)n1c2c(cncc2)nc1=O
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer between the enol (2-ol) and keto (2-one) forms. In biological media (pH 7.4), the 2-one form predominates, serving as a hydrogen bond donor/acceptor pair essential for kinase hinge binding.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (2-ol) Less Stable (Polar Media) Keto Keto Form (2-one) Dominant Species Enol->Keto  Proton Transfer  

Caption: Equilibrium favors the 2-one form due to resonance stabilization of the urea moiety within the fused ring system.

Synthetic Methodology

The synthesis of 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol requires a regioselective approach to ensure the isopropyl group is installed at the N1 position relative to the pyridine nitrogen.[1] The most robust pathway involves the nucleophilic aromatic substitution (


) of a 4-chloropyridine precursor followed by reductive cyclization.[1]
Retrosynthetic Analysis
  • Target: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.[1]

  • Key Disconnection: C2–N3 and C2–N1 bonds (Urea formation).[1]

  • Precursor: 3-Amino-4-(isopropylamino)pyridine.[1]

  • Starting Material: 4-Chloro-3-nitropyridine (commercially available).[1]

Step-by-Step Protocol

Step 1: Nucleophilic Displacement (


) [1]
  • Reagents: 4-Chloro-3-nitropyridine, Isopropylamine, Triethylamine (Et₃N), Ethanol.

  • Procedure: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in ethanol. Add isopropylamine (1.2 eq) and Et₃N (1.5 eq) dropwise at 0°C. Reflux for 4 hours.

  • Mechanism: The highly electron-deficient pyridine ring (activated by the nitro group) undergoes facile displacement of the chloride by the primary amine.[1]

  • Checkpoint: Monitor TLC for disappearance of the starting chloride. Product: N-isopropyl-3-nitropyridin-4-amine.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).[1]

  • Procedure: Suspend the nitro intermediate in EtOH/H₂O. Add Fe powder (5 eq) and NH₄Cl (5 eq). Heat to 80°C for 2–4 hours. Filter through Celite while hot to remove iron oxides.[1]

  • Alternative: Hydrogenation (H₂, Pd/C) is cleaner but requires pressure equipment.[1]

  • Product: N4-isopropylpyridine-3,4-diamine.

Step 3: Carbonyl Cyclization

  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]

  • Procedure: Dissolve the diamine (1.0 eq) in dry THF under inert atmosphere (N₂). Add CDI (1.2 eq) in portions. Stir at room temperature for 12 hours.

  • Purification: The product often precipitates. Wash with cold ether.[1] Recrystallize from methanol if necessary.

  • Yield: Typically 65–80% over 3 steps.[1]

Synthesis Workflow Diagram

Synthesis Start 4-Chloro-3-nitropyridine Inter1 N-isopropyl-3-nitropyridin-4-amine Start->Inter1 Isopropylamine, Et3N EtOH, Reflux (SnAr) Inter2 N4-isopropylpyridine-3,4-diamine Inter1->Inter2 Fe/NH4Cl or H2/Pd-C Reduction Final 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Inter2->Final CDI (Carbonyldiimidazole) THF, RT (Cyclization)

Caption: Three-step convergent synthesis from 4-chloro-3-nitropyridine.

Physicochemical & Pharmaceutical Profile

Scaffold Properties

The imidazo[4,5-c]pyridine-2-one core is a privileged scaffold in drug discovery, particularly for ATP-competitive inhibitors.

  • Hydrogen Bonding: The lactam motif (NH-C=O) acts as a donor-acceptor pair, mimicking the purine ring of Adenosine.[1] This allows it to bind effectively to the hinge region of kinases.

  • Solubility: The pyridine nitrogen (N5) provides a basic center (pKa ~5–6), enhancing solubility in acidic media compared to carbocyclic analogs.[1]

  • Lipophilicity: The isopropyl group adds steric bulk and lipophilicity, often filling the hydrophobic pocket (Gatekeeper region) in kinase active sites.[1]

Known Applications
  • DNA-PK Inhibitors: Derivatives of this scaffold have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), used to sensitize cancer cells to radiation therapy [1].[1]

  • ATM Kinase Modulators: Substituted 1-isopropyl-imidazo[4,5-c]pyridin-2-ones are cited in patent literature as selective modulators of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of DNA damage response [2].[1]

  • SFK Inhibitors: The scaffold serves as a template for Src Family Kinase (SFK) inhibitors, targeting glioblastoma multiforme [3].[1]

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Source: Journal of Medicinal Chemistry / PMC.[1] URL:[Link]1]

  • 1-Isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-one as Selective Modulators of ATM Kinase. Source: European Patent Office (EP3849984B1).[1] URL:1]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1] URL:[Link]1]

Sources

Foundational

Technical Guide: Therapeutic Targets of Imidazo[4,5-c]pyridines

[1] Executive Summary The imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its more common isomer, imidazo[4,5-b]pyridine (3-deazapurine). As a bioisostere o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its more common isomer, imidazo[4,5-b]pyridine (3-deazapurine). As a bioisostere of purines and benzimidazoles, the [4,5-c] isomer offers unique vectors for hydrogen bonding and pi-stacking interactions within ATP-binding pockets and G-protein coupled receptors (GPCRs).

This guide dissects the validated and emerging therapeutic targets of imidazo[4,5-c]pyridines, moving beyond general screening data to specific mechanistic engagements in oncology, cardiovascular medicine, and immunology.

Part 1: Structural Pharmacology & Scaffold Analysis

The imidazo[4,5-c]pyridine core is defined by the fusion of an imidazole ring to a pyridine ring, where the pyridine nitrogen is located at the 5-position relative to the bridgehead carbons (standard IUPAC numbering).

The Purine Isostere Hypothesis

Unlike the [4,5-b] isomer (which mimics 1-deazapurine or 3-deazapurine depending on orientation), the [4,5-c] system presents a unique electronic distribution.

  • N-H Donor: The imidazole N-H acts as a critical hydrogen bond donor (e.g., to the hinge region of kinases).

  • N-Acceptor: The pyridine nitrogen (N5) serves as a hydrogen bond acceptor, often interacting with conserved water networks or specific residues like Lysine or Threonine in active sites.

Scaffold cluster_0 Imidazo[4,5-c]pyridine Core C2 C2 N3 N3 (Donor) C2->N3 C4 C4 N3->C4 Target_A Kinase Hinge (ATP Site) N3->Target_A H-Bond N5 N5 (Acceptor) C4->N5 C7 C7 C6 C6 N5->C6 Target_B GPCR (Acidic Residues) N5->Target_B Ionic/H-Bond C6->C7 N1 N1 C7->N1 N1->C2

Caption: Pharmacophore mapping of the imidazo[4,5-c]pyridine core showing critical interaction points N3 and N5 with biological targets.

Part 2: Cardiovascular & Metabolic Targets

Angiotensin II Type 1 Receptor (AT1) Antagonists

The most historically validated application of the imidazo[4,5-c]pyridine scaffold is in the design of "Sartans" (Angiotensin Receptor Blockers - ARBs). While Losartan utilizes an imidazole core, the fused [4,5-c]pyridine system provides a larger hydrophobic surface area for the AT1 receptor pocket.

  • Mechanism: Competitive antagonism of Angiotensin II at the AT1 receptor.

  • SAR Insight: Substitution at the C6 position with an aryl group (often bearing an acidic tetrazole or carboxylate) is critical for mimicking the biphenyl-tetrazole moiety of Losartan.

  • Dual Activity: Recent derivatives have shown dual activity as AT1 Antagonists and PPAR-

    
     Partial Agonists .[1] This dual mechanism addresses both hypertension and insulin resistance (Metabolic Syndrome).[2]
    
Experimental Validation: AT1 Receptor Binding Protocol

To validate a new derivative against AT1, a radioligand binding assay is the gold standard.

Protocol:

  • Source: Prepare membranes from HEK293 cells stably expressing human AT1 receptor.

  • Ligand: Use [

    
    I]-Sar
    
    
    
    -Ile
    
    
    -Angiotensin II as the radioligand (0.2 nM).
  • Incubation:

    • Mix membrane prep (20 µg protein) + Radioligand + Test Compound (10

      
       to 10
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      , 1 mM EDTA, 0.1% BSA.
      
    • Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Part 3: Oncology Targets (Kinases & Epigenetics)

The scaffold's planarity allows it to intercalate into DNA or, more commonly, occupy the adenine-binding pocket of kinases.

Janus Kinases (JAK1/JAK3)

Imidazo[4,5-c]pyridines have emerged as potent inhibitors of the JAK-STAT pathway, specifically targeting JAK1. This is relevant for both hematological malignancies and autoimmune disorders.

  • Binding Mode: The pyridine nitrogen (N5) often interacts with the gatekeeper residue or solvent-front amino acids, while the imidazole moiety anchors to the hinge region.

  • Therapeutic Outcome: Inhibition of STAT phosphorylation, leading to downregulation of pro-inflammatory cytokines (IL-6, IFN-

    
    ).
    
Src Family Kinases (SFKs)

Recent studies (e.g., Identify of imidazo[4,5-c]pyridin-2-one derivatives) highlight this scaffold's ability to inhibit Src and Fyn kinases.

  • Indication: Glioblastoma multiforme (GBM) and metastatic solid tumors.

  • Mechanism: Disruption of focal adhesion kinase (FAK) signaling complexes, reducing tumor cell migration and invasion.

Aurora Kinases & Tubulin

While the [4,5-b] isomer is more famous for Aurora kinase inhibition, the [4,5-c] derivatives function as dual-mechanism agents:

  • Aurora A Inhibition: Arresting mitosis at the G2/M phase.

  • Tubulin Destabilization: Binding to the colchicine site of tubulin, preventing polymerization.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Imidazo[4,5-c]pyridine Inhibitor->JAK Competitive Inhibition (ATP Site) P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation

Caption: Signal transduction blockade by imidazo[4,5-c]pyridines at the JAK kinase level, preventing STAT-mediated transcription.

Part 4: Immunology (TLR7 Modulation)

The imidazoquinoline drug Imiquimod is a Toll-Like Receptor 7 (TLR7) agonist. The imidazo[4,5-c]pyridine scaffold is a 3-deaza analogue of this system.

  • Agonists: 1-isobutyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives can act as TLR7 agonists, inducing Type I Interferon (IFN-

    
    ) production. This is useful for viral clearance and cancer immunotherapy.
    
  • Inhibitors: Recent patent literature (2023-2024) discloses specific [4,5-c] derivatives as TLR7 inhibitors. These are critical for treating autoimmune diseases like Lupus (SLE), where TLR7 is overactive.

Part 5: Validated Data Summary

Target FamilySpecific TargetIndicationMechanism of ActionKey SAR Feature
GPCR AT1 ReceptorHypertensionCompetitive Antagonist6-aryl substitution (biphenyl mimic)
Kinase JAK1 / JAK3Rheumatoid Arthritis / CancerATP-competitive inhibitorH-bond donor at N3; Acceptor at N5
Kinase Src / FynGlioblastomaAnti-metastaticImidazo[4,5-c]pyridin-2-one core
Innate Immune TLR7Viral Infection / AutoimmunityAgonist or AntagonistN1-isobutyl/alkyl group is critical
Viral NS5A / RdRpHepatitis C (HCV)Replication InhibitionFused tricyclic systems

Part 6: Synthetic Accessibility & References

For researchers planning to synthesize these targets, the C4-functionalization is the most common entry point.

  • Starting Material: 3-nitropyridin-4-amine.

  • Reduction: Reduction to 3,4-diaminopyridine.

  • Cyclization: Reaction with carboxylic acids or orthoesters to form the imidazole ring.

  • N-Alkylation: Regioselective alkylation at N1 vs N3 is the primary synthetic challenge. Conditions (e.g., Cs

    
    CO
    
    
    
    vs NaH) must be optimized to favor the [4,5-c] N1-isomer over N3.
References
  • Angiotensin/PPAR Dual Action

    • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ.[1]

    • Source: Bioorganic & Medicinal Chemistry (2013).[1]

  • Src/Fyn Kinase Inhibition

    • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019).
  • TLR7 Modulation

    • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer.[3] (Note: Patent/PMC discussion on modulation).

    • Source: WO 2024/240726 A1 / PMC Upd
  • Biological Activity Review

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
    • Source: Molecules (2017).[4]

  • Aurora Kinase/Antitumor

    • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases (Comparative structural d
    • Source: Journal of Medicinal Chemistry (2010).[5]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled from publicly available safety data for structurally related compounds and general principles of laboratory safe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for structurally related compounds and general principles of laboratory safety. 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is a research chemical for which a specific Safety Data Sheet (SDS) was not publicly available at the time of this writing. Users must exercise caution and are responsible for conducting their own risk assessments before handling this compound. The information provided herein is intended as a guide and does not replace a formal, substance-specific risk assessment.

Introduction: Understanding the Compound

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is a heterocyclic compound, a class of molecules central to pharmaceutical research and drug development.[1][2][3] These structures, which incorporate atoms other than carbon (such as nitrogen, oxygen, or sulfur) into their rings, are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The imidazo[4,5-c]pyridine core, in particular, is a key feature in many biologically active molecules.

Given its novelty as a research chemical, comprehensive safety and toxicological data for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol are not yet fully established. Therefore, a cautious approach to handling is paramount, drawing upon established safety protocols for related heterocyclic compounds, such as pyridine and imidazole derivatives.

Hazard Identification and Risk Assessment

While specific GHS classifications for this compound are not available, an assessment of related structures, such as 1H-Imidazo[4,5-c]pyridine, suggests potential hazards.[4]

Inferred Potential Hazards based on Analogous Compounds:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4]

A thorough risk assessment should be conducted before any experimental work begins. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Table 1: Inferred GHS Hazard Classifications for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (Based on 1H-Imidazo[4,5-c]pyridine)
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation

Source: Inferred from data for 1H-Imidazo(4,5-c)pyridine from PubChem.[4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[5][6]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6][7][8]

3.2. Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound should include:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[5][9]

  • Protective Clothing: A fully buttoned lab coat and closed-toe shoes are mandatory.[5][9]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[5][10]

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling Prep Assess Risks for Procedure SelectPPE Select Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat Prep->SelectPPE Proceed InspectPPE Inspect PPE for Integrity SelectPPE->InspectPPE Confirm Selection EnterHood Enter Designated Fume Hood InspectPPE->EnterHood Don PPE HandleChem Handle Chemical: Weighing, Transferring, etc. EnterHood->HandleChem DoffPPE Doff PPE Correctly HandleChem->DoffPPE Procedure Complete WashHands Wash Hands Thoroughly DoffPPE->WashHands CleanArea Clean Work Area WashHands->CleanArea

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

4.1. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[11][12][13]

  • Do not breathe dust or vapors.[14]

  • Use spark-proof tools and avoid sources of ignition, as the compound may be flammable.[12][15]

  • Wash hands thoroughly after handling.[8][9][11]

  • Regularly clean equipment and the work area to prevent contamination.[11][12]

4.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][14][16]

  • Keep away from heat, sparks, and open flames.[12][15]

  • Store away from incompatible materials such as strong oxidizing agents.[5][14]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9][14]

5.2. Spill Response:

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for hazardous waste disposal.[5][17]

  • Large Spills: Evacuate the area immediately and prevent entry.[5][18] Notify the appropriate emergency response team and environmental health and safety office.[18] Ventilate the area and eliminate all ignition sources.[11][18]

Spill_Response_Plan cluster_assess Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsMajor Major Spill? (>1 Liter or outside hood) Assess->IsMajor MinorResponse Trained Personnel Only - Don appropriate PPE - Contain with absorbent - Collect & seal waste IsMajor->MinorResponse No MajorResponse Evacuate Area - Alert others - Call Emergency Response (911) - Secure the area IsMajor->MajorResponse Yes

Caption: Chemical Spill Response Decision Flowchart.

Waste Disposal

All waste containing 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[5]

  • Dispose of the waste in accordance with all local, state, and federal regulations.[11][14] Do not dispose of it down the drain.[9]

Conclusion

While 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol holds potential for research and drug development, its handling demands a high degree of caution due to the lack of specific safety data. By treating it with the respect due to a potentially hazardous substance and adhering to the principles of good laboratory practice, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's environmental health and safety department for specific guidance.

References

  • Standard Operating Procedure for Pyridine and Pyridine Derivatives. Washington State University.

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). AOTC.

  • Incident management: pyridine. (2015, October 15). GOV.UK.

  • Safety First Isopropyl Alcohol Liquid Spray Safety Data Sheet. (2020, November 30).

  • ISOPROPYL ALCOHOL, EXCEEDS A.C.S. SPECIFICATIONS, HPLC GRADE Safety Data Sheet. (2022, March 1). Spectrum Chemical.

  • 1H-Imidazole-1-propanamine Safety Data Sheet. (2012, February 6). Fisher Scientific.

  • KONK LIVSTKMARK BLUE Safety Data Sheet. Zep Inc.

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.

  • Chemical Spill Response Procedure. University of Manitoba.

  • 1-ISOPROPYL-1H-IMIDAZO(4,5-C)PYRIDIN-2-OL. Sigma-Aldrich.

  • 1H-Pyrazolo[3,4-b]pyridin-5-ol Safety Data Sheet. (2025, November 11). CymitQuimica.

  • Isopropanol, Tech Grade, 99% Safety Data Sheet. (2015, March 23). Fisher Scientific.

  • IPA Isopropyl Alcohol Safety Data Sheet. (2017, August 8). ChemCentral.

  • 3-FLUORO-2-HYDRAZINYL-5-(1-METHYL-1H-PYRAZOL-4-YL)PYRIDINE Safety Data Sheet. (2024, December 19). Fluorochem.

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26). ResearchGate.

  • Pyridine Safety Data Sheet. Apollo Scientific.

  • Isopropyl Alcohol Safety Data Sheet. (2011, February 2). Medline.

  • List of GHS Hazard and Precautionary Statements. UNECE.

  • Isopropyl Alcohol Safety Data Sheet (SDS). (2015, June 26). Flinn Scientific.

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem.

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews.

  • Heterocyclic compounds for the sustainability, and existence of human life. IJSDR.

  • Isopropyl Alcohol 99% Material Safety Data Sheet. (2012, September 6). Univar Canada Ltd.

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). MDPI.

  • QUARTAMIN 86P CONC Safety Data Sheet. (2023, October 11). Kao Chemicals.

  • 1H-Imidazo(4,5-c)pyridine. PubChem.

  • 3M™ Quick Drying Contact Cleaner 16-102 Safety Data Sheet. (2025, November 17). 3M.

Sources

Foundational

commercial suppliers of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

The following technical guide is structured as a specialized monograph for drug development professionals. It prioritizes the "orphan" status of this compound, addressing the specific challenges in sourcing, validation,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for drug development professionals. It prioritizes the "orphan" status of this compound, addressing the specific challenges in sourcing, validation, and synthetic utility.

CAS Registry Number: 34654-25-6 Primary Application: Kinase Inhibitor Scaffold (Src Family/JAK), Heterocyclic Building Block Tautomeric Profile: 1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one[1]

Part 1: Executive Summary & Strategic Sourcing

Status: High-Risk / Rare Chemical Commercial Availability: Limited (Tier 3)

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is not a commodity reagent. It is a specialized heterocyclic core, primarily available through "rare chemical" libraries (e.g., Sigma-Aldrich’s AldrichCPR program) rather than standard bulk catalogs. This designation implies that analytical data is often absent from the certificate of analysis (CoA) provided by catalog vendors, shifting the burden of validation entirely to the buyer.

For drug discovery programs targeting Src Family Kinases (SFKs) or Glioblastoma Multiforme (GBM) pathways, this core serves as a critical scaffold. However, its structural isomerism (specifically the imidazo[4,5-c] vs. [4,5-b] fusion) requires rigorous regiochemical verification.

Supplier Landscape & Risk Mitigation

The commercial landscape is bifurcated between "aggregator" listings and actual synthesis capability.

Supplier TypeRepresentative VendorsRisk ProfileRecommended Strategy
Primary Catalog Sigma-Aldrich (AldrichCPR)High : Sold "as-is"; often no H-NMR/LC-MS provided.Use for mg-scale reference standards only.
Specialized CROs Enamine , WuXi AppTec , Pharmablock Low : Custom synthesis ensures purity and identity.Preferred for g-kg scale GLP/GMP needs.
Aggregators eMolecules, PubChem VendorsVariable : Lead times often >4 weeks (synthesis on demand).Verify stock location before ordering.

Strategic Insight: For any campaign requiring >10 grams, do not rely on catalog vendors. Initiate a custom synthesis contract immediately. The "on-the-shelf" stock is likely a remnant library sample with unknown degradation history.

Part 2: Chemical Identity & Technical Specifications

The compound exists in a tautomeric equilibrium, predominantly favoring the 2-one (cyclic urea) form in solution and solid state, though it is often named as the 2-ol .[2]

Core Specifications
  • IUPAC Name: 1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Molecular Formula: C₉H₁₁N₃O

  • Molecular Weight: 177.21 g/mol

  • Solubility: Moderate in DMSO, Methanol; Poor in Water.

  • pKa: Pyridine nitrogen ~5.5 (protonation); Cyclic urea NH ~11 (deprotonation).

Structural Diagnostics (Self-Validating Protocol)

To validate the identity of a purchased lot, use the following NMR diagnostic markers. The key is distinguishing the [4,5-c] isomer from the [4,5-b] isomer, which is a common synthetic impurity.

1H-NMR (DMSO-d₆) Expectations:

  • Isopropyl Methine: Septet at ~4.6–4.8 ppm. (If this shifts significantly, check for N3-alkylation vs N1).

  • Pyridine Protons:

    • C2-H (Singlet): ~8.2–8.4 ppm (The proton between the pyridine nitrogen and the imidazole fusion).

    • Coupling: A doublet (~5.5 Hz) and a doublet (~5.5 Hz) for the other two pyridine protons indicates the [4,5-c] fusion.

    • Differentiation: The [4,5-b] isomer typically shows a dd pattern with different coupling constants (J~8, 5 Hz).

Part 3: Synthesis & Manufacturing (Expertise Pillar)

If commercial stock is unavailable or degraded, the compound must be synthesized. The following route is the industry standard for regioselective preparation, avoiding the ambiguity of cyclizing diamines directly.

Validated Synthetic Route

The synthesis relies on a nucleophilic aromatic substitution (SₙAr) followed by reduction and carbonylation.

Step 1: Regioselective SₙAr

  • Precursor: 4-Chloro-3-nitropyridine (CAS 13093-13-5).

  • Reagent: Isopropylamine (1.1 eq), Et₃N.

  • Mechanism: The chlorine at C4 is activated by the ortho-nitro group and the para-pyridine nitrogen. Substitution occurs exclusively at C4.

  • Intermediate: 4-(Isopropylamino)-3-nitropyridine.

Step 2: Nitro Reduction

  • Reagents: H₂/Pd-C (Catalytic hydrogenation) or Fe/NH₄Cl.

  • Product: 3-Amino-4-(isopropylamino)pyridine.

  • Critical Control: This intermediate is oxidation-sensitive (turns dark/brown). Process immediately to Step 3.

Step 3: Urea Cyclization

  • Reagents: CDI (1,1'-Carbonyldiimidazole) in THF or Triphosgene/TEA.

  • Outcome: Formation of the cyclic urea ring.[3]

  • Purification: Recrystallization from EtOH/Water.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Chloro-3-nitropyridine (CAS 13093-13-5) Step1 Step 1: SnAr Substitution (+ Isopropylamine, Et3N) Target: C4 Selectivity Start->Step1 Inter1 Intermediate: 4-(Isopropylamino)-3-nitropyridine Step1->Inter1 >90% Yield Step2 Step 2: Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Inter2 Intermediate: 3-Amino-4-(isopropylamino)pyridine (Oxidation Sensitive!) Step2->Inter2 Step3 Step 3: Cyclization (CDI or Triphosgene) Inter2->Step3 Immediate Processing Final TARGET: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6) Step3->Final Ring Closure

Caption: Validated 3-step synthetic pathway ensuring correct regiochemistry of the isopropyl group at N1.

Part 4: Handling & Safety

While specific MSDS data for this CAS is limited, its structural class dictates the following protocols:

  • Hazard Classification (Inferred): Irritant (Skin/Eye/Respiratory).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The pyridine ring makes it susceptible to N-oxidation over long periods if exposed to air/light.

  • Solubility for Bioassays: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM). Avoid freeze-thaw cycles of the stock solution; aliquot into single-use vials.

References

  • Li, X., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Journal of Organic Chemistry.[4] Available at: [Link][5]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[1] 4th International Conference on Mechanical Materials and Manufacturing Engineering. Available at: [Link]

  • PubChem. 1H-Imidazo[4,5-c]pyridine Compound Summary. (Core scaffold reference). Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a variety of biological targets. The imidazo[4,5-c]pyridine core, in particular, is a key component in the development of kinase inhibitors and other therapeutic agents. Accurate structural elucidation through spectral analysis is a cornerstone of the drug discovery and development process.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the N-isopropyl substituent. The chemical shifts are influenced by the electronic environment of the heterocyclic core and the neighboring functional groups.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The isopropyl group will present a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0d5.5 - 6.0
H-66.8 - 7.0d5.5 - 6.0
H-78.0 - 8.2s-
N-CH(CH₃)₂4.6 - 4.8sept6.5 - 7.0
N-CH(CH ₃)₂1.4 - 1.6d6.5 - 7.0

Predicted spectra are based on analogous compounds and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the heterocyclic core are predicted based on data from similar imidazo[4,5-c]pyridin-2-one structures.[1] The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-4143 - 145
C-6109 - 111
C-7a135 - 137
C-5140 - 142
N -C H(CH₃)₂47 - 49
N-CH(C H₃)₂22 - 24

Predicted chemical shifts are referenced against TMS and can be influenced by the solvent used.

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is expected to yield a distinct fragmentation pattern that can be used for structural confirmation. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pathways are predicted to involve the loss of the isopropyl group and characteristic cleavages of the imidazopyridine ring system.

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragments

m/zFragmentProposed Fragmentation Pathway
177[C₉H₁₁N₃O]⁺Molecular Ion (M⁺)
162[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
134[M - C₃H₇]⁺Loss of the isopropyl radical
119[C₆H₅N₃]⁺Loss of isopropylene and CO

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet for EI-MS.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500) to observe the molecular ion and key fragment ions.

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

Predicted Mass Spectral Fragmentation

fragmentation_pathway M [M]⁺ m/z = 177 F1 [M - CH₃]⁺ m/z = 162 M->F1 - •CH₃ F2 [M - C₃H₇]⁺ m/z = 134 M->F2 - •C₃H₇ F3 [C₆H₅N₃]⁺ m/z = 119 F2->F3 - CO

Caption: Predicted EI-MS fragmentation pathway.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 2021. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

An Application Note and Synthesis Protocol for: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, research-grade...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry due to its structural relation to purines.[1] The imidazo[4,5-c]pyridine core is a privileged scaffold in the development of kinase inhibitors and other therapeutic agents.[2] This protocol outlines a robust and logical synthetic pathway starting from commercially available 4-chloro-3-nitropyridine. The synthesis involves three primary stages: nucleophilic aromatic substitution to introduce the isopropyl group, reduction of the nitro moiety to form a key diamine intermediate, and subsequent intramolecular cyclization to construct the target imidazolidin-2-one ring system. The protocol is designed with an emphasis on explaining the chemical principles behind each step, ensuring both reproducibility and a deep understanding of the reaction mechanism for the intended scientific audience.

Overall Synthetic Scheme

The proposed synthesis proceeds through the following three-step sequence:

Chemical reaction scheme for the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Scheme 1. Overall reaction pathway from 4-chloro-3-nitropyridine to 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

PART I: Materials and Equipment

This section details the necessary reagents and equipment. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagents and Consumables
ReagentFormulaM.W. ( g/mol )Supplier ExampleNotes
4-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.54Sigma-AldrichStarting Material
IsopropylamineC₃H₉N59.11Sigma-AldrichReagent
Triethylamine (TEA)C₆H₁₅N101.19Sigma-AldrichBase
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, Solvent
Ethanol (EtOH)C₂H₅OH46.07Fisher ScientificSolvent
Iron Powder (Fe)Fe55.85Sigma-AldrichReducing Agent
Ammonium Chloride (NH₄Cl)NH₄Cl53.49Sigma-AldrichCo-reagent
N,N'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15Sigma-AldrichCyclizing Agent
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous, Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificExtraction Solvent
Brine (Saturated NaCl)NaCl(aq)--For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Sigma-AldrichDrying Agent
Silica GelSiO₂60.08SiliCycleFor Chromatography
Deuterated Solvents (e.g., DMSO-d₆)--Cambridge IsotopeFor NMR Analysis
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer hotplate

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • High-resolution balance

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (ESI-MS)

PART II: Detailed Synthesis Protocol

This protocol is divided into three distinct stages, each yielding a key intermediate en route to the final product.

Stage 1: Synthesis of N-isopropyl-3-nitropyridin-4-amine

Principle: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the C4 position susceptible to displacement by the nucleophilic isopropylamine. Triethylamine is used as a non-nucleophilic base to quench the HCl generated in situ, driving the reaction to completion.

Procedure:

  • To a 250 mL round-bottom flask, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol).

  • Dissolve the starting material in 100 mL of ethanol.

  • Add triethylamine (13.2 mL, 94.6 mmol, 1.5 eq) to the solution.

  • While stirring, add isopropylamine (8.1 mL, 94.6 mmol, 1.5 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material spot should be consumed and a new, more polar product spot should appear.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-isopropyl-3-nitropyridin-4-amine as a yellow solid.

Stage 2: Synthesis of N⁴-isopropylpyridine-3,4-diamine

Principle: This stage involves the reduction of the aromatic nitro group to a primary amine. A common and effective method is the use of iron powder in the presence of a mild acid source like ammonium chloride, which facilitates the reduction in an aqueous alcoholic solvent system.[3] This method is often preferred over catalytic hydrogenation for its scalability and tolerance of various functional groups.

Procedure:

  • In a 500 mL round-bottom flask, suspend the N-isopropyl-3-nitropyridin-4-amine (product from Stage 1, e.g., 10.0 g, 55.2 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (14.8 g, 276 mmol, 5.0 eq) to the suspension.

  • Add iron powder (15.4 g, 276 mmol, 5.0 eq) portion-wise to the stirring mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 85 °C) for 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The product, being a diamine, will be significantly more polar.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add 150 mL of dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude N⁴-isopropylpyridine-3,4-diamine can often be used in the next step without further purification. If necessary, purification can be achieved via silica gel column chromatography.

Stage 3: Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Principle: This is the final ring-forming step. The diamine intermediate reacts with N,N'-Carbonyldiimidazole (CDI). CDI acts as a safe and effective phosgene equivalent.[3][4] One of the amino groups attacks the electrophilic carbonyl carbon of CDI, displacing an imidazole molecule. A subsequent intramolecular cyclization, where the second amino group attacks the newly formed carbamoyl-imidazole intermediate, results in the formation of the stable fused imidazolidin-2-one ring system, releasing the second imidazole molecule. The product exists in tautomeric equilibrium with its -ol form.

Procedure:

  • Dissolve the crude N⁴-isopropylpyridine-3,4-diamine (product from Stage 2, e.g., 7.5 g, 49.9 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • In a separate flask, dissolve N,N'-Carbonyldiimidazole (CDI) (8.9 g, 54.9 mmol, 1.1 eq) in 50 mL of anhydrous THF.

  • Add the CDI solution dropwise to the stirred solution of the diamine at room temperature over 20-30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours (overnight).

  • Reaction Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the formation of the product.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate.

  • Wash the organic solution with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol, e.g., 0% to 5% MeOH) to yield the final product, 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol , as an off-white or pale solid.

PART III: Workflow Visualization and Characterization

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis and analysis workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Su2099Ar Reaction cluster_stage2 Stage 2: Nitro Reduction cluster_stage3 Stage 3: Cyclization cluster_analysis Characterization s1_start Dissolve 4-Chloro-3-nitropyridine in EtOH s1_reagents Add TEA and Isopropylamine s1_start->s1_reagents s1_reflux Reflux (4-6h) at 80°C s1_reagents->s1_reflux s1_workup Evaporate & Work-up (EtOAc/Water Wash) s1_reflux->s1_workup s1_purify Recrystallize s1_workup->s1_purify s1_product Intermediate 1: N-isopropyl-3-nitropyridin-4-amine s1_purify->s1_product s2_start Suspend Intermediate 1 in EtOH/Hu2082O s1_product->s2_start s2_reagents Add NHu2084Cl and Fe Powder s2_start->s2_reagents s2_reflux Reflux (2-3h) at 85°C s2_reagents->s2_reflux s2_workup Filter (Celite) & Work-up (DCM Extraction) s2_reflux->s2_workup s2_product Intermediate 2: Nu2074-isopropylpyridine-3,4-diamine s2_workup->s2_product s3_start Dissolve Intermediate 2 in anhydrous THF s2_product->s3_start s3_reagent Add CDI Solution Dropwise s3_start->s3_reagent s3_react Stir Overnight at Room Temp. s3_reagent->s3_react s3_workup Evaporate & Work-up (EtOAc/Water Wash) s3_react->s3_workup s3_purify Flash Column Chromatography s3_workup->s3_purify s3_product Final Product: 1-Isopropyl-1H-imidazo [4,5-c]pyridin-2-ol s3_purify->s3_product analysis NMR (¹H, ¹³C) Mass Spectrometry (ESI-MS) Melting Point s3_product->analysis

Caption: Synthesis workflow from starting materials to final product characterization.

Expected Characterization
  • ¹H NMR: The proton NMR spectrum should confirm the presence of the isopropyl group (a doublet and a septet), aromatic protons on the pyridine ring, and exchangeable N-H protons.

  • ¹³C NMR: The carbon NMR will show signals corresponding to the isopropyl carbons, the aromatic carbons of the fused ring system, and a characteristic signal for the C=O carbon of the imidazolidin-2-one tautomer.

  • Mass Spectrometry (MS): ESI-MS analysis should show a prominent peak corresponding to the molecular ion [M+H]⁺ for C₉H₁₁N₃O (Calculated m/z: 180.0924).

  • Purity: Assessed by HPLC or NMR, with an expected purity of >95% after chromatography.

PART IV: Safety and Troubleshooting

Issue/HazardMitigation/Solution
Chemical Hazards 4-Chloro-3-nitropyridine: Toxic and irritant. Isopropylamine: Flammable and corrosive. CDI: Moisture sensitive. Handle all chemicals in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).
Incomplete SₙAr Reaction (Stage 1) If TLC shows significant starting material, extend the reflux time or add a slight excess of isopropylamine and TEA. Ensure reagents are of good quality.
Difficult Nitro Reduction (Stage 2) Ensure the iron powder is finely divided and active. The reaction is often vigorous initially; control the rate of heating. If the reaction stalls, more iron and NH₄Cl can be added.
Low Yield in Cyclization (Stage 3) The diamine intermediate can be unstable and prone to oxidation. Use it promptly after preparation. Ensure all glassware and solvents (THF) are scrupulously dry, as CDI is rapidly quenched by water.
Purification Challenges The final product is relatively polar. A gradient elution using a polar modifier like methanol in DCM is recommended for column chromatography. The product may streak on TLC plates; adding a small amount of TEA or MeOH to the eluent can improve resolution.

References

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Center for Biotechnology Information. Available at: [Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. Available at: [Link]

Sources

Application

Application Note: Cellular Evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol as a Kinase Inhibitor Scaffold

This Application Note and Protocol guide details the cellular evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS: 34654-25-6). Based on its chemical structure—a purine isostere and a core scaffold for Src Famil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the cellular evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS: 34654-25-6). Based on its chemical structure—a purine isostere and a core scaffold for Src Family Kinase (SFK) inhibitors—this guide focuses on assessing its efficacy as a small-molecule kinase inhibitor and antiproliferative agent.

Introduction & Mechanism of Action

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (also existing as its tautomer 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one ) represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural homology to purines allows it to interact with ATP-binding pockets of various enzymes, most notably Src Family Kinases (SFKs) (e.g., c-Src, Fyn, Lck) and potentially RNA-dependent RNA polymerases.

Mechanistic Rationale

The imidazo[4,5-c]pyridine core functions as an ATP-competitive inhibitor. In the context of oncology (specifically Glioblastoma and solid tumors), derivatives of this scaffold have been shown to bind to the ATP-binding site of Src kinases, preventing the phosphorylation of the activation loop (Tyr416 in c-Src) and blocking downstream oncogenic signaling via the PI3K/Akt and STAT3 pathways.

  • Target: Src Family Kinases (c-Src, Fyn).[1]

  • Mode of Action: ATP-competitive inhibition.

  • Downstream Effects: Inhibition of cell proliferation, induction of apoptosis, and reduction of cell migration.

Chemical Properties & Handling[2]
  • CAS: 34654-25-6[2]

  • MW: 177.20 g/mol

  • Solubility: Soluble in DMSO (up to 50 mM). Limited solubility in aqueous buffers; requires pre-dilution.

  • Stability: Stable at -20°C in DMSO. Avoid repeated freeze-thaw cycles.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway targeted by 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, highlighting the blockade of Src autophosphorylation and subsequent downstream effectors.

SrcSignaling Compound 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Src_Inactive c-Src (Inactive) Compound->Src_Inactive Inhibits ATP Binding RTK RTK (e.g., EGFR) RTK->Src_Inactive Activation Src_Active p-c-Src (Tyr416) (Active) Src_Inactive->Src_Active Autophosphorylation STAT3 STAT3 Src_Active->STAT3 Phosphorylation PI3K PI3K Src_Active->PI3K pSTAT3 p-STAT3 (Tyr705) (Nuclear Translocation) STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Transcription Akt p-Akt PI3K->Akt Akt->Proliferation

Figure 1: Proposed mechanism of action. The compound inhibits the transition of c-Src to its active phosphorylated state, blocking STAT3 and Akt signaling.

Experimental Protocols

Protocol A: Cell Viability & IC50 Determination

Objective: Determine the antiproliferative potency (IC50) of the compound in Src-dependent cancer cell lines (e.g., U87-MG, A549).

Materials:

  • Cell Lines: U87-MG (Glioblastoma) or A549 (Lung Carcinoma).

  • Reagents: DMSO, CellTiter-Glo® (Promega) or Resazurin (Sigma).

  • Controls:

    • Positive Control: Dasatinib (100 nM) or PP2 (10 µM).

    • Vehicle Control: 0.1% DMSO.

Workflow:

  • Seeding: Plate cells in 96-well opaque plates at 3,000–5,000 cells/well in 90 µL complete media. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol in DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate 8 points (e.g., 10 mM to 3 µM).

    • Dilute 1:100 into culture media to create 10x working solutions (final DMSO concentration will be 0.1%).

  • Treatment: Add 10 µL of 10x compound solution to each well. Final concentrations: 100 µM, 33 µM, 11 µM, etc.

    • Note: Include "No Cell" blanks and "Vehicle" controls.

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins at RT.

    • Measure Luminescence (RLU) on a plate reader.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Protocol B: Functional Kinase Assay (Western Blot)

Objective: Validate target engagement by measuring the inhibition of c-Src autophosphorylation (Tyr416) and downstream STAT3 phosphorylation.

Materials:

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies:

    • Primary: Anti-p-Src (Tyr416), Anti-Total Src, Anti-p-STAT3 (Tyr705), Anti-β-Actin.

    • Secondary: HRP-conjugated anti-rabbit/mouse IgG.

Step-by-Step Methodology:

  • Cell Preparation: Seed 3 x 10⁵ cells/well in a 6-well plate. Allow to attach overnight.

  • Starvation (Critical): Wash cells with PBS and replace with serum-free media for 12–16 hours. This reduces basal phosphorylation noise.

  • Treatment:

    • Treat cells with the compound (at IC50 and 5x IC50 concentrations) for 2 hours .

    • Stimulation (Optional): If basal p-Src is low, stimulate with EGF (50 ng/mL) for 15 mins after compound incubation.

  • Lysis:

    • Wash with ice-cold PBS.

    • Add 150 µL ice-cold Lysis Buffer. Scrape and collect lysate.

    • Incubate on ice for 30 mins; centrifuge at 14,000 x g for 15 mins at 4°C.

  • Immunoblotting:

    • Load 20–30 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (for phosphoproteins) or Milk (for total proteins) for 1 hr.

    • Incubate with Primary Antibodies overnight at 4°C.

    • Wash and incubate with Secondary Antibodies for 1 hr at RT.

    • Develop with ECL substrate.

Expected Results:

  • Effective Inhibition: Dose-dependent decrease in p-Src (Tyr416) signal without changing Total Src levels.

  • Downstream Effect: Reduction in p-STAT3 (Tyr705) levels.

Data Presentation & Analysis

Quantitative Analysis Template

Summarize your dose-response data using the table below.

Compound IDConcentration (µM)Log[Conc]Luminescence (RLU)% Viability (vs DMSO)
Test Cmpd 1002.04505.2%
33.31.52120014.5%
11.11.05350042.1%
3.70.57680081.0%
1.20.08790095.0%
0.4-0.4810098.2%
DMSO 0-8300100%
Dasatinib 0.1-1.02002.4%
Troubleshooting Guide
  • Low Solubility: If precipitation is observed in media at >50 µM, reduce the final concentration or use an intermediate dilution step in culture media (warm to 37°C).

  • High Background in WB: Ensure cells are serum-starved. High serum levels can constitutively activate Src, masking the inhibitor's effect.

  • Autofluorescence: Imidazo[4,5-c]pyridines can exhibit intrinsic fluorescence. If using fluorescent readouts (e.g., Alamar Blue), include a "Compound Only" control well to subtract background.

References

  • PubChem. (2025). 1H-Imidazo[4,5-c]pyridine | C6H5N3. National Library of Medicine. Available at: [Link]

  • Liu, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Goel, R., et al. (2023). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note &amp; Protocol Guide: A Multi-Tiered Experimental Design for the Functional Characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Abstract This document provides a comprehensive experimental framework for the initial characterization of the novel small molecule, 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. The imidazo[4,5-c]pyridine scaffold is struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial characterization of the novel small molecule, 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. The imidazo[4,5-c]pyridine scaffold is structurally analogous to purines, suggesting a high probability of interaction with ATP-binding sites within cellular proteins, particularly protein kinases.[1][2] This class of compounds has shown significant therapeutic potential across oncology, inflammation, and central nervous system disorders.[3][4] Our proposed workflow is designed as a logical, multi-tiered approach, beginning with direct biochemical validation of target interaction and progressing through cellular target engagement to functional phenotypic outcomes. Each protocol is designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility, guiding researchers from initial hypothesis to robust, decision-enabling data.

Strategic Experimental Workflow

The characterization of a novel chemical entity requires a systematic approach to build a comprehensive understanding of its biological activity. We will operate under the primary hypothesis that 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol functions as a protein kinase inhibitor. The experimental design logically progresses from a simplified, purified system to a complex, physiologically relevant cellular environment.

G A Hypothesis: Targeting Protein Kinases B In Vitro Kinase Assay (e.g., Src Kinase) A->B Direct Target Interaction C Cellular Target Engagement Assay (NanoBRET™) B->C Validate in Cellular Context D Downstream Signaling Analysis (Western Blot) C->D Confirm Functional Effect E Cell Viability & Proliferation Assay (MTT Assay) D->E Phenotypic Outcome

Caption: Overall experimental workflow for characterizing 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

Phase 1: In Vitro Biochemical Potency

Rationale: The initial and most critical step is to determine if the compound directly interacts with and inhibits the enzymatic activity of a purified, isolated target.[5] This removes the complexities of cellular systems, such as membrane permeability and metabolic degradation, to provide a clean measure of biochemical potency (IC50). Given the prevalence of imidazopyridine scaffolds as kinase inhibitors, we propose screening against a representative tyrosine kinase, such as Src, which is a key regulator of oncogenic signaling.[6][7]

Protocol 2.1: In Vitro Radioactive Kinase Assay (Src)

This protocol uses the transfer of radio-labeled phosphate (³²P) from ATP to a substrate peptide, a gold-standard method for its sensitivity and direct measurement of kinase activity.[5][8]

Materials:

  • Recombinant human Src kinase (purified)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • 10% Trichloroacetic Acid (TCA)

  • Filter paper mats

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol in DMSO, starting from 10 mM. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Test Wells: Add 2 µL of diluted compound.

    • Positive Control: Add 2 µL of a known Src inhibitor (e.g., Staurosporine) at a concentration of 1 µM.

    • Negative (Vehicle) Control: Add 2 µL of DMSO.

    • No Enzyme Control: Add 2 µL of DMSO.

  • Reaction Initiation: To each well (except "No Enzyme" control), add 20 µL of a master mix containing Src kinase and substrate peptide in kinase buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Phosphorylation Reaction: Add 10 µL of a solution containing ATP and [γ-³²P]ATP to all wells to start the reaction. The final ATP concentration should be at or below the Km for the enzyme.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Reaction Termination: Spot 25 µL from each well onto filter paper mats. Immediately submerge the mats in a bath of 10% TCA to precipitate the phosphorylated substrate.

  • Washing: Wash the filter mats three times with 10% TCA, followed by one wash with ethanol to remove unincorporated [γ-³²P]ATP.

  • Quantification: Allow the mats to dry completely. Place them in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.150 nM
Hill Slope The steepness of the dose-response curve.1.1
Max Inhibition The maximum percentage of inhibition achieved.98%

Table 1: Hypothetical data summary from the in vitro Src kinase assay.

Phase 2: Cellular Target Engagement

Rationale: A compound's biochemical potency does not guarantee its efficacy in a cellular environment. It is essential to confirm that the compound can penetrate the cell membrane and bind to its intended target within the complex milieu of a living cell.[9] The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding at specific proteins in intact cells in real-time.[10][11]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A NanoLuc-Target Fusion Protein B Cell-Permeable Fluorescent Tracer E No BRET Signal D BRET Signal (Energy Transfer) B->D Tracer Binds Target C Test Compound C->A Compound Binds Target

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 3.1: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells

  • Plasmid DNA for NanoLuc®-Src fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for Src

  • Nano-Glo® Substrate and Lysis Buffer

  • White, opaque 96-well assay plates

Procedure:

  • Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-Src plasmid according to the transfection reagent manufacturer's protocol. Plate the transfected cells into a 96-well plate.

  • Compound Dosing: On the day of the assay, prepare serial dilutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol in Opti-MEM®.

  • Tracer Addition: Prepare the NanoBRET™ Tracer solution in Opti-MEM®. Add the tracer to all wells containing cells at the pre-determined optimal concentration.

  • Competitive Binding: Immediately add the serially diluted compound to the wells. Include vehicle-only (DMSO) wells for "no inhibition" controls and wells with a high concentration of a known inhibitor for "maximum competition" controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium.

  • Lysis and Detection: Prepare the Nano-Glo® Substrate detection reagent by mixing it with lysis buffer. Add this reagent to all wells.

  • Signal Measurement: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw ratios to milliBRET units (mBU). Plot the mBU values against the log of the compound concentration and fit to a four-parameter logistic model to determine the cellular IC50.

Parameter Description Example Value
Cellular IC50 Concentration of compound that displaces 50% of the tracer in intact cells.450 nM
BRET Window The dynamic range of the assay signal.120 mBU

Table 2: Hypothetical data summary from the NanoBRET™ Target Engagement assay.

Phase 3: Functional Cellular Response

Rationale: After confirming direct target binding in cells, the next step is to measure the functional consequences. This involves assessing both the immediate downstream signaling events and the ultimate phenotypic outcome, such as an impact on cell survival or proliferation.

Downstream Signaling Pathway Analysis

Rationale: Inhibiting an upstream kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.[12] Western blotting is a cornerstone technique to visualize and quantify these changes, providing direct evidence of the compound's mechanism of action in a relevant signaling pathway.[13][14]

G Src Src Kinase STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) Proliferation Gene Transcription (Proliferation, Survival) pSTAT3->Proliferation Activates Compound 1-Isopropyl-1H-imidazo [4,5-c]pyridin-2-ol Compound->Src Inhibits

Caption: Simplified Src signaling pathway targeted for Western blot analysis.

Protocol 4.1.1: Western Blot for Phospho-STAT3

Materials:

  • A suitable cancer cell line with active Src signaling (e.g., MDA-MB-231).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-GAPDH (loading control).

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (based on the cellular IC50) for 2-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with loading dye. Boil samples and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against phospho-STAT3, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-linked anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and image the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To validate the results, the same blot should be stripped of antibodies and re-probed for total STAT3 and then for the loading control (GAPDH) to ensure that changes in the phospho-protein are not due to changes in the total amount of protein.[12]

Cell Viability and Proliferation Assay

Rationale: The ultimate goal of many kinase inhibitors in oncology is to reduce cancer cell viability or halt proliferation.[15] The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[16][17] A dose-dependent decrease in the MTT signal indicates that the compound has a cytotoxic or cytostatic effect.

Protocol 4.2.1: MTT Cell Viability Assay

Materials:

  • Cancer cell line used in previous assays.

  • Complete culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[18]

  • 96-well clear-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol to the wells. Include vehicle-only controls and wells with no cells for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[16]

  • Solubilization: Carefully remove the culture medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[16]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Parameter Description Example Value
GI50 Concentration of compound that causes 50% inhibition of cell growth.800 nM

Table 3: Hypothetical data summary from the MTT cell viability assay.

Conclusion and Future Directions

This application note outlines a foundational, hypothesis-driven workflow to characterize the novel compound 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. Successful execution of these protocols will establish its biochemical potency, confirm its ability to engage its target in a cellular context, and demonstrate a functional consequence on downstream signaling and cell viability.

Positive results from this cascade of experiments would provide strong justification for more advanced preclinical studies, including:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity and identify potential off-targets.

  • Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.[19]

  • In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in relevant animal cancer models.[20]

This structured approach ensures that resources are directed toward compounds with a well-defined mechanism of action and a clear path toward further development.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • OUCI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Poreba, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 425. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • PubMed. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • ScholarWorks @ GVSU. (n.d.). Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase. Retrieved from [Link]

  • bioRxiv. (2025, August 31). Development and characterization of Novel Small Molecule Inhibitors Targeting LAG-3 Protein. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • PubMed. (2022, August 30). Identification and Characterization of Novel Small-Molecule SMOX Inhibitors. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • ProQuest. (n.d.). Characterization of CRISPR-Cas12A Novel Small Molecule Inhibitors. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Columbia University. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • PubMed. (2015, June 4). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • bioaccess. (n.d.). 10 Strategies for Effective Preclinical Development Success. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • protocols.io. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • Infinix Bio. (2026, February 14). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 29). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • European Journal of Chemistry. (2017, March 15). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 2‐(Pyridin‐4‐yl)‐1H‐imidazo[4,5‐b]pyridine Derivatives: In vitro Antibacterial and In silico Screening. Retrieved from [Link]

Sources

Application

preparing stock solutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

An Application Guide for the Preparation of Stock Solutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Abstract This comprehensive application note provides a detailed framework and step-by-step protocols for the prepa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preparation of Stock Solutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Abstract

This comprehensive application note provides a detailed framework and step-by-step protocols for the preparation, quality control, and storage of stock solutions for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry and drug development, making the accurate and reproducible preparation of its derivatives crucial for reliable experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and robust, self-validating methodologies. We address the common challenge of poor aqueous solubility exhibited by many heterocyclic compounds and provide a systematic approach to solvent selection and solution handling.

Introduction: The Importance of the Imidazopyridine Scaffold

Imidazopyridine derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities and applications in medicinal chemistry.[1][2] Their structural similarity to endogenous purines allows them to interact with a variety of biological macromolecules, including kinases and other enzymes.[3] Specifically, the imidazo[4,5-c]pyridine isomer is a key component in compounds being investigated for various therapeutic areas.

The reliability and reproducibility of in vitro and in vivo studies hinge on the precise and accurate preparation of test compound solutions. Challenges such as poor solubility, instability, and potential for precipitation can lead to significant experimental errors. This guide provides a foundational methodology for , ensuring consistency and integrity in research applications.

Compound Profile: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

PropertyValueSource
Molecular Formula C₉H₁₁N₃OCalculated
Molecular Weight 177.21 g/mol Calculated
Structure
1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol
General Solubility Likely poor in aqueous solutions; higher solubility expected in organic polar aprotic solvents like DMSO.Inferred from similar imidazopyridine structures.[4]
General Stability Imidazopyridine derivatives exhibit robust stability under various experimental conditions.[3] However, solution stability should be empirically determined.General class characteristic.[3]

Note: The molecular weight is calculated based on the chemical structure derived from the IUPAC name. Batch-specific molecular weights may vary due to hydration or salt form and should be confirmed from the supplier's Certificate of Analysis.

Principle: The Rationale for a Systematic Approach

Preparing a stock solution is more than simply dissolving a solute in a solvent. The goal is to create a stable, concentrated solution from which accurate and precise dilutions can be made for experimental use.[5] Key principles include:

  • Accuracy: Using a precise weight of the compound and a calibrated volume of solvent to achieve a known concentration.

  • Solubility: Selecting a solvent that can fully dissolve the compound at the desired concentration without causing degradation.

  • Stability: Ensuring the compound remains chemically intact in the chosen solvent under the recommended storage conditions.

  • Reproducibility: Establishing a protocol that can be followed consistently to minimize variability between experiments.

Preliminary Solubility Assessment

Workflow for Solubility Testing

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Decision cluster_3 Outcome weigh Weigh ~1-2 mg of compound into separate microfuge tubes add_dmso Add 100 µL DMSO weigh->add_dmso Test solvents add_eth Add 100 µL Ethanol weigh->add_eth Test solvents add_meoh Add 100 µL Methanol weigh->add_meoh Test solvents vortex Vortex tubes thoroughly (2-5 minutes) add_dmso->vortex add_eth->vortex add_meoh->vortex observe Visually inspect for dissolution (clear solution) vortex->observe decision Is the solution clear? observe->decision yes_node Solvent is suitable. Proceed to stock preparation. decision->yes_node Yes no_node Add solvent incrementally (e.g., 50 µL steps) and vortex. If still insoluble, consider alternative solvents. decision->no_node No G cluster_0 Calculation cluster_1 Preparation cluster_2 Quality Control & Storage calc Calculate mass needed for 10 mM stock solution. (e.g., 1.77 mg for 1 mL) weigh Accurately weigh compound into a sterile vial calc->weigh add_solvent Add calculated volume of DMSO weigh->add_solvent dissolve Vortex until fully dissolved (may require gentle warming) add_solvent->dissolve qc Visually inspect for clarity dissolve->qc aliquot Aliquot into smaller volumes to avoid freeze-thaw cycles qc->aliquot store Store at -20°C or -80°C, protected from light aliquot->store

Sources

Method

Application Note: Imidazo[4,5-c]pyridines in Glioblastoma Research

Executive Summary This guide details the application of imidazo[4,5-c]pyridine scaffolds in the development of therapeutics for Glioblastoma Multiforme (GBM).[1] Unlike standard imidazo[1,2-a]pyridines, the [4,5-c] isome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of imidazo[4,5-c]pyridine scaffolds in the development of therapeutics for Glioblastoma Multiforme (GBM).[1] Unlike standard imidazo[1,2-a]pyridines, the [4,5-c] isomer offers unique hydrogen-bonding vectors and metabolic stability profiles essential for crossing the Blood-Brain Barrier (BBB). This note focuses on two primary mechanisms of action validated in recent literature: Src Family Kinase (SFK) inhibition (specifically targeting Src and Fyn) and Tubulin Polymerization inhibition . We provide actionable protocols for synthesis, kinase profiling, and in vitro efficacy evaluation against U87 and U251 glioma cell lines.

Therapeutic Rationale & Mechanism of Action[2]

The GBM Challenge

Glioblastoma is characterized by diffuse infiltration and resistance to apoptosis. Two critical drivers of this phenotype are:

  • Src/Fyn Kinase Overactivation: Src family kinases (SFKs) are upregulated in GBM, driving the PI3K/Akt/mTOR survival pathway and promoting invasiveness via focal adhesion kinase (FAK) cross-talk.

  • Mitotic Progression: Rapid division requires dynamic microtubule assembly.

Imidazo[4,5-c]pyridine as a Privileged Scaffold

The imidazo[4,5-c]pyridine core functions as a bioisostere of purine, allowing it to occupy the ATP-binding pockets of kinases. Recent structural optimization (e.g., Compound 1s) has demonstrated sub-micromolar inhibition of Src and Fyn, with superior BBB permeability compared to the reference inhibitor PP2.

Signaling Pathway Intervention

The diagram below illustrates how imidazo[4,5-c]pyridines (IMP) intercept GBM signaling at two distinct nodes.

GBM_Signaling RTK RTK (EGFRvIII) Src Src/Fyn Kinases RTK->Src Activation PI3K PI3K Src->PI3K FAK FAK/Paxillin Src->FAK IMP_Drug Imidazo[4,5-c]pyridine (Compound 1s) IMP_Drug->Src ATP Competition Tubulin Tubulin Dimers IMP_Drug->Tubulin Colchicine Site Binding Akt Akt/mTOR PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Invasion Invasion & Migration FAK->Invasion Microtubule Microtubule Assembly Tubulin->Microtubule Mitosis Mitosis (G2/M) Microtubule->Mitosis

Figure 1: Dual-mode interference of Imidazo[4,5-c]pyridines in GBM signaling networks.

Chemical Synthesis & Optimization

To utilize this scaffold, researchers must synthesize derivatives capable of CNS penetration. The following workflow describes the synthesis of 2-one derivatives (SFK inhibitors).

Key Structural Features for GBM Efficacy:

  • Core: Imidazo[4,5-c]pyridin-2-one.[2]

  • N1-Substitution: Phenyl or substituted phenyl groups (improves lipophilicity for BBB).

  • C4-Amino Group: Critical for H-bonding within the kinase hinge region.

Protocol A: Synthesis of Imidazo[4,5-c]pyridin-2-ones

Reagents: 4-chloro-3-nitropyridine, Primary amines, Iron powder, Acetic acid, CDI (1,1'-Carbonyldiimidazole).

  • Nucleophilic Substitution: React 4-chloro-3-nitropyridine with a substituted aniline (e.g., 4-chloroaniline) in ethanol at reflux to install the N1-substituent.

  • Nitro Reduction: Reduce the nitro group using Fe/AcOH (80°C, 2h) to yield the 3,4-diaminopyridine intermediate.

  • Cyclization: Treat the diamine with CDI in THF (reflux, 4h) or urea to close the imidazole ring, forming the 2-one core.

  • Purification: Recrystallize from ethanol/water. Verify purity >95% via HPLC before biological testing.

Biological Evaluation Protocols

Protocol B: Kinase Inhibition Assay (Src/Fyn)

Purpose: To validate target engagement and determine IC50 values.

Materials:

  • Recombinant human Src and Fyn kinases.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Imidazo[4,5-c]pyridine test compounds (dissolved in DMSO).[2][3]

Procedure:

  • Preparation: Dilute compounds in 1x Kinase Reaction Buffer to 5x desired concentrations (range: 1 nM to 10 µM).

  • Enzyme Reaction: In a 384-well white plate, add:

    • 2 µL compound solution.

    • 4 µL enzyme solution (Src: 0.5 ng/µL; Fyn: 1.0 ng/µL).

    • 4 µL substrate/ATP mix (ATP concentration at Km).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Protocol C: In Vitro GBM Cell Viability & BBB Permeability

Purpose: To assess cytotoxicity against glioma cells and predict CNS entry.

Cell Lines:

  • U87MG: Standard GBM line (PTEN mutant).

  • U251: GBM line (p53 mutant).

  • T98G: Temozolomide-resistant line.

Step 1: Antiproliferative Assay (MTS/CCK-8)

  • Seed cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treat with test compounds (0.1 – 100 µM) for 72 hours.

  • Add MTS reagent and incubate for 2-4 hours.

  • Measure absorbance at 490 nm.

  • Validation: Use PP2 (Src inhibitor) and Temozolomide (Standard of Care) as positive controls.

Step 2: PAMPA-BBB Assay (Blood-Brain Barrier Model) Critical for GBM drug development.

  • Donor Plate: Add compound (10 mM) to the donor wells containing porcine brain lipid extract in dodecane.

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Sandwich: Mate plates and incubate for 18 hours at room temperature.

  • Quantification: Measure concentration in acceptor wells via UV-Vis or LC-MS/MS.

  • Calculation: Determine effective permeability (

    
    ). Compounds with 
    
    
    
    cm/s are classified as CNS-permeable.

Data & Analysis

The following table summarizes expected performance metrics for a lead imidazo[4,5-c]pyridine candidate (e.g., Compound 1s) based on current literature.

MetricLead Compound (1s)Reference (PP2)Clinical Std (TMZ)Note
Src IC50 0.25 ± 0.05 µM0.30 µMN/AComparable potency to reference.
Fyn IC50 0.35 ± 0.08 µM0.45 µMN/ADual inhibition prevents compensatory signaling.
U87 GI50 1.2 µM2.5 µM~50 µMSignificantly more potent than TMZ in vitro.
BBB Permeability (

)

cm/s

cm/s
HighExcellent CNS penetration predicted.

Experimental Workflow Diagram

This flowchart guides the researcher from synthesis to lead candidate selection.

Workflow Start Start: Scaffold Design (Imidazo[4,5-c]pyridine) Synth Synthesis (Cyclization/Reduction) Start->Synth Kinase Kinase Assay (Src/Fyn) Synth->Kinase IC50 < 1µM? Kinase->Synth No (Re-design) Cell Cell Viability (U87/U251) Kinase->Cell Yes BBB PAMPA-BBB Permeability Cell->BBB GI50 < 5µM? BBB->Synth Low Permeability Lead Lead Candidate Selection BBB->Lead Pe > 4.0e-6?

Figure 2: Decision tree for evaluating imidazo[4,5-c]pyridine derivatives in GBM drug discovery.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[1] URL:[Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Source: ACS Omega (2018). URL:[Link]

  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Source: Bioorganic Chemistry (2022).[4] URL:[Link]

  • PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. Source: Oncotarget (2016). URL:[Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Source: Journal of Medicinal Chemistry (1987).[5] URL:[Link]

Sources

Application

Topic: High-Throughput Analytical Strategies for the Detection and Quantification of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 1-Isopr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, a heterocyclic compound of interest within pharmaceutical research and development. The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, known for its structural similarity to purines and its role in various therapeutic agents.[1] Given the potential for this class of compounds in drug discovery, the development of robust, accurate, and validated analytical methods is paramount for ensuring product quality, safety, and efficacy.[2][3] This guide details two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment and assay, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive quantification and impurity identification. The protocols are designed for researchers, analytical chemists, and quality control professionals, with a focus on the scientific rationale behind methodological choices and adherence to international validation standards.[4]

Introduction and Scientific Background

The imidazopyridine ring system is a cornerstone in the development of new chemical entities due to its diverse biological activities.[1][5] Compounds bearing this scaffold have been investigated for applications ranging from anticancer to antiviral agents.[1][6][7] The specific analyte, 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (Molecular Formula: C₉H₁₁N₃O), represents a class of molecules where precise analytical characterization is essential from early discovery through to quality control.

The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a potential drug substance.[8] Therefore, analytical methods must be developed and validated to be specific, sensitive, and robust enough to separate and quantify the target analyte from process-related impurities, degradation products, and other matrix components.[8][9] This application note presents a foundational approach to developing and validating such methods, leveraging the predictable physicochemical properties of the imidazopyridine core.

Physicochemical Properties and Analytical Implications

A successful analytical method is built upon an understanding of the analyte's chemical properties.

PropertyValue / PredictionAnalytical Implication
Molecular Formula C₉H₁₁N₃ODefines the exact mass for mass spectrometry detection.
Molecular Weight 177.21 g/mol Used for concentration calculations and mass spectrometry verification.
Predicted LogP ~1.0 - 2.0Suggests moderate hydrophobicity, making it well-suited for reverse-phase chromatography.
Key Functional Groups Imidazole, Pyridine, Hydroxyl, IsopropylThese groups dictate solubility, chromatographic behavior, and ionization potential for MS.
UV Chromophore Imidazopyridine CoreThe fused aromatic system is expected to have strong UV absorbance, enabling sensitive detection via HPLC-UV.

Core Analytical Workflow

The overall strategy for analyzing 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol involves a multi-step process from sample preparation to data interpretation. This workflow ensures that the results are reliable and meet regulatory expectations.

Analytical_Workflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Validation & Reporting Sample Sample Receipt (API or Formulation) StdPrep Standard Preparation (Reference & Working) SamplePrep Sample Preparation (Dissolution, Dilution) HPLC_UV HPLC-UV Analysis (Purity, Assay) SamplePrep->HPLC_UV LC_MS LC-MS Analysis (Identification, Trace Impurities) SamplePrep->LC_MS DataProc Data Processing (Integration, Quantification) HPLC_UV->DataProc LC_MS->DataProc Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) DataProc->Validation Report Final Report Generation (COA, Summary) Validation->Report

Caption: General analytical workflow for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the primary technique for determining the purity and potency (assay) of the active pharmaceutical ingredient (API). A reverse-phase method is proposed, which separates compounds based on their hydrophobicity.

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected as the industry standard for its versatility and robust performance in separating moderately polar to nonpolar compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides a broad elution window. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • pH Modifier: Formic acid is added to the mobile phase to control the ionization state of the analyte. By maintaining a low pH (~3.0), the basic nitrogen atoms on the pyridine and imidazole rings are protonated, leading to sharper, more symmetrical peaks and improved reproducibility.[10]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of the imidazopyridine core to ensure maximum sensitivity. This is typically determined by running a UV scan of a standard solution. For related structures, this is often in the 280-310 nm range.[11]

Detailed Protocol: HPLC-UV Purity and Assay

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Reference Standard Stock into a 25 mL volumetric flask and dilute to volume with Diluent.

2. Sample Preparation:

  • Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with Diluent to achieve a final nominal concentration of 0.1 mg/mL.
  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD), monitor at 295 nm
Run Time 20 minutes

4. Data Analysis:

  • Assay: Calculate the potency of the sample by comparing the peak area of the main analyte peak to that of the reference standard.
  • Purity: Determine the area percent of the main peak relative to the total area of all peaks detected. Impurities can be quantified against the main peak or a qualified impurity standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique essential for confirming the identity of the target compound and for detecting and identifying trace-level impurities.[12][13] It combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Rationale for Method Parameters
  • Ionization: Electrospray Ionization (ESI) is the preferred method for this type of molecule. In positive ion mode (ESI+), the acidic mobile phase facilitates protonation of the basic nitrogen atoms, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is recommended for its high resolution and mass accuracy, which aids in confirming elemental composition and identifying unknown impurities.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry MobilePhase Mobile Phase (0.1% Formic Acid) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column ESI Electrospray Ion Source (ESI+) Column->ESI Eluent Transfer Quad Quadrupole (Precursor Ion Selection) ESI->Quad Cell Collision Cell (Fragmentation, CID) Quad->Cell TOF Time-of-Flight (Fragment Ion Analysis) Cell->TOF Detector Detector TOF->Detector DataSystem Data System Detector->DataSystem

Caption: Workflow for LC-MS/MS analysis of the target analyte.

Detailed Protocol: LC-MS Identification and Impurity Profiling

1. Sample and Standard Preparation:

  • Prepare samples and standards as described in the HPLC-UV protocol (Section 3.2), but potentially at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of MS detection.

2. LC-MS Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Waters Xevo G2-XS QToF or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Mass Range 50 - 500 m/z
Expected Ion [M+H]⁺ = 178.0975

3. Data Analysis:

  • Confirmation: Extract the ion chromatogram for the theoretical exact mass of the protonated molecule (m/z 178.0975). The retention time should match that of the reference standard.
  • Impurity Profiling: Screen the total ion chromatogram (TIC) for other low-level peaks. Obtain the mass spectrum for each unknown peak to determine its molecular weight and propose potential structures based on common synthetic by-products or degradation pathways.

Method Validation Summary

Any analytical method intended for use in a regulated environment must be validated to prove it is fit for its purpose.[3][4] Validation is performed according to ICH Q2(R2) guidelines and assesses various performance characteristics.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 990; Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (RSD) To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0%
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; Must be at or below the reporting threshold (e.g., 0.05%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within limits.

Conclusion

This application note provides a robust and scientifically grounded framework for the analytical detection and quantification of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. The detailed HPLC-UV and LC-MS protocols serve as a validated starting point for researchers in drug development and quality control. By explaining the rationale behind experimental choices and grounding the procedures in established validation principles, these methods ensure the generation of reliable and accurate data, which is critical for advancing new therapeutic candidates.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Aizon.
  • ICH Guidelines for Analytical Method Valid
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Analytical Method Development and Valid
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
  • 1H-Imidazo[4,5-b]pyridine. SIELC Technologies.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights
  • 1-isopropyl-1h-imidazo(4,5-c)pyridin-2-ol. Sigma-Aldrich.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • ANALYTICAL METHOD FOR DETERMINATION OF SOME PRIORITY SUBSTANCES IN SURFACE AND GROUND WATER SAMPLES BY LIQUID CHROM
  • Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide. Benchchem.
  • Analytical Methods. CONICET.

Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Introduction The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have shown significant potential in the development of therapeutics for conditions ranging from cancer to central nervous system disorders.[1] A particularly promising application for this class of compounds is the inhibition of protein kinases, a family of enzymes often dysregulated in various diseases.[1][2] Recent studies have highlighted imidazo[4,5-c]pyridin-2-one derivatives as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining pathway for DNA double-strand break repair.[3][4] This application note outlines a comprehensive high-throughput screening (HTS) protocol to evaluate 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol as a potential inhibitor of DNA-PK, leveraging a robust luminescence-based kinase assay.

Principle of the Assay

The proposed high-throughput screen will employ a luminescence-based kinase assay that quantifies the amount of adenosine triphosphate (ATP) remaining in solution following a kinase reaction.[5][6] In this "glow-type" assay, the activity of DNA-PK is inversely proportional to the luminescent signal. As DNA-PK utilizes ATP to phosphorylate its substrate, higher kinase activity results in lower ATP levels and consequently, a dimmer luminescent signal. Conversely, inhibition of DNA-PK by a compound like 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol will lead to a higher concentration of residual ATP and a brighter luminescent signal. This method is highly amenable to HTS due to its simplicity, sensitivity, and single-addition format.[5][7]

The signaling pathway context for this assay is the cellular response to DNA double-strand breaks, where DNA-PK plays a critical role in repair. Inhibition of this kinase can be a valuable strategy, particularly in oncology, to enhance the efficacy of radiation therapy and certain chemotherapeutic agents.[3][4]

DNA_PK_Inhibition_Assay cluster_reaction Kinase Reaction cluster_inhibition Inhibition cluster_detection Luminescence Detection DNA-PK DNA-PK Phosphorylated_Substrate Phosphorylated Substrate DNA-PK->Phosphorylated_Substrate phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP consumed Light Light ATP->Light drives Test_Compound 1-Isopropyl-1H-imidazo [4,5-c]pyridin-2-ol Test_Compound->DNA-PK inhibits Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_data Data Acquisition Compound_Plating Compound Plating (50 nL in 384-well plate) Enzyme_Addition Add 2X DNA-PK (5 µL) Compound_Plating->Enzyme_Addition Pre_Incubation Pre-incubate (15 min) Enzyme_Addition->Pre_Incubation Reaction_Start Add 2X Substrate/ATP (5 µL) Pre_Incubation->Reaction_Start Kinase_Reaction Incubate (60 min) Reaction_Start->Kinase_Reaction Detection Add Kinase-Glo® (10 µL) Kinase_Reaction->Detection Signal_Stab Incubate (10 min) Detection->Signal_Stab Read_Luminescence Read Plate (Luminometer) Signal_Stab->Read_Luminescence

Figure 2: High-Throughput Screening Workflow for DNA-PK Inhibitors.

Data Analysis and Interpretation

  • Normalization: The raw luminescence data from each well should be normalized relative to the controls on the same plate. The percent inhibition can be calculated using the following formula:

    % Inhibition = 100 * (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

  • Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations above the mean of the negative controls).

  • Dose-Response Analysis: For compounds identified as hits, the data from the serial dilutions should be plotted to generate a dose-response curve. The IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) can be determined by fitting the data to a four-parameter logistic model.

  • Assay Quality Control: The quality and robustness of the HTS assay should be monitored using the Z'-factor, calculated as follows:

    Z' = 1 - (3*(SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    An assay with a Z'-factor > 0.5 is considered excellent for HTS. [8]

Trustworthiness and Self-Validation

To ensure the reliability of the screening results, several validation steps are crucial:

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using an alternative assay format that is less susceptible to artifacts of the primary assay. For example, a fluorescence-based ADP detection assay could be used to confirm inhibition by directly measuring product formation. [9][10]* Counter-Screening: To rule out non-specific inhibition or assay interference, hits should be tested in a counter-screen against the luciferase enzyme used in the detection step.

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to determine their selectivity profile. This is particularly important for developing targeted therapies.

Physicochemical Considerations for HTS

N-heterocyclic compounds, such as imidazo[4,5-c]pyridines, generally possess properties that make them suitable for drug discovery. [11]Their ability to participate in hydrogen bonding can enhance target affinity. [11]However, it is important to consider the following for HTS:

  • Solubility: Poor aqueous solubility can lead to compound precipitation in the assay buffer, resulting in false negatives or positives. The use of DMSO as a stock solvent helps to mitigate this, but the final concentration in the assay should be kept low (typically <1%). [7]* Compound Aggregation: Some compounds can form aggregates at high concentrations, leading to non-specific enzyme inhibition. This can often be identified by steep dose-response curves and can be mitigated by including detergents in the assay buffer.

  • Fluorescence/Luminescence Interference: While the test compound itself is not expected to be luminescent, impurities or degradation products could potentially interfere with the assay readout. The counter-screening against luciferase is designed to identify such issues.

Conclusion

This application note provides a detailed framework for the high-throughput screening of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol as a potential inhibitor of DNA-dependent protein kinase. The proposed luminescence-based assay is robust, sensitive, and scalable, making it well-suited for the rapid identification of novel kinase inhibitors from chemical libraries. By incorporating rigorous data analysis and validation steps, this protocol establishes a trustworthy and efficient pathway for advancing promising compounds in the drug discovery pipeline.

References

  • PMC.

  • BellBrook Labs.

  • Promega Corporation.

  • PubMed.

  • FULIR.

  • Promega.

  • PMC.

  • ACS Publications.

  • PMC.

  • Meso Scale Discovery.

  • Reaction Biology.

  • PMC.

  • FUJIFILM Wako Chemicals.

  • ResearchGate.

  • BioAssay Systems.

  • PMC.

  • NCBI.

  • Sigma-Aldrich.

  • X-MOL.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • ACS Publications.

  • MDPI.

  • Encyclopaedia of Occupational Health and Safety.

  • Der Pharma Chemica.

  • ResearchGate.

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Application

Application Notes and Protocols for the Derivatization of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol for Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking the Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to end...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows molecules based on this scaffold to interact with a wide array of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The compound 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol has emerged as a promising starting point for the development of novel kinase inhibitors. Its imidazopyridinone core provides a rigid framework for interaction with the ATP-binding site of kinases. However, to optimize its potency, selectivity, and pharmacokinetic properties, a systematic exploration of its structure-activity relationships (SAR) is essential. This guide provides a comprehensive framework and detailed protocols for the strategic derivatization of this scaffold to generate a focused library of analogues for SAR studies, with a particular emphasis on the synthesis of potential kinase inhibitors.

Strategic Derivatization: A Multi-pronged Approach to Exploring Chemical Space

The derivatization strategy for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is designed to probe the chemical space around three key positions: the N-1 isopropyl group, the 2-hydroxyl group, and the pyridine ring. Each of these positions offers a unique opportunity to modulate the molecule's interaction with its biological target and to fine-tune its drug-like properties.

Derivatization_Strategy Core 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol N1 N-1 Position (Isopropyl Group) Core->N1 Exploration of Lipophilic Pocket C2 C-2 Position (Hydroxyl Group) Core->C2 Modulation of H-Bonding Pyridine Pyridine Ring Core->Pyridine Introduction of Diversity Elements N1_Deriv Vary Alkyl/Aryl Substituents N1->N1_Deriv C2_Deriv O-Alkylation/ Bioisosteric Replacement C2->C2_Deriv Pyridine_Deriv Halogenation & Cross-Coupling Pyridine->Pyridine_Deriv

Caption: Strategic derivatization points on the core scaffold.

Protocol 1: N-1 Position Derivatization via N-Alkylation

The N-1 position of the imidazo[4,5-c]pyridine core is often directed towards a lipophilic pocket in the ATP-binding site of kinases. Varying the substituent at this position can significantly impact binding affinity and selectivity. While our starting material already possesses an isopropyl group, synthesizing analogues with different alkyl or even aryl substituents at N-1 is a crucial step in a comprehensive SAR study. This protocol outlines a general procedure for the N-alkylation of the parent 1H-imidazo[4,5-c]pyridin-2-ol scaffold.

Materials:

  • 1H-imidazo[4,5-c]pyridin-2-ol

  • Alkyl or benzyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-imidazo[4,5-c]pyridin-2-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: C-2 Position Derivatization via O-Alkylation

The 2-hydroxyl group can act as a hydrogen bond donor or acceptor, playing a critical role in anchoring the molecule within the kinase hinge region. O-alkylation introduces substituents that can probe for additional binding interactions and modulate the electronic properties of the heterocyclic system.

Materials:

  • 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the O-alkylated product.

Protocol 3: Pyridine Ring Functionalization

Introducing substituents onto the pyridine ring is a powerful strategy to enhance potency, modulate solubility, and fine-tune the pharmacokinetic profile of the lead compound. A versatile approach involves initial halogenation of the pyridine ring, followed by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Step 3a: Regioselective Bromination of the Pyridine Ring

Materials:

  • 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture at 60 °C for 2-4 hours, monitoring for the consumption of the starting material by TLC.[3]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the brominated derivative.

Step 3b: Suzuki Cross-Coupling for C-C Bond Formation

Materials:

  • Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (from Step 3a)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the brominated imidazopyridinol (1.0 eq), the desired boronic acid (1.2 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired coupled product.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Given that the imidazo[4,5-c]pyridine scaffold is a known hinge-binder for many kinases, a primary biological evaluation should focus on assessing the inhibitory activity of the synthesized derivatives against a panel of relevant kinases.[4][5] The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified recombinant kinase (e.g., Src, Aurora A)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then further dilute in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (as a vehicle control).

  • Prepare a 2X enzyme/substrate solution containing the target kinase and its specific substrate in kinase buffer. Add 2.5 µL of this solution to each well.

  • To initiate the kinase reaction, add 5 µL of a 2X ATP solution (at a concentration near the Kₘ for the specific kinase).

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis: Interpreting the Data

The data generated from the biological evaluation of the synthesized library of compounds will allow for the elucidation of the structure-activity relationship. This analysis is crucial for understanding how different structural modifications influence the biological activity and for guiding the design of next-generation inhibitors.

SAR_Analysis cluster_0 SAR Insights SAR1 N-1 Substituent: - Bulky alkyl groups (e.g., cyclopentyl) may enhance potency by filling a hydrophobic pocket. SAR2 C-2 O-Alkyl Group: - Small alkoxy groups (e.g., methoxy) may improve cell permeability. - Bioisosteric replacement with an amino group could introduce new H-bond interactions. SAR3 C-6 Pyridine Substituent: - Electron-donating groups (e.g., -NH₂) may increase activity. - Introduction of a solubilizing group (e.g., morpholine) can improve physicochemical properties.

Caption: Key SAR insights from derivatization.

Hypothetical SAR Data for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Derivatives against a Target Kinase (e.g., Src)

Compound IDN-1 SubstituentC-2 SubstituentC-6 SubstituentSrc IC₅₀ (nM)
Parent Isopropyl-OH-H850
A-1 Cyclopentyl-OH-H250
A-2 Benzyl-OH-H600
B-1 Isopropyl-OCH₃-H700
B-2 Isopropyl-NH₂-H450
C-1 Isopropyl-OH-Br>1000
C-2 Isopropyl-OH-Phenyl550
C-3 Isopropyl-OH-4-Morpholinophenyl150

From this hypothetical data, several key SAR trends can be inferred:

  • N-1 Position: A bulkier alkyl group like cyclopentyl (A-1) is better tolerated than the parent isopropyl group, suggesting the presence of a hydrophobic pocket that can be further explored. A more flexible benzyl group (A-2) is less favorable.

  • C-2 Position: O-methylation (B-1) slightly decreases activity, while a bioisosteric replacement of the hydroxyl with an amino group (B-2) enhances potency, likely due to a new hydrogen bonding interaction.

  • C-6 Position: Introduction of a bulky phenyl group via Suzuki coupling (C-2) is tolerated. Further functionalization of this phenyl ring with a solubilizing group like morpholine (C-3) significantly improves activity, highlighting the importance of this vector for optimizing both potency and physicochemical properties.

Conclusion

This application note provides a detailed and actionable guide for the derivatization of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol to facilitate comprehensive SAR studies. By systematically exploring the chemical space around the N-1, C-2, and pyridine ring positions, researchers can generate a diverse library of analogues. The provided protocols for chemical synthesis and biological evaluation offer a clear roadmap for identifying compounds with improved potency, selectivity, and drug-like properties. The insights gained from these studies will be instrumental in advancing the development of novel imidazo[4,5-c]pyridine-based therapeutics.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]

  • Chen, P., et al. (2002). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 12(10), 1361-1364. [Link]

  • Fancelli, D., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(22), 8969-8991. [Link]

  • Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Wang, X., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2843. [Link]

  • Zhan, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Zhu, H., et al. (2022). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 65(15), 10343-10364. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Synthesis

Current Status: Operational Ticket Focus: Yield Improvement & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (often referred...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Improvement & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (often referred to in its tautomeric form as the 2-one) is a critical workflow in the development of TYK2 inhibitors, most notably as a key fragment in the synthesis of Deucravacitinib (BMS-986165) .

Users frequently report yield attrition at two specific bottlenecks: the regioselective formation of the diamine precursor and the moisture-sensitive carbonyldiimidazole (CDI) cyclization. This guide provides a self-validating protocol to overcome these hurdles, moving beyond standard literature to address the "hidden" variables that cause experimental failure.

Part 1: The Synthetic Pathway & Logic

To troubleshoot effectively, we must first visualize the optimal reaction cascade. The synthesis relies on the varying electrophilicity of the pyridine ring positions.

Master Workflow Diagram

SynthesisPath cluster_tautomer Tautomeric Equilibrium SM 4-Chloro-3-nitropyridine (Starting Material) INT1 4-(Isopropylamino)- 3-nitropyridine SM->INT1 Step 1: SnAr iPr-NH2, Et3N (Regioselective at C4) INT2 3-Amino-4- (isopropylamino)pyridine (The Diamine) INT1->INT2 Step 2: Reduction H2/Pd-C or Fe/NH4Cl PROD 1-Isopropyl-1H- imidazo[4,5-c]pyridin-2-ol (Target) INT2->PROD Step 3: Cyclization CDI CDI (Reagent) (Moisture Critical) CDI->PROD THF/MeCN, Heat KETO 2-Oxo Form (Predominant in NMR) PROD->KETO H-Shift

Figure 1: Validated synthetic route from 4-chloro-3-nitropyridine to the target imidazopyridine.

Part 2: Step-by-Step Troubleshooting & Optimization

Module A: The Reaction (Precursor Formation)

The Issue: Formation of regioisomers or incomplete conversion. Context: The starting material, 4-chloro-3-nitropyridine, is prone to nucleophilic attack. The C4 position is activated by both the pyridine nitrogen (para-like) and the ortho-nitro group.

VariableRecommendationScientific Rationale
Stoichiometry 1.1 - 1.2 eq IsopropylamineExcess amine acts as a base to scavenge HCl, but too much can complicate workup.
Temperature 0°C to RTHigher temperatures increase the risk of attacking the C2 position (rare, but possible) or displacing the nitro group.
Solvent THF or EtOHProtic solvents (EtOH) can accelerate

via H-bonding stabilization of the transition state.

Checkpoint 1 (Validation):

  • NMR Signature: Look for the doublet of the isopropyl methyls (

    
    1.2 ppm) and the distinctive downfield shift of the C2-H proton on the pyridine ring. If C2-H is absent, you have attacked the wrong position.
    
Module B: The Reduction (The Hidden Yield Killer)

The Issue: Poisoning of the catalyst in Step 3. Context: If you use sulfide-based reduction (e.g., Sodium Dithionite) or Fe/acid, residual sulfur or iron salts will chelate the imidazopyridine product in the next step or quench the CDI.

  • Protocol: Catalytic Hydrogenation (H2, 1 atm, 10% Pd/C, MeOH) is the cleanest method.

  • Critical Action: Ensure the diamine intermediate (INT2) is white to pale yellow . Dark brown/black oil indicates oxidation of the diamine, which inhibits cyclization. Use immediately.

Module C: The Cyclization (CDI Protocol)

The Issue: Low yield, "gummy" precipitate, or starting material recovery. Context: 1,1'-Carbonyldiimidazole (CDI) is the standard reagent.[1] It reacts with the diamine to form an intermediate acyl-imidazole, which then cyclizes.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield in Cyclization CheckCDI Is CDI fresh? (White powder, not yellow chunks) Start->CheckCDI Solvent Check Solvent Dryness (THF/MeCN < 50ppm H2O) CheckCDI->Solvent Yes ReplaceCDI Replace CDI. Hydrolysis produces Imidazole + CO2 (Dead Reagent) CheckCDI->ReplaceCDI No (Hydrolyzed) Temp Reaction Temperature Solvent->Temp Solvent is Dry Heat Increase to Reflux. 'c'-fused pyridines are less nucleophilic. Temp->Heat Room Temp? Stoich Add 2nd charge of CDI (0.5 eq) after 2 hours. Temp->Stoich Already Refluxing?

Figure 2: Decision matrix for diagnosing cyclization failures.

Optimized Protocol for Step 3
  • Dissolution: Dissolve the diamine (INT2) in anhydrous THF or MeCN (0.1 M).

  • Activation: Add 1.5 equivalents of CDI at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 1 hour. Check LCMS. You will likely see the intermediate (M+ mass + ~94 Da for the imidazole-carbonyl adduct) or the product.

  • Forcing Conditions: If cyclization is slow (common for electron-deficient pyridines), heat to 60°C .

  • Workup: Quench with water. The product often precipitates. If not, extract with EtOAc/iPrOH (3:1).

Part 3: Frequently Asked Questions (FAQs)

Q1: I cannot find the hydroxyl (-OH) proton in the NMR. Did the reaction fail?

Answer: Likely not. You are observing tautomerism . The target molecule exists in equilibrium between the 2-ol (enol) and 2-one (keto) forms. In solution (DMSO-d6 or CDCl3), the equilibrium heavily favors the 2-one form.

  • Evidence: Look for a Carbonyl signal in

    
    C NMR (
    
    
    
    155 ppm).[2]
  • Action: Do not discard the product. Run a 2D-NMR (HSQC) to confirm the NH proton correlates to the Nitrogen, not an Oxygen.

Q2: My CDI is "fizzing" violently upon addition. Is this normal?

Answer: No. Violent fizzing suggests high moisture content in your solvent or starting material.

  • Mechanism: CDI + H2O

    
     2 Imidazole + CO2 (Gas).
    
  • Consequence: You are consuming your reagent before it reacts with the amine.

  • Fix: Dry the diamine precursor under high vacuum for 4 hours and use anhydrous solvents.

Q3: Can I use Triphosgene instead of CDI?

Answer: Yes, but with caveats. Triphosgene is a more aggressive electrophile and can improve yields for sterically hindered amines. However, it requires a base (TEA or DIPEA) and strict temperature control (-78°C to 0°C) to prevent polymerization. CDI is preferred for scalability and safety in this specific BMS-986165 intermediate synthesis [1].

Q4: The product is stuck in the aqueous phase during workup.

Answer: The imidazo[4,5-c]pyridine core is polar.

  • Fix: Do not rely on simple EtOAc extraction. Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) for extraction. Alternatively, saturate the aqueous layer with NaCl (salting out) to force the organic product out.

References

  • Wrobleski, S. T., et al. (2019). "Highly Selective Tyrosine Kinase 2 (TYK2) Inhibitors as Therapies for Autoimmune Diseases: Discovery of Deucravacitinib (BMS-986165)."[3] Journal of Medicinal Chemistry, 62(20), 8973–8995. (Authoritative source for the specific chemistry of the BMS-986165 scaffold)

  • Vetrichelvan, M., et al. (2020).[4] "Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260." Organic Process Research & Development. (Provides process-level details on handling diaminopyridine cyclizations with CDI)

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[1] "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines." Organic Letters, 18(3), 560–563.[1] (Mechanistic insights into CDI-mediated cyclizations and byproduct management)

  • Sigma-Aldrich Product Data. "1-ISOPROPYL-1H-IMIDAZO(4,5-C)PYRIDIN-2-OL." (Note: Representative link for chemical property verification)

Sources

Optimization

troubleshooting inconsistent results in assays with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Executive Summary Inconsistent assay results with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol are frequently caused by a misunderstanding of its tautomeric nature and solubility profile .[1] While often cataloged as an "ol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inconsistent assay results with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol are frequently caused by a misunderstanding of its tautomeric nature and solubility profile .[1] While often cataloged as an "ol" (alcohol/enol), this heterocyclic scaffold exists predominantly as the "one" (cyclic urea/amide) form in aqueous physiological buffers.[1][2] This "chameleon" behavior leads to pH-dependent potency shifts, unexpected precipitation, and potential fluorescence interference in optical assays.[2]

This guide addresses the three most common failure modes:

  • Potency Variability: Caused by pH-driven tautomeric shifts.[1][2]

  • Compound Precipitation: Caused by the planar stacking of the "one" form.[1][2]

  • Signal Interference: Caused by intrinsic fluorescence or quenching.[1][2]

Module 1: The Tautomerism Trap (Potency Shifts)

The Issue

User Report: "My IC50 values shift significantly (2–5x) between assay runs, or when I slightly alter the buffer pH (e.g., pH 7.2 vs. pH 7.5)."

Root Cause Analysis

This molecule is a classic example of lactam-lactim tautomerism .[1]

  • The "2-ol" form (Lactim): Aromatic, acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2]

  • The "2-one" form (Lactam): Non-aromatic imidazole ring, acts primarily as a Hydrogen Bond Acceptor (carbonyl).[1][2]

In aqueous solution at neutral pH, the equilibrium strongly favors the 2-one form.[1] However, if your target protein specifically binds the "2-ol" form, the apparent potency will be strictly dependent on the buffer pH and the protonation state of the pyridine nitrogen (pKa ~5.5–6.0).[2] Small deviations in pH change the ratio of the active tautomer, leading to "bouncing" IC50 data.[2]

Troubleshooting Protocol
  • Standardize Buffer pH: Do not rely on "approximate" pH. Use a calibrated meter to set pH ±0.05 at the assay temperature (Tris buffers shift -0.03 pH units per °C).

  • Incubation Time: Allow the compound to equilibrate in the assay buffer for 30 minutes before adding the enzyme/target. The tautomeric shift is not instantaneous.[1][2]

  • Avoid Protic Solvents in Stock: Store stocks in 100% DMSO. Avoid Ethanol/Methanol, as they can stabilize the "ol" form, creating a kinetic lag phase when diluted into aqueous buffer.[2]

Visualizing the Mechanism

Tautomerism cluster_0 Stock Solution (DMSO) cluster_1 Assay Buffer (Aqueous pH 7.4) Node_Ol 2-ol Form (Aromatic Enol) Node_One 2-one Form (Cyclic Urea) Node_Ol->Node_One Rapid Tautomerization (Favored in Water) Node_Binding Target Binding (Variable Affinity) Node_Ol->Node_Binding Minor Species (If required by pocket) Node_One->Node_Binding Dominant Species

Figure 1: The tautomeric equilibrium shift upon dilution from organic stock to aqueous buffer.[2] In water, the "2-one" form dominates, potentially altering binding kinetics.

Module 2: Solubility & Aggregation (False Negatives)

The Issue

User Report: "The compound shows flat activity curves or 'drop-offs' at high concentrations (>10 µM)."[1]

Root Cause Analysis

The imidazo[4,5-c]pyridine scaffold is planar and lipophilic. The "2-one" tautomer is particularly prone to π-π stacking , leading to the formation of colloidal aggregates.[1]

  • Consequence: Aggregates can sequester the enzyme (promiscuous inhibition) or precipitate out of solution (loss of compound), causing false positives or false negatives respectively.[1][2]

  • Visual Cue: If you see a "bell-shaped" dose-response curve, suspect aggregation.[1]

Troubleshooting Protocol
  • The Detergent Fix: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1][2] This disrupts colloidal aggregates.[1][2]

  • DMSO Limit: Keep final DMSO concentration <1% if possible, but ensure the intermediate dilution step does not crash the compound.

  • Nephelometry Check: If possible, run a laser nephelometry scan.[1][2] If scattering increases linearly with concentration, the compound is soluble.[1][2] If it spikes, you have precipitation.[2]

Module 3: Optical Interference (High Background)

The Issue

User Report: "My fluorescence readout (e.g., HTRF or FP) has high background noise in wells containing the compound."

Root Cause Analysis

Imidazo[4,5-c]pyridines can exhibit Excited State Intramolecular Proton Transfer (ESIPT) , rendering them intrinsically fluorescent, particularly in the blue/green region (350–450 nm excitation, 450–550 nm emission).[2]

  • Impact: If your assay uses a fluorophore in this range (e.g., Coumarin, Fluorescein), the compound acts as a "light bulb," masking the signal.[2]

Troubleshooting Protocol
  • Spectral Scan: Run an absorbance and emission scan of the compound alone in assay buffer.[1][2]

  • Red-Shift the Assay: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) which are typically outside the interference range of this scaffold.[1]

  • Correction: Use a "Compound Only" control well (No Enzyme/No Tracer) and subtract this value from your raw data.

Step-by-Step Protocol: Kinetic Solubility Verification

Before running your primary screen, validate the compound's behavior in your specific buffer.[1][2]

Materials:

  • 10 mM Stock of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol in DMSO.[1]

  • Assay Buffer (e.g., PBS pH 7.4).[1][2]

  • UV-Vis Plate Reader (compatible with UV transparent plates).[1]

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (10 mM down to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer in a UV-transparent plate (Final 1% DMSO).

  • Incubation: Shake for 30 minutes at Room Temperature.

  • Read: Measure Absorbance at 650 nm (turbidity) and 280 nm (concentration).

  • Analysis:

    • A650 > 0.01: Indicates precipitation/aggregation.[1][2]

    • A280: Plot A280 vs. Concentration. Deviation from linearity indicates solubility limit.[1][2]

Decision Tree for Troubleshooting

Troubleshooting Start Inconsistent Assay Results? Check_Solubility Step 1: Check Turbidity (A650) Start->Check_Solubility Is_Turbid Is A650 > 0.01? Check_Solubility->Is_Turbid Precipitation Issue: Precipitation/Aggregation Action: Add 0.01% Triton X-100 Is_Turbid->Precipitation Yes Check_Fluorescence Step 2: Check Autofluorescence Is_Turbid->Check_Fluorescence No Is_Fluorescent High Signal in No-Enzyme Well? Check_Fluorescence->Is_Fluorescent Interference Issue: Optical Interference Action: Use Red-Shifted Dye (Cy5) Is_Fluorescent->Interference Yes Check_pH Step 3: Check pH Dependency Is_Fluorescent->Check_pH No Tautomerism Issue: Tautomeric Shift Action: Stabilize pH & Equilibrate Check_pH->Tautomerism

Figure 2: Systematic decision tree for diagnosing assay failures associated with imidazopyridine scaffolds.

References

  • Imidazopyridine Scaffold Properties Title: Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR).[1][2][3] Source: ResearchGate (2021).[2][3] URL:[Link]

  • Tautomerism in Drug Discovery Title: Keto-enol tautomerism in the development of new drugs.[1] Source: Frontiers in Chemistry (2024).[2] URL:[Link]

  • Assay Interference (PAINS) Title: Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold.[2] Source: NIH / PMC (2020).[1][2] URL:[Link][1][2]

  • Chemical Identity Verification Title: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6).[4] Source: PubChem.[1][2][5] URL:[Link][1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

[1] Part 1: The Solubility Paradox & Tautomerism User Issue: "I cannot get the compound to dissolve in DCM or pure Methanol, and I see severe peak tailing on LC-MS." Technical Insight: The Lattice Energy Barrier The core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: The Solubility Paradox & Tautomerism

User Issue: "I cannot get the compound to dissolve in DCM or pure Methanol, and I see severe peak tailing on LC-MS."

Technical Insight: The Lattice Energy Barrier

The core challenge with 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is its strong intermolecular hydrogen bonding.[1] In its dominant 2-one form, the molecule acts as both a hydrogen bond donor (NH) and acceptor (C=O), forming stable, ribbon-like dimers or oligomers in the solid state.[2] This results in high lattice energy and poor solubility in non-polar solvents.[1]

The Tautomeric Equilibrium: The "2-ol" form is aromatic but less stable in polar environments.[1] The "2-one" form breaks aromaticity in the imidazole ring but is thermodynamically favored due to the strength of the amide-like resonance.[1]

Troubleshooting Protocol: Solubilization
Solvent SystemSolubility RatingApplication
DCM / Chloroform Poor (< 1 mg/mL)Not recommended for loading.[1]
Methanol / Ethanol Moderate (with heat)Suitable for recrystallization if volume is not restricted.[2]
DMSO / DMF High (> 50 mg/mL)Recommended for Prep-HPLC injection.[1]
Water (Neutral) LowPoor solubility; risk of precipitation.[2]
0.1% Formic Acid (aq) HighProtonation of the pyridine nitrogen (

) disrupts aggregation.[1][2]

Actionable Advice:

  • For LC-MS Injection: Dissolve in DMSO, then dilute 1:1 with Acetonitrile/Water (1:1).[1] Do not dilute with pure water, as the neutral form may crash out.

  • For Peak Tailing: The tailing is caused by the interconversion of tautomers on the silica surface.[1] You must use a pH modifier. Add 0.1% Formic Acid (pH ~2.[1]7) or 10 mM Ammonium Bicarbonate (pH ~10) to force the equilibrium to a single species (cationic or anionic/neutral).[2]

Part 2: Regioisomer Separation (N1 vs. N3)

User Issue: "I have a persistent impurity at RRT 0.95 that tracks with my product."

Technical Insight: The Isomer Challenge

Synthesis of the imidazo[4,5-c]pyridine core often involves the cyclization of a diamine precursor.[1] Depending on the synthetic route (e.g., alkylation of the heterocycle vs. ring closure of an N-isopropyl diamine), you may generate the N3-isopropyl isomer as a major impurity.[1]

  • Target (N1-isopropyl): Isopropyl group on the nitrogen adjacent to the pyridine ring fusion.[1]

  • Impurity (N3-isopropyl): Isopropyl group on the distal nitrogen.[1]

These isomers have identical mass (


) and very similar lipophilicity (

), making standard C18 separation difficult.[2]
Workflow: Regioisomer Purification Strategy

PurificationStrategy Figure 1: Decision Tree for Regioisomer Separation Start Crude Mixture (N1 + N3 Isomers) Analysis Analytical HPLC (pH 2.5 vs pH 10) Start->Analysis Decision Separation Observed? Analysis->Decision RouteA Method A: pH Switching (Exploit pKa diff) Decision->RouteA Yes (Shift in RT) RouteB Method B: HILIC Mode (Polarity diff) Decision->RouteB No (Co-elution) StepA1 Prep-HPLC: C18 Mobile Phase: 10mM NH4HCO3 (pH 10) RouteA->StepA1 StepB1 Prep-HPLC: Bare Silica or Amide Mobile Phase: ACN/Water/NH4OAc RouteB->StepB1 Final Pure N1-Isomer (>98% purity) StepA1->Final StepB1->Final

Step-by-Step Purification Protocol

Method A: High pH Reverse Phase (Recommended First) The N1 and N3 isomers have slightly different


 values due to the electronic influence of the pyridine nitrogen.[1] At high pH, the ionization states may differ enough to alter retention.
  • Column: C18 Hybrid particle (e.g., XBridge C18 or Gemini NX).[2] Standard silica C18 will degrade at pH 10.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. (Keep organic low; the compound elutes early).

Method B: HILIC (Hydrophilic Interaction Chromatography) If Reverse Phase fails, HILIC is superior for separating structural isomers of polar heterocycles.[2]

  • Column: Bare Silica or Amide phase.[1]

  • Mobile Phase A: Acetonitrile (90%).[1]

  • Mobile Phase B: 10 mM Ammonium Acetate in Water (10%).[1]

  • Mechanism: Separates based on the 3D-polar surface area, which differs significantly between N1 and N3 substitution patterns.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my NMR show broad signals for the NH and OH protons? A: This is due to rapid proton exchange between the 2-one and 2-ol forms and solvent interaction.[1] Run the NMR in DMSO-d6 and add a drop of


 to collapse exchangeable protons, or run at elevated temperature (313 K) to sharpen the signals by averaging the exchange rate.

Q2: The product is pink/brown after drying. Is it decomposed? A: This scaffold is susceptible to oxidation at the electron-rich imidazole ring, especially if trace metals (Pd/Cu from synthesis) are present.[1][2]

  • Fix: Dissolve in MeOH/Water and treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour, then filter and re-concentrate.[2] Store under Nitrogen at -20°C.

Q3: Can I use crystallization instead of chromatography? A: Yes, but only for enriching the major isomer.

  • Solvent: Boiling Ethanol or Isopropanol.[1]

  • Protocol: Dissolve at reflux, cool slowly to room temperature, then to 4°C. The N1 isomer (typically more symmetric/crystalline) often precipitates first.[2] The N3 isomer tends to remain in the mother liquor.[1]

References & Grounding

  • Tautomerism of Imidazopyridines:

    • Source: The equilibrium between lactam (2-one) and lactim (2-ol) forms in fused heterocycles is well-documented.[1] The 2-one form is generally favored in solid state and polar solvents.[1]

    • Reference: "Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties."[2] ResearchGate.[1]

  • Regioisomer Separation (N1 vs N3):

    • Source: Alkylation of imidazo[4,5-c]pyridines often yields mixtures.[2] Separation requires careful chromatographic optimization, often exploiting subtle pKa differences.[2]

    • Reference: "N-Alkylation of Some Imidazopyridines."[1][3] FABAD J. Pharm.[1] Sci. (2025).[2][3][4][5][6]

  • HPLC Methodology for Fused Imidazoles:

    • Source: Standard protocols utilize phosphate buffers or ion-pairing agents to handle the basic pyridine nitrogen and acidic amide proton.[1]

    • Reference: "HPLC Determination of Imidazoles...". National Institutes of Health (PMC).[2]

  • Solubility Data (Analogous Structures):

    • Source: Data for 1H-Imidazo[4,5-b]pyridine derivatives indicates poor water solubility and the need for polar aprotic solvents (DMSO) or pH adjustment.[1][2]

    • Reference: "Solubility for Common Extractable Compounds."[1][7] Eurofins.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Optimization

Technical Support Center: Optimizing Imidazo[4,5-c]pyridine Synthesis

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This scaffold, a vital heterocyclic motif in medicinal chemistry, often presents unique challenges during its synthesis.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This scaffold, a vital heterocyclic motif in medicinal chemistry, often presents unique challenges during its synthesis.[1] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the underlying chemical principles to empower your research.

Section 1: Foundational Synthetic Strategies & Key Parameters

The construction of the imidazo[4,5-c]pyridine core typically relies on the cyclization of a suitably substituted diaminopyridine precursor. The two most prevalent strategies are the Phillips-type condensation and modern palladium-catalyzed cross-coupling reactions.

  • Phillips-Type Condensation: This classical approach involves the reaction of a 3,4-diaminopyridine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester).[1] The reaction is typically driven by heat and often requires acidic conditions or a dehydrating agent to facilitate the final cyclization. While robust, this method can suffer from issues related to regioselectivity and harsh reaction conditions.

  • Palladium-Catalyzed Cross-Coupling: Modern methods, such as the Buchwald-Hartwig amination, offer a milder and more versatile approach.[2] These reactions typically involve the coupling of a halogenated pyridine or imidazole precursor with an appropriate amine or aryl partner. Catalyst, ligand, base, and solvent choice are all critical parameters that must be carefully optimized.[2][3]

  • Microwave-Assisted Synthesis: Across both classical and modern methods, microwave irradiation has emerged as a powerful tool to accelerate reaction times, improve yields, and enhance reaction cleanliness.[4][5][6] The rapid, uniform heating provided by microwave synthesizers can often overcome kinetic barriers that are problematic under conventional heating.[5][7]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of imidazo[4,5-c]pyridines in a practical question-and-answer format.

Q1: My Phillips-type condensation of 3,4-diaminopyridine with an aromatic aldehyde is resulting in a very low yield. What are the likely causes and how can I fix it?

A1: Low yields in this condensation are a frequent challenge. The root cause often lies in incomplete cyclization or the formation of stable, non-cyclized intermediates.

Potential Causes & Explanations:

  • Inadequate Oxidation: The reaction requires an oxidative step to aromatize the initially formed dihydro-imidazopyridine intermediate. Atmospheric oxygen can serve as the oxidant, but this is often slow and inefficient.[8]

  • Water Removal: The condensation reaction liberates water. If not effectively removed, the equilibrium can be pushed back towards the starting materials, preventing the reaction from reaching completion.[8]

  • Sub-Optimal Reaction Conditions: The reaction may simply require more energy or time to overcome the activation barrier for cyclization.

Recommended Solutions:

  • Introduce a Mild Oxidant: Consider adding a mild oxidizing agent to facilitate the final aromatization step. Agents like sodium metabisulfite (Na₂S₂O₅) in a solvent like DMSO have been shown to be effective.[9]

  • Facilitate Water Removal: If running the reaction at high temperatures in a suitable solvent (e.g., toluene), employ a Dean-Stark trap to physically remove water as it forms.

  • Switch to Microwave Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by providing efficient and rapid heating.[4][5] A typical starting point would be irradiating the reaction mixture at 100-120°C for 15-30 minutes.[1]

  • Increase Reaction Time and/or Temperature: Under conventional heating, extending the reflux time (e.g., from 6 hours to 12-24 hours) or switching to a higher boiling point solvent may be necessary.[1]

Q2: I'm attempting an N-arylation of my imidazo[4,5-c]pyridine using a Buchwald-Hartwig reaction, but I'm seeing no product and recovering my starting material. What's wrong?

A2: This is a classic symptom of an inactive catalyst system. The Buchwald-Hartwig amination is a powerful tool, but its success hinges on the precise interplay of the palladium source, ligand, and base.[2]

Potential Causes & Explanations:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. This can be due to impurities, moisture, or an inappropriate choice of precatalyst for the substrate.[2]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. The electronic and steric properties of the ligand must be matched to the substrates.[2][3]

  • Incorrect Base Selection: The base must be strong enough to deprotonate the imidazole nitrogen but not so reactive that it causes decomposition of your starting materials or the catalyst.[2]

Recommended Solutions:

  • Use a Modern Precatalyst: Switch from traditional sources like Pd(OAc)₂ to more reliable, air-stable palladacycle precatalysts (e.g., G3 or G4 XPhos). These are designed to generate the active Pd(0) catalyst cleanly and efficiently.[2]

  • Screen Ligands: For heteroaromatic amines, bulky, electron-rich phosphine ligands are often required. Consult the table below for starting recommendations. If one ligand fails, screen others.

  • Optimize the Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings. However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[2][10]

  • Ensure Anhydrous & Degassed Conditions: Both moisture and oxygen can deactivate the palladium catalyst. Use anhydrous, degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination

Substrate TypeRecommended Starting LigandsRationale
Primary AminesBrettPhos, XPhosPromotes efficient reductive elimination.
Secondary AminesRuPhos, DavePhosBalances steric bulk and electron-donating ability.
Heteroaryl Amines (e.g., Imidazoles)tBuBrettPhos, XantPhosIncreased bulk and electron density are often needed for less nucleophilic amines.[1][2]

Q3: My reaction is producing a mixture of N-alkylation regioisomers. How can I control the regioselectivity?

A3: Regioselectivity is a common hurdle in the functionalization of imidazo[4,5-c]pyridines due to the presence of multiple nitrogen atoms that can be alkylated. The outcome is often a delicate balance of steric and electronic factors, influenced heavily by the reaction conditions.[11]

Potential Causes & Explanations:

  • Tautomerism: The N-H proton on the imidazole ring can exist in tautomeric forms, making both imidazole nitrogens potential sites for substitution.

  • Solvent and Base Effects: The choice of solvent and base can significantly influence which nitrogen is more nucleophilic or sterically accessible. For instance, nonpolar solvents under basic conditions may favor alkylation at one nitrogen over another.[8]

Recommended Solutions:

  • Systematic Screening: The most effective approach is to systematically screen different combinations of bases and solvents. Start with a common base like potassium carbonate (K₂CO₃) and screen solvents across a polarity range (e.g., DMF, THF, Dioxane).[8][11]

  • Directed Synthesis: If direct alkylation proves unselective, consider a directed approach. This involves synthesizing the desired isomer through a multi-step sequence where the key bond formation is unambiguous. For example, starting with a pre-functionalized diaminopyridine can lock in the desired regiochemistry before the imidazole ring is even formed.[12]

  • Protecting Groups: Although it adds steps, using a protecting group strategy can be a definitive way to achieve selectivity. Protect one of the reactive nitrogens, perform the desired reaction on the other, and then deprotect.

Graphviz Workflow: Troubleshooting Regioselectivity

G start Problem: Mixture of Regioisomers screen Screen Base/Solvent Combinations (e.g., K2CO3 in DMF, NaH in THF) start->screen check Is Desired Isomer Major Product? screen->check optimize Optimize Conditions for Major Isomer check->optimize Yes consider_alt Consider Alternative Strategy check->consider_alt No end_good Success! optimize->end_good directed Directed Synthesis: Synthesize from pre-functionalized precursor consider_alt->directed protecting Protecting Group Strategy: Block undesired site consider_alt->protecting end_alt Implement New Strategy directed->end_alt protecting->end_alt

Caption: Decision workflow for addressing poor regioselectivity.

Q4: My final product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A4: The nitrogen-rich imidazo[4,5-c]pyridine core imparts significant polarity, often leading to poor solubility in common organic solvents and streaking on silica gel columns.

Recommended Solutions:

  • Reverse-Phase Chromatography: If your compound has sufficient solubility in solvents like methanol, acetonitrile, or water, reverse-phase HPLC (High-Performance Liquid Chromatography) is often the most effective purification method.

  • Modified Normal-Phase Chromatography:

    • Amine-Treated Silica: Add a small amount of a volatile amine (e.g., 0.5-1% triethylamine) to your mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing strong binding and reducing tailing of your basic compound.

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a diol-bonded silica phase, which can have different selectivity for polar compounds.

  • Recrystallization: Do not underestimate the power of recrystallization. This can be a highly effective method for obtaining very pure material.[5] Screen a variety of solvent systems (e.g., ethanol/water, methanol/ether, ethyl acetate/hexanes).

  • Salt Formation/Liberation: If the product is stable as a salt, consider precipitating it as an HCl or TFA salt to isolate it from non-basic impurities. Conversely, if your product is already a salt, a basic aqueous wash (e.g., with saturated NaHCO₃ solution) can liberate the free base, which may have different chromatographic properties.

Section 3: Example Protocol: Microwave-Assisted Synthesis

This protocol provides a general method for the microwave-assisted condensation of a diaminopyridine with an aldehyde.

Materials:

  • 3,4-Diaminopyridine (1.0 mmol, 1.0 eq)

  • Aromatic Aldehyde (1.0 mmol, 1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 mmol, 1.1 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stir bar

Instrumentation:

  • A dedicated microwave synthesizer (e.g., CEM Discover SP)[5]

Procedure:

  • To the 10 mL microwave vial, add the 3,4-diaminopyridine, the aromatic aldehyde, sodium metabisulfite, and the magnetic stir bar.

  • Add 3 mL of anhydrous DMSO to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 30 minutes with active stirring.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water (approx. 20 mL) and stir. The product will often precipitate.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization or chromatography as needed.[5]

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. Royal Society of Chemistry. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. Available at: [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[8][12]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers. Available at: [Link]

  • Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Subject: Stability, Solubility, and Handling Guide CAS: 34654-25-6 | Chemical Formula: C9H11N3O[1] Part 1: Technical Overview & Chemical Behavior Welcome to the Technical Support Center. This guide addresses the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Solubility, and Handling Guide

CAS: 34654-25-6 | Chemical Formula: C9H11N3O[1]

Part 1: Technical Overview & Chemical Behavior

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol . Unlike simple organic standards, this heterocyclic scaffold exhibits complex solution behavior driven by prototropic tautomerism and pH-dependent solubility .

The Tautomerism Challenge

The primary source of confusion with this compound is its existence in equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms. While the IUPAC name suggests an alcohol ("-ol"), the solution state often favors the cyclic urea-like "one" form, or a rapid equilibrium between the two.

  • Impact on Analysis: In HPLC/LC-MS, this can manifest as peak broadening or "ghost peaks" if the chromatographic timescale matches the tautomeric interconversion rate.

  • Impact on Stability: The 2-oxo tautomer is generally more thermodynamically stable and resistant to oxidation than the 2-hydroxy form.[1]

Solubility Profile

The imidazo[4,5-c]pyridine core contains a basic pyridine nitrogen (pKa ≈ 5.0–6.0).

  • Neutral pH (pH 7.0–7.4): Poor solubility. The molecule is largely uncharged and lipophilic.

  • Acidic pH (pH < 4.0): High solubility. Protonation of the pyridine nitrogen (

    
    ) significantly increases polarity.
    
  • Organic Solvents: Soluble in DMSO and Methanol.

Part 2: Visualizing the Stability Mechanisms

The following diagram illustrates the tautomeric equilibrium and potential degradation pathways you must monitor.

StabilityPathways Hydroxy 2-Hydroxy Form (Enol - Less Stable) Oxo 2-Oxo Form (Keto - Dominant) Hydroxy->Oxo Tautomerism (Fast) Protonated Protonated Species (pH < 5.0) Oxo->Protonated +H+ (Acidification) Oxidation N-Oxide Degradant (Oxidative Stress) Oxo->Oxidation Peroxides/Air Hydrolysis Ring Cleavage (Extreme pH > 12) Oxo->Hydrolysis Strong Base/Heat

Figure 1: Tautomeric equilibrium and primary degradation risks.[1] The 2-oxo form is the primary species in neutral solution, while acidification stabilizes the molecule via protonation.

Part 3: Troubleshooting & FAQs

Q1: "I see two peaks in my HPLC chromatogram. Is my compound impure?"

Diagnosis: Likely not . This is often a tautomeric artifact. Technical Explanation: If your HPLC mobile phase is neutral (e.g., Water/Acetonitrile), the interconversion between the 2-ol and 2-one forms may occur on the column, leading to peak splitting or tailing. Solution:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or TFA to both mobile phases. This protonates the pyridine ring, locking the molecule into a single cationic state and collapsing the split peaks into a single sharp peak.

  • Temperature Control: Run the column at a higher temperature (e.g., 40°C) to accelerate the equilibrium beyond the separation timescale.

Q2: "The compound precipitated when I diluted my DMSO stock into PBS."

Diagnosis: "Crash-out" due to hydrophobicity at neutral pH. Technical Explanation: The compound is a weak base. In DMSO, it is soluble. When diluted into PBS (pH 7.4), the buffering capacity prevents protonation of the pyridine nitrogen, leaving the molecule in its neutral, poorly soluble form. Solution:

  • Option A (Biological Assays): Keep the final DMSO concentration < 1% but ensure rapid mixing. If precipitation persists, consider a formulation vehicle like 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water, which encapsulates the lipophilic core.[1]

  • Option B (Chemical Assays): Dilute into an acidic buffer (e.g., Acetate buffer pH 4.5) instead of PBS.

Q3: "Is the compound light-sensitive?"

Diagnosis: Moderate risk.[1] Technical Explanation: Imidazopyridines are conjugated heterocyclic systems that absorb UV light. While not hyper-sensitive like retinoids, prolonged exposure to ambient light can induce photo-oxidation, particularly at the pyridine nitrogen (N-oxide formation).[1] Solution: Store solid powder and solutions in amber vials . Wrap clear reservoirs in aluminum foil during long experiments.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the purity and stability of your batch.[1]

ParameterConditionNote
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard lipophilic retention.[1]
Mobile Phase A Water + 0.1% Formic AcidCrucial: Acid keeps species protonated.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of A.
Gradient 5% B to 95% B over 10 minutesStandard discovery gradient.
Detection UV @ 254 nm and 220 nm254 nm is specific to the aromatic ring.
Flow Rate 1.0 mL/minAdjust for column diameter.
Protocol B: Forced Degradation (Stress Testing)

Perform this if you need to determine the half-life (


) in your specific matrix.
  • Preparation: Prepare a 1 mg/mL stock in DMSO.

  • Stress Conditions:

    • Acid: Dilute to 100 µg/mL in 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base: Dilute to 100 µg/mL in 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Dilute to 100 µg/mL in 3%

      
      . Incubate at Room Temp for 2 hours.
      
  • Analysis: Neutralize samples and analyze using Protocol A.

  • Acceptance Criteria:

    • Stable: >95% recovery of parent peak.

    • Labile: <90% recovery.[2] (Note: Imidazopyridines are typically stable in Acid/Base but labile in Peroxide).

Part 5: Storage Recommendations

StateTemperatureContainerShelf Life (Est.)
Solid Powder -20°CAmber Glass, Desiccated> 2 Years
DMSO Stock -20°C or -80°CPolypropylene or Amber Glass6 Months
Aqueous Sol. 4°CUse immediately< 24 Hours

Critical Warning: DMSO is hygroscopic. Repeated freeze-thaw cycles of DMSO stocks will introduce water, which may cause the compound to precipitate inside the frozen vial or hydrolyze over months. Aliquot stocks into single-use vials.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.

  • Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier, 2010. (General reference for imidazopyridine reactivity and tautomerism).
  • PubChem Compound Summary. 1H-Imidazo[4,5-c]pyridine derivatives.[1][3] National Center for Biotechnology Information.

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, Informa Healthcare, 2011.

Sources

Optimization

common side reactions in the synthesis of imidazo[4,5-c]pyridines

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Common Side Reactions in Imidazo[4,5-c]pyridine Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Common Side Reactions in Imidazo[4,5-c]pyridine Scaffolds

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in drug discovery, mimicking purines (adenine/guanine) and serving as a core for antagonists of various G-protein coupled receptors.[1] However, its synthesis is plagued by two distinct electronic challenges: the ambident nucleophilicity of the imidazole ring (leading to regioselectivity issues) and the electron-deficient nature of the pyridine ring (complicating electrophilic aromatic substitution and cyclization).

This guide addresses the three most critical failure modes reported by medicinal chemists:

  • Regiochemical Scrambling during N-alkylation (N1 vs. N3 vs. N5).

  • Cyclization Stalling (Incomplete dehydration of amides).

  • Reductive Chemoselectivity (Pyridine vs. Nitro reduction).

Module 1: The Regioselectivity Conundrum (N-Alkylation)

The Symptom:

"I attempted to alkylate my imidazo[4,5-c]pyridine core using


 and an alkyl halide. TLC shows three distinct spots, and the major isolated product is not the desired N1-isomer."

The Diagnosis: Unlike benzimidazoles, the imidazo[4,5-c]pyridine core possesses three nucleophilic nitrogens:

  • N1 & N3: The imidazole nitrogens (involved in tautomerism).[2][3]

  • N5: The pyridine nitrogen.[4]

While N1 is often the thermodynamic preference due to steric relief relative to the C4-position, the N5 (pyridine nitrogen) is highly nucleophilic, especially in the [4,5-c] isomer where it is less sterically encumbered than in the [4,5-b] isomer. Under basic conditions, you often generate a quaternary pyridinium salt (N5-alkylation) or a mixture of N1/N3 regioisomers.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Use NaH or Cs2CO3 (Avoid weak bases if selectivity is poor).Stronger bases (NaH) ensure complete deprotonation of the imidazole (

), creating a discrete anion that favors N1/N3 over the neutral N5 pyridine attack.
Solvent DMF vs. THF Polar aprotic solvents (DMF) stabilize the transition state but can promote N5 quaternization. If N5 is a problem, switch to less polar THF with phase-transfer catalysts.
Temperature 0°C

RT
Kinetic control at lower temperatures often favors the less sterically hindered N1/N3 over N5.
Blocking N-Oxide Strategy Oxidize N5 to the N-oxide before alkylation to eliminate its nucleophilicity. Reduce it back later using

.

Visualizing the Failure Mode:

Regioselectivity Start Imidazo[4,5-c]pyridine (Tautomeric Eq.) Base Deprotonation (Base: NaH/K2CO3) Start->Base N5_Path Path C: N5 Attack (Pyridine Lone Pair) Start->N5_Path Neutral Species (No Deprotonation) Anion Delocalized Anion Base->Anion N1_Path Path A: N1 Attack (Thermodynamic) Anion->N1_Path N3_Path Path B: N3 Attack (Kinetic/Steric) Anion->N3_Path Prod_N1 N1-Isomer (Target) N1_Path->Prod_N1 Prod_N3 N3-Isomer (Byproduct) N3_Path->Prod_N3 Prod_N5 N5-Pyridinium Salt (Dead End) N5_Path->Prod_N5

Caption: Competitive alkylation pathways. Note that N5 attack can occur on the neutral species if deprotonation is incomplete.

Module 2: Cyclization Stalls (Ring Closure)

The Symptom:

"I am reacting 3,4-diaminopyridine with a carboxylic acid. LCMS shows a mass corresponding to [M+18], indicating the intermediate amide formed, but the ring won't close to form the imidazole."

The Diagnosis: The formation of the imidazo[4,5-c]pyridine core proceeds in two steps:

  • Acylation: Formation of the mono-amide.

  • Dehydration: Ring closure (cyclodehydration).

The electron-deficient pyridine ring pulls electron density away from the amide nitrogen, making the nucleophilic attack required for ring closure energetically unfavorable compared to benzene analogs. Thermal dehydration often requires temperatures


, which degrades the starting material.

Troubleshooting Protocol:

Q: Are you using thermal condensation (neat or high boiling solvent)?

  • Stop. This often leads to decarboxylation of the acid or polymerization.

  • Fix: Switch to Eaton’s Reagent (

    
     in Methanesulfonic acid). It acts as both solvent and Lewis acid, effecting cyclization at moderate temperatures (
    
    
    
    ) where PPA (Polyphosphoric acid) might be too viscous or harsh.

Q: Are you using an aldehyde (Oxidative Cyclization)?

  • Issue: The reaction forms an imidazoline intermediate (dihydro-imidazole) which must be oxidized.

  • Fix: You must add an oxidant. Air is often insufficient. Add

    
     (Sodium metabisulfite)  or use 
    
    
    
    on solid support. If the reaction stalls at the imine/aminal stage, heat in DMSO (which can act as a mild oxidant) or add iodine (
    
    
    ).

Experimental Workflow (Eaton's Reagent Method):

  • Mix 3,4-diaminopyridine (1.0 eq) and Carboxylic Acid (1.1 eq).

  • Add Eaton’s Reagent (5–10 volumes).

  • Heat to

    
     under 
    
    
    
    for 2–4 hours.
  • Critical Workup: Quench slowly into ice-cold

    
     (aq). The exotherm is violent.
    

Module 3: Precursor Fidelity (Reduction & Oxidation)

The Symptom:

"I tried to reduce 3-nitro-4-aminopyridine to the 3,4-diamine precursor using Hydrogenation (Pd/C). The product mass is correct, but the NMR is messy, or I see over-reduced byproducts."

The Diagnosis: The pyridine ring in [4,5-c] precursors is susceptible to reduction, particularly if the reaction runs too long or under high pressure. Furthermore, partial reduction can lead to hydroxylamines , which are unstable and can re-oxidize or polymerize.

Troubleshooting Protocol:

MethodRisk ProfileRecommendation

/ Pd/C
High RiskAvoid if possible. Can reduce the pyridine ring (piperidine formation) or dechlorinate if halogens are present.
Fe / AcOH Low RiskGold Standard. Iron powder in acetic acid is chemoselective for Nitro

Amine and will not touch the pyridine ring or halogens.

ModerateGood for small scales, but tin waste is difficult to remove (emulsions).
Hydrazine / Raney Ni ModerateEffective, but hydrazine is toxic and Raney Ni is pyrophoric.

Visualizing the Reduction Pathway:

Reduction cluster_0 Catalytic Hydrogenation (H2, Pd/C) cluster_1 Dissolving Metal (Fe/AcOH) Nitro 3-Nitro-4-aminopyridine Hydroxylamine Hydroxylamine (Intermediate) Nitro->Hydroxylamine Partial Red. Diamine 3,4-Diaminopyridine (Desired) Nitro->Diamine Fe/AcOH (Selective) Hydroxylamine->Diamine OverRed Tetrahydro-pyridine (Over-reduction) Diamine->OverRed Prolonged H2

Caption: Chemoselectivity in nitro-reduction. Fe/AcOH avoids the over-reduction trap common with catalytic hydrogenation.

References

  • Regioselectivity in Alkylation

    • Doganc, F., & Goker, H. (2025). "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.[3] 3

    • Note: This paper explicitly details the formation of N5 regioisomers alongside N4 (equivalent to N1/N3 depending on numbering convention) and the use of NOESY for assignment.
  • Cyclization Methodologies

    • BenchChem Technical Guides.[5] "Common side reactions in the synthesis of imidazo[4,5-b]pyridines" (Applicable to [4,5-c]). 4

    • Eaton, P. E., et al. "Eaton's Reagent Applications."[6][7] Journal of Organic Chemistry. (Referenced via Sigma-Aldrich Technical Bulletin). 7

  • Precursor Synthesis

    • ChemicalBook. "3,4-Diaminopyridine synthesis and imidazo[4,5-c]pyridines by nitration." 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of Imidazo[4,5-c]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine compounds. This guide is designed to provide in-depth, actionable insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine compounds. This guide is designed to provide in-depth, actionable insights into one of the most common challenges encountered with this chemical scaffold: poor cell permeability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues.

Section 1: Understanding the Challenge - FAQs

Q1: Why do my imidazo[4,5-c]pyridine compounds consistently show low permeability in my assays?

A1: The imidazo[4,5-c]pyridine core, while a valuable scaffold in medicinal chemistry, presents inherent physicochemical properties that can hinder its ability to passively diffuse across the lipophilic cell membrane.[1] Several factors often contribute to this issue:

  • High Polarity: The presence of multiple nitrogen atoms within the fused ring system contributes to a high polar surface area (PSA). Molecules with a high PSA tend to have poor membrane permeability.[2]

  • Hydrogen Bonding Capacity: The imidazole and pyridine nitrogens can act as hydrogen bond acceptors, while protons on the imidazole ring can act as hydrogen bond donors. A high capacity for hydrogen bonding is a known predictor of poor mucosal and cell permeation.[3]

  • Low Lipophilicity: Unsubstituted or polar-substituted imidazo[4,5-c]pyridines may lack the necessary lipophilicity (fat-solubility) to efficiently partition into the lipid bilayer of the cell membrane.[4]

  • Molecular Size and Rigidity: While not always the primary driver for this class, larger derivatives or those with limited conformational flexibility might experience reduced permeability.[2][3]

These properties are often at odds with empirical guidelines for good oral absorption and cell permeability, such as Lipinski's Rule of 5, which suggests that poor permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Daltons, or a calculated logP (a measure of lipophilicity) greater than 5.[2]

Section 2: Troubleshooting Low Permeability - A Step-by-Step Guide

This section is designed as a logical workflow to diagnose and address permeability issues with your specific imidazo[4,5-c]pyridine compounds.

Q2: I have a lead imidazo[4,5-c]pyridine compound with excellent target engagement but poor cell permeability. Where do I start my investigation?

A2: The first step is to systematically evaluate the compound's physicochemical properties and its behavior in well-defined in vitro permeability assays. This will help you understand why the permeability is low and guide your strategy for improvement.

Step 1: Physicochemical Property Profiling

Before embarking on extensive cell-based assays, ensure you have a clear picture of your compound's key physicochemical parameters.

  • Lipophilicity (LogP/LogD): Experimentally determine the octanol-water partition coefficient (LogP) or the distribution coefficient at physiological pH (LogD).

  • Aqueous Solubility: Poor solubility can sometimes be misinterpreted as poor permeability in assays.

  • Polar Surface Area (PSA): Calculate the PSA using computational tools.

  • Hydrogen Bond Donors/Acceptors: Count the number of hydrogen bond donors and acceptors in your molecule's structure.

PropertyGuideline for Good PermeabilityRationale
LogP/LogD 1 - 3Balances aqueous solubility and membrane partitioning.
Molecular Weight < 500 DaSmaller molecules generally diffuse more readily.[4][5]
Hydrogen Bond Donors ≤ 5Reduces desolvation penalty upon entering the lipid membrane.[2]
Hydrogen Bond Acceptors ≤ 10Reduces desolvation penalty upon entering the lipid membrane.[2]
Polar Surface Area (PSA) < 140 ŲLower PSA correlates with better passive diffusion.[2]
Step 2: Initial Permeability Assessment with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's passive diffusion capabilities.[6][7] It uses a lipid-infused artificial membrane, which isolates passive transport from other biological processes like active transport and metabolism.[8]

  • If your compound is poorly permeable in PAMPA: This strongly suggests that the intrinsic physicochemical properties (e.g., high polarity, low lipophilicity) are the primary barrier.

  • If your compound is permeable in PAMPA but not in cell-based assays: This points towards a more complex biological issue, such as active efflux by transporter proteins.

Q3: My compound showed poor permeability in the PAMPA assay. What are my next steps?

A3: A poor PAMPA result indicates a need for chemical modification to improve the compound's ability to passively cross a lipid bilayer. Consider the following strategies:

Strategy 1: Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[9] This is a highly effective strategy for transiently masking polar functional groups that hinder permeability.[9][10][11]

  • Masking Hydrogen Bond Donors: For imidazo[4,5-c]pyridines, the N-H of the imidazole ring is a key hydrogen bond donor. Masking this group with a lipophilic, cleavable moiety can significantly improve permeability.[11]

  • Esterification of Polar Groups: If your compound has hydroxyl or carboxylic acid groups, converting them to esters can increase lipophilicity.[10]

Strategy 2: Structural Modifications

Systematic structural changes can be made to the core scaffold or its substituents to enhance lipophilicity and reduce polarity.

  • Increase Lipophilicity: Introduce non-polar groups such as alkyl or aryl substituents. Be mindful that excessive lipophilicity can lead to poor solubility and other issues.[4]

  • Reduce Hydrogen Bonding Capacity: Replace hydrogen bond donors with groups that cannot participate in hydrogen bonding. For example, N-alkylation of the imidazole ring.

  • Decrease Polar Surface Area: Carefully consider the impact of substituents on the overall PSA.

Q4: My compound was permeable in PAMPA, but shows low permeability and high efflux in my Caco-2 assay. What does this mean and how can I address it?

A4: This is a classic sign that your compound is a substrate for active efflux transporters. The Caco-2 cell line, derived from human colorectal carcinoma, expresses various transporters, including P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell.[12][13]

  • Interpreting Caco-2 Data: A bidirectional Caco-2 assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[12]

Troubleshooting Efflux:
  • Confirm Transporter Involvement: Run the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil for P-gp).[13] A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Structural Modification to Evade Efflux:

    • "Scaffold Hopping" or Isosteric Replacement: Minor changes to the core structure can sometimes disrupt recognition by efflux transporters without affecting target binding.

    • Alter Substituent Patterns: The position and nature of substituents can influence transporter recognition. Some studies on related imidazo[4,5-b]pyridines have shown that factors like a short carbon side chain or the presence of a methoxy group can impact efflux pump modulation.[14]

    • Reduce Lipophilicity or Introduce Polar Groups: While counterintuitive to improving passive permeability, slightly increasing polarity can sometimes reduce recognition by lipophilic-biased efflux pumps like P-gp.

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for assessing passive permeability.

Objective: To measure the rate of passive diffusion of a test compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate system (Donor and Acceptor plates)

  • Lipid solution (e.g., 1-2% lecithin or other phospholipids in dodecane)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Solutions: Dilute the test compound from a DMSO stock into PBS to the final desired concentration (typically 1-10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[15]

  • Coat the Donor Plate: Carefully add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate.[7]

  • Prepare the Acceptor Plate: Add 300 µL of fresh PBS to each well of the acceptor plate.[7]

  • Add Compound to Donor Plate: Add 150-200 µL of the test compound solution to each well of the coated donor plate.[7][16]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.[8][16]

  • Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.

  • Calculate Permeability (Pe): The apparent permeability coefficient is calculated using established equations that take into account the volume of the wells, the surface area of the membrane, and the incubation time.[16]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps to assess both passive and active transport across a cellular monolayer.

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell™ permeable supports (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol or antipyrine for high permeability)[12]

  • Efflux pump inhibitors (optional, e.g., verapamil)

  • Analytical instrument (LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a polarized monolayer.[12][13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junction formation. Only use monolayers with acceptable TEER values.

  • Prepare Dosing Solutions: Dissolve the test compound in the transport buffer at the desired concentration.

  • A-B Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • B-A Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification and Calculation: Analyze the concentration of the compound in the collected samples by LC-MS/MS. Calculate the Papp value for each direction. The efflux ratio is then determined by dividing Papp(B-A) by Papp(A-B).[12]

Section 4: Visualizing the Workflow and Concepts

Diagrams

G End Optimized Compound PAMPA PAMPA PoorPAMPA PoorPAMPA PAMPA->PoorPAMPA Modify Modify PoorPAMPA->Modify Yes GoodPAMPA GoodPAMPA PoorPAMPA->GoodPAMPA No Prodrug Prodrug Prodrug->End StructMod StructMod StructMod->End Caco2 Caco2 GoodPAMPA->Caco2 Efflux Efflux Caco2->Efflux Efflux->End No InhibitorAssay InhibitorAssay Efflux->InhibitorAssay Yes EvadeEfflux EvadeEfflux InhibitorAssay->EvadeEfflux EvadeEfflux->End

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Sharma, U., & Singh, P. (Eds.). (2020). Prodrugs with Improved Lipophilicity and Permeability. In Prodrugs Design: A Versatile Approach for Drug Delivery. Academic Press.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). GitHub Gist. Retrieved February 12, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Physicochemical properties of drugs and membrane permeability: review article. (n.d.). Sabinet African Journals. Retrieved February 12, 2026, from [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE. Retrieved February 12, 2026, from [Link]

  • What are the physicochemical properties affecting drug distribution? (2025). Patsnap Synapse. Retrieved February 12, 2026, from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved February 12, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 12, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot. Retrieved February 12, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 12, 2026, from [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. Retrieved February 12, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved February 12, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). [Source for Caco-2 protocol details].
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). Springer Link. Retrieved February 12, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved February 12, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. (2017). Elsevier. Retrieved February 12, 2026, from [Link]

  • A) Current state-of-the-art methods to improve permeability in peptide... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Drug Permeation against Efflux by Two Transporters. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. (2017). PubMed. Retrieved February 12, 2026, from [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]

  • In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3). (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

  • Synthesis and modulation properties of imidazo[4,5-b]pyridin-7-one and indazole-4,7-dione derivatives towards the Cryptosporidium parvum CpABC3 transporter. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]

Sources

Optimization

how to confirm the purity of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol samples

Technical Support Center: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Ticket ID: #ISP-45C-PURITY Status: Open Subject: Comprehensive Purity Verification & Troubleshooting Guide Executive Summary This guide addresses the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Ticket ID: #ISP-45C-PURITY Status: Open Subject: Comprehensive Purity Verification & Troubleshooting Guide

Executive Summary

This guide addresses the characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS: 34654-25-6). Users frequently encounter difficulties due to the molecule's prototropic tautomerism (2-ol vs. 2-one equilibrium) and the high probability of regioisomeric impurities (N1 vs. N3 alkylation) arising from synthesis.

This protocol synthesizes industry-standard analytical workflows (HPLC-UV-MS, 1H NMR, and qNMR) to ensure data integrity for drug development applications.

Part 1: The "Gold Standard" Chromatographic Method

Objective: Separation of the target analyte from highly polar diamine precursors and structural regioisomers.

Context: The imidazo[4,5-c]pyridine core contains a basic nitrogen (pyridine N5). Standard acidic mobile phases often cause peak tailing due to interaction with residual silanols. We recommend a buffered alkaline method or a chaotropic acidic method for optimal peak shape.

Recommended HPLC-UV-MS Protocol
ParameterSpecificationRationale
Column C18 with high pH stability (e.g., XBridge BEH C18 or Gemini-NX), 3.5 µm, 4.6 x 100 mm"Hybrid" silica is required to withstand pH > 8.0, ensuring the pyridine ring remains deprotonated (neutral) to reduce tailing.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH suppresses protonation of the pyridine nitrogen, improving peak symmetry.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 95% B over 15 minThe compound is moderately polar; a full gradient ensures elution of lipophilic dimers.
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Detection UV @ 254 nm & 280 nm; MS (ESI+)254 nm targets the aromatic core; ESI+ is highly sensitive for this basic heterocycle (

).
Column Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.

Technical Note on Sample Prep: Dissolve the sample in DMSO or 1:1 Methanol/Water . Avoid pure acetonitrile as the "2-one" tautomer has poor solubility in non-protic organic solvents.

Part 2: Structural Verification (NMR & Tautomerism)

Objective: Confirm identity and distinguish from the N3-regioisomer.

The Tautomer Trap: Researchers often look for an alcohol (-OH) proton in the NMR. You will likely not find it. In solution (DMSO-d6), this molecule exists predominantly as the cyclic urea (2-one) tautomer.

  • Expected Form: 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.

  • Key Signal: A broad singlet around 11.0–12.5 ppm (NH), not an OH signal.

Regiochemistry Check (Critical)

During synthesis, alkylation of the imidazo[4,5-c]pyridine core can occur at N1 or N3.

  • N1-Isopropyl (Target): Isopropyl methine proton shows NOE correlation to the pyridine C7-H (aromatic singlet).

  • N3-Isopropyl (Impurity): Isopropyl methine proton shows NOE correlation to the pyridine C4-H (aromatic doublet).

Diagnostic 1H NMR Table (DMSO-d6, 400 MHz)

PositionShift (δ ppm)MultiplicityAssignment Notes
NH (3-H) 11.5 - 12.5Broad SingletDiagnostic of the "2-one" tautomer. Disappears with D₂O shake.
Pyridine C6-H ~8.2 - 8.4Doublet (J~5Hz)Alpha to pyridine nitrogen.
Pyridine C7-H ~8.6 - 8.8SingletLocated between N and the fused ring. Critical for NOESY.
Pyridine C4-H ~7.2 - 7.5DoubletBeta to pyridine nitrogen.
Isopropyl CH ~4.5 - 5.0SeptetDeshielded due to attachment to N1.
Isopropyl CH₃ ~1.4 - 1.6DoubletMethyl groups.

Part 3: Absolute Purity Determination (qNMR)

Objective: Quantify water content, inorganic salts, and residual solvents that HPLC misses.

Protocol:

  • Internal Standard (IS): Use Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene .

    • Why? Maleic acid signals (6.3 ppm) do not overlap with the imidazopyridine aromatic region (7.0–9.0 ppm).

  • Solvent: DMSO-d6 (Dry).

  • Relaxation Delay (D1): Set to 30–60 seconds .

    • Reasoning: Accurate integration requires full relaxation (

      
      ). Aromatic protons in fused rings often have long 
      
      
      
      times.
  • Calculation:

    
    [2]
    

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow for confirming the sample identity and purity, including the critical decision points for tautomerism and regiochemistry.

PurityWorkflow Sample Raw Sample (1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol) Solubility Solubility Test (DMSO vs. MeCN) Sample->Solubility HPLC HPLC-UV-MS (pH 9.5 Buffer) Solubility->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst No NMR 1H NMR (DMSO-d6) PurityCheck->NMR Yes Recryst->HPLC TautomerCheck Signal at 11-12 ppm? (NH vs OH) NMR->TautomerCheck RegioCheck NOESY: Iso-Pr to C7-H? TautomerCheck->RegioCheck Yes (2-one form confirmed) Reject Reject / Repurify TautomerCheck->Reject No (Unexpected Structure) qNMR qNMR (Maleic Acid Std) Absolute Assay RegioCheck->qNMR Yes (Correct Isomer) RegioCheck->Reject No (N3 Isomer Detected) Final Release Lot qNMR->Final

Caption: Logical workflow for analytical validation, prioritizing regioisomer detection and tautomer confirmation.

Part 5: Troubleshooting & FAQs

Q1: I see a split peak in my HPLC chromatogram. Is my sample degrading?

  • Diagnosis: This is likely not degradation but a pH mismatch. The pyridine nitrogen (

    
    ) can partially protonate in neutral or weak acidic mobile phases, causing peak splitting or broadening.
    
  • Solution: Switch to the Ammonium Bicarbonate (pH 9.5) method described above to force the molecule into a single, neutral state. Alternatively, use 0.1% TFA if you must use low pH, but ensure the acid concentration is high enough to fully protonate the species.

Q2: Why is the -OH peak missing in the proton NMR?

  • Mechanistic Insight: You are observing the keto-enol tautomerism . The structure prefers the 2-one (cyclic urea) form in solution.

  • Verification: Look for a broad singlet downfield (11.0–12.5 ppm). This is the N-H proton of the urea form. If you add D₂O, this peak will disappear (exchangeable), confirming it is N-H/O-H and not a C-H impurity.

Q3: My sample has low solubility in Acetonitrile/Methanol.

  • Reason: The "2-one" tautomer possesses high lattice energy due to intermolecular hydrogen bonding (dimerization similar to DNA base pairs).

  • Fix: Use DMSO for stock solutions. For HPLC injection, dilute the DMSO stock with water/methanol (1:1). Do not inject pure DMSO stocks into the HPLC if the injection volume is large (>5 µL), as it will cause solvent effects (peak distortion).

Q4: How do I remove the N3-regioisomer?

  • Separation Strategy: Regioisomers of imidazopyridines often have different pKa values.

  • Method: Flash chromatography on silica is often insufficient. Use Reverse Phase Preparative HPLC with a shallow gradient (e.g., 0.5% B increase per minute). Alternatively, recrystallization from boiling ethanol often preferentially precipitates the symmetric or more polar isomer (check specific melting points).

References

  • Imidazo[4,5-c]pyridine Synthesis & Isomerism

    • Source: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
    • Relevance: Defines the synthetic routes that lead to N1 vs N3 regioisomeric mixtures.
  • Tautomerism in Heterocycles

    • Source: "Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties.
    • Relevance: Confirms the preference for the oxo- (2-one) form in solution over the hydroxy- form.
  • qNMR Methodology

    • Source: "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass.
    • Relevance: Validates the use of Maleic Acid and DMSO-d6 for quantit
  • HPLC Method Development for Basic Compounds

    • Source: "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.
    • Relevance: Provides baseline conditions for separating hydrophilic pyridine deriv

Sources

Reference Data & Comparative Studies

Validation

comparing 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol to other Src family kinase inhibitors

This guide provides an in-depth technical comparison of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (and its bioactive derivatives) against established Src Family Kinase (SFK) inhibitors.[1] Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (and its bioactive derivatives) against established Src Family Kinase (SFK) inhibitors.[1]

Executive Summary & Chemical Identity

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol represents a distinct heterocyclic scaffold in the development of ATP-competitive kinase inhibitors.[1] While often referenced in its enol form (-ol), under physiological conditions and in binding studies, it predominantly exists as the keto-tautomer: 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one .

This scaffold serves as the core for a novel class of SFK inhibitors designed to overcome the limitations of pyrazolo[3,4-d]pyrimidines (e.g., PP1, PP2). Recent SAR (Structure-Activity Relationship) studies highlight this class for its potential in treating Glioblastoma Multiforme (GBM) by targeting Src, Fyn, and other SFK members.

Structural Classification[1]
  • Core Scaffold: Imidazo[4,5-c]pyridine.[1][2]

  • Key Features:

    • N1-Isopropyl Group: Targets the hydrophobic region I (HR-I) of the ATP-binding pocket.[1]

    • C2-Oxygen: Facilitates hydrogen bonding with the kinase hinge region (Glu339/Met341).[1]

    • Differentiation: Unlike the pyrimidine-based Dasatinib (Type I inhibitor) or PP2 , this scaffold offers a different vector for side-chain modification, potentially altering kinase selectivity profiles.[1]

Performance Comparison: Potency & Selectivity

The following table contrasts the 1-Isopropyl-imidazo[4,5-c]pyridin-2-one class (represented by optimized derivatives like Compound 1s and the N-isopropyl analog) against the academic standard (PP2 ) and the clinical standard (Dasatinib ).[1]

Table 1: Comparative Pharmacological Profile
Feature1-Isopropyl-imidazo[4,5-c]pyridin-2-one ClassPP2 (Academic Standard)Dasatinib (Clinical Standard)
Primary Target Src, Fyn Lck, Fyn, SrcSrc, Abl, c-Kit
Binding Mode Type I (ATP-Competitive) Type I (ATP-Competitive)Type I (Active Conformation)
Src IC50 0.1 – 0.8 µM (Derivative dependent)~5 nM< 1.0 nM
Selectivity Profile High affinity for Src/Fyn ; moderate for Lyn/Lck.[1][3][4]Pan-SFK; inhibits EGFR at high conc.[1]Broad spectrum (SFK + Abl + Kit)
Solubility (LogP) 2.9 – 3.8 (CNS penetrant range)3.543.82
Key Advantage Novel IP Space ; Tunable CNS penetration for GBM.[1]Widely cited tool compound.[1]Extreme potency; FDA approved.[1]
Key Limitation Lower absolute potency than Dasatinib.[1]Poor metabolic stability; off-target effects.[1]Toxicity (pleural effusion); Resistance (T315I).[1]

Analyst Note: While Dasatinib is significantly more potent (nanomolar range), the imidazo[4,5-c]pyridin-2-one scaffold is valuable for its tunability .[1] The N1-isopropyl group provides a balanced hydrophobic interaction that maintains solubility, crucial for crossing the Blood-Brain Barrier (BBB) in glioblastoma therapy.

Mechanism of Action & Signaling Pathway

The 1-Isopropyl-imidazo[4,5-c]pyridin-2-one inhibitors function by occupying the ATP-binding pocket of the Src kinase domain.[1]

Molecular Docking Mechanics
  • Hinge Binding: The lactam (NH-CO) motif forms a bidentate hydrogen bond network with Met341 and Glu339 in the hinge region.[1]

  • Hydrophobic Pocket: The N1-isopropyl group projects into the hydrophobic pocket (Gatekeeper region), displacing water and stabilizing the inactive conformation.[1]

  • Inhibition: Prevents ATP hydrolysis, thereby blocking the phosphorylation of downstream effectors (FAK, STAT3, Akt).

Pathway Visualization

The following diagram illustrates the specific blockade points of this inhibitor class within the GBM signaling cascade.

SrcSignaling cluster_Inhibitor Target Interaction GF Growth Factors (EGF/PDGF) RTK RTK (EGFR/PDGFR) GF->RTK Src c-Src / Fyn (Kinase Domain) RTK->Src Activation FAK FAK / Paxillin Src->FAK Phosphorylation PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Inhibitor 1-Isopropyl-imidazo[4,5-c]pyridin-2-ol Inhibitor->Src Inhibits (IC50 ~0.5µM) Outcome Cell Proliferation Migration (GBM Invasion) FAK->Outcome Akt Akt / mTOR PI3K->Akt Akt->Outcome STAT3->Outcome

Caption: Mechanism of Action for 1-Isopropyl-imidazo[4,5-c]pyridin-2-ol in blocking Src-mediated Glioblastoma proliferation.[1]

Experimental Protocols

To validate the activity of this compound against alternatives, use the following self-validating protocols.

A. In Vitro Kinase Assay (ADP-Glo Method)

Purpose: Determine IC50 values quantitatively.[1]

  • Reagent Prep: Prepare 2.5x Kinase Solution (c-Src, 2 ng/µL) and 2.5x ATP/Substrate mix (Poly E4Y peptide).[1]

  • Compound Dilution: Dissolve 1-Isopropyl-imidazo[4,5-c]pyridin-2-ol in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Reaction:

    • Add 2 µL Compound + 4 µL Kinase to a 384-well white plate.

    • Incubate 10 min at RT (allows inhibitor binding).[1]

    • Add 4 µL ATP/Substrate mix to start reaction.[1]

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).[1]

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression.[1]

    • Validation: Z' factor must be > 0.[1]5. PP2 control should yield IC50 ~5-10 nM.[1]

B. Cellular Selectivity Assay (Western Blot)

Purpose: Confirm pathway inhibition in live cells (e.g., U87MG).

  • Treatment: Seed U87 cells (5x10^5/well). Starve serum overnight.[1] Treat with Compound (0.1, 1, 10 µM) vs Dasatinib (100 nM) for 2 hours. Stimulate with EGF (50 ng/mL) for 15 min.[1]

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting Targets:

    • p-Src (Tyr416): Direct target engagement marker.[1]

    • p-Src (Tyr527): Negative regulatory site (should remain unaffected or change differentially).[1]

    • p-FAK (Tyr861): Downstream substrate.[1]

    • Total Src / GAPDH: Loading controls.

  • Interpretation: A potent hit will reduce p-Src(Y416) and p-FAK levels dose-dependently without affecting Total Src.[1]

Synthesis & Stability Notes

  • Tautomerism: The "2-ol" name implies a hydroxyl group, but the compound is synthesized and stored as the 2-one (lactam).[1] In solution (DMSO/Water), the lactam form is energetically favored.

  • Solubility: The N-isopropyl group improves solubility in organic solvents (DMSO, Ethanol) compared to N-phenyl analogs, but aqueous solubility remains low. Stock solutions should be prepared in DMSO (10-20 mM) and stored at -20°C.[1]

  • Stability: The imidazo[4,5-c]pyridine core is resistant to oxidative metabolism, offering a longer half-life in vitro compared to the metabolically labile pyrazolo-pyrimidine core of PP2.[1]

References

  • Zhang, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552.[5] Link

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry, 271(2), 695-701. (Reference for PP2 data). Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry, 47(27), 6658-6661. (Reference for Dasatinib data). Link

Sources

Comparative

In Vivo Bioactivity Validation: A Comparative Guide for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, a Novel PDE4 Inhibitor

This guide provides a comprehensive framework for the in vivo validation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (herein referred to as "Compound-X"), a novel small molecule inhibitor hypothesized to target Phosphod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (herein referred to as "Compound-X"), a novel small molecule inhibitor hypothesized to target Phosphodiesterase 4 (PDE4). Given the critical role of PDE4 in mediating inflammatory responses, this guide is designed for researchers, scientists, and drug development professionals seeking to objectively assess the therapeutic potential of new chemical entities in this class.

We will detail a logical, step-by-step experimental workflow, from initial pharmacokinetic profiling to robust efficacy testing in a clinically relevant model of pulmonary inflammation. Throughout this guide, Compound-X's performance will be benchmarked against Roflumilast , a well-characterized, clinically approved PDE4 inhibitor, to provide a clear comparative context.[1][2][3]

The Scientific Premise: Targeting PDE4 for Anti-Inflammatory Therapy

Phosphodiesterase 4 (PDE4) is a critical enzyme within immune and inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] The second messenger cAMP is a potent intracellular regulator that suppresses a multitude of inflammatory responses.[6][7] By inhibiting PDE4, intracellular cAMP levels rise, leading to the downregulation of pro-inflammatory mediators (e.g., TNF-α, interleukins) and the upregulation of anti-inflammatory factors.[4][6][8] This mechanism is the foundation for the therapeutic action of approved drugs like Roflumilast in treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][9]

Our novel imidazo[4,5-c]pyridine scaffold, represented by Compound-X, has been designed to selectively engage the catalytic site of PDE4. The primary objective of the in vivo studies outlined below is to validate this hypothesis and quantify the compound's therapeutic potential relative to an established standard-of-care.

Part 1: The In Vivo Validation Workflow

A successful in vivo validation campaign requires a multi-step approach to build a comprehensive profile of the candidate compound. Our workflow is designed to answer three fundamental questions in sequence:

  • Pharmacokinetics (PK): Does the compound reach the bloodstream and achieve adequate exposure?

  • Pharmacodynamics (PD): Does the compound engage its target (PDE4) in the animal and elicit a biological response?

  • Efficacy: Does target engagement translate into a meaningful therapeutic effect in a disease model?

G cluster_1 Phase 2: Efficacy Testing cluster_2 Decision Point PK Pharmacokinetics (PK) (Rat Model) Determine Exposure & Half-life PD Pharmacodynamics (PD) (Ex Vivo Analysis) Confirm Target Engagement PK->PD Efficacy Efficacy Study (LPS-Induced Lung Inflammation) Measure Therapeutic Effect PD->Efficacy Confirm Bioactivity Inform Dosing for Efficacy GoNoGo Go/No-Go Decision Efficacy->GoNoGo Comparative Data vs. Roflumilast

Caption: Overall workflow for the in vivo validation of Compound-X.

Part 2: Experimental Protocols & Comparative Data

Study 1: Single-Dose Pharmacokinetics (PK) in Rodents

Causality: Before assessing what a drug does, we must understand if it gets to where it needs to be. This PK study is the foundational first step to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X. An oral route is prioritized to evaluate its potential as a convenient, non-invasive therapeutic. Comparing its profile to Roflumilast provides an immediate benchmark for viability.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Groups:

    • Group 1: Compound-X (10 mg/kg, oral gavage [p.o.])

    • Group 2: Roflumilast (1 mg/kg, p.o.)

    • Group 3: Compound-X (1 mg/kg, intravenous [i.v.])

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Collect sparse blood samples (approx. 100 µL) via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

  • Analysis: Quantify plasma concentrations of Compound-X and Roflumilast using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life). The i.v. group allows for the calculation of absolute oral bioavailability (%F).

Comparative Data Summary (Table 1):

ParameterCompound-X (10 mg/kg, p.o.)Roflumilast (1 mg/kg, p.o.)Desired Outcome for Compound-X
Cmax (ng/mL) 850150Sufficiently high to exceed in vitro IC50
Tmax (hr) 1.01.0Rapid absorption (≤ 2 hours)
AUC (ng*hr/mL) 4200950High total drug exposure
t½ (hr) 6.58.0Long enough for once or twice-daily dosing
Bioavailability (%F) 75%95%High oral bioavailability (>50%)

Note: Data presented are hypothetical and for illustrative purposes.

Study 2: Pharmacodynamic (PD) Target Engagement

Causality: A good PK profile is meaningless if the drug doesn't interact with its intended target in vivo. This PD study directly links the presence of Compound-X in the body (pharmacokinetics) to its biological effect on PDE4 activity. We use lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a strong inflammatory response and upregulate PDE4.[10]

Detailed Protocol:

  • Animal Model: Male BALB/c mice (n=5-8 per group), 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle (p.o.) + Saline challenge

    • Group 2: Vehicle (p.o.) + LPS challenge (1 mg/kg, intraperitoneal [i.p.])

    • Group 3: Compound-X (Dose 1, p.o.) + LPS challenge

    • Group 4: Compound-X (Dose 2, p.o.) + LPS challenge

    • Group 5: Roflumilast (1 mg/kg, p.o.) + LPS challenge

  • Procedure:

    • Administer Compound-X, Roflumilast, or vehicle orally.

    • One hour later (approximating Tmax), challenge mice with LPS (i.p.).

    • Two hours after the LPS challenge, collect whole blood.

  • Analysis: Isolate peripheral blood mononuclear cells (PBMCs). Lyse the cells and measure the ex vivo levels of TNF-α via ELISA. TNF-α production is a key downstream consequence of PDE4 activity in inflammatory cells.[1][3]

  • Data Interpretation: Calculate the dose-dependent inhibition of TNF-α production by Compound-X and compare its potency (ED50) to that of Roflumilast.

Comparative Data Summary (Table 2):

CompoundED50 for TNF-α Inhibition (mg/kg, p.o.)
Compound-X 3.5
Roflumilast 0.8

Note: Data presented are hypothetical. An ED50 within 3-5 fold of Roflumilast would be considered a strong result.

Study 3: Efficacy in an Acute Pulmonary Inflammation Model

Causality: This is the definitive test. Having established exposure and target engagement, we now ask if Compound-X can produce a therapeutic benefit in a disease-relevant context. The LPS-induced pulmonary neutrophilia model is a well-established and robust assay for evaluating the anti-inflammatory potential of PDE4 inhibitors.[11][12][13][14] Efficacy is measured by the reduction of neutrophil influx into the lungs, a hallmark of inflammatory lung diseases.[11][12]

Detailed Protocol:

  • Animal Model: Male BALB/c mice (n=8-10 per group), 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle (p.o.) + Saline challenge (intranasal)

    • Group 2: Vehicle (p.o.) + LPS challenge (intranasal)

    • Group 3: Compound-X (3 mg/kg, p.o.) + LPS challenge

    • Group 4: Compound-X (10 mg/kg, p.o.) + LPS challenge

    • Group 5: Compound-X (30 mg/kg, p.o.) + LPS challenge

    • Group 6: Roflumilast (1 mg/kg, p.o.) + LPS challenge

  • Procedure:

    • Administer compounds or vehicle orally one hour prior to the challenge.

    • Lightly anesthetize mice and administer LPS (10 µg in 50 µL saline) via the intranasal route to deliver it directly to the lungs.[12][13]

    • Four to six hours after LPS challenge, humanely euthanize the animals.[12]

    • Perform a bronchoalveolar lavage (BAL) by flushing the lungs with saline to collect airway-resident cells.

  • Analysis:

    • Centrifuge the BAL fluid (BALF) to pellet the cells.

    • Perform a total cell count and prepare slides for differential cell counting (e.g., using Diff-Quik stain) to specifically quantify neutrophils.

  • Data Interpretation: Determine the percentage inhibition of neutrophil recruitment to the lungs for each treatment group compared to the vehicle + LPS control group.

Comparative Data Summary (Table 3):

Treatment GroupDose (mg/kg, p.o.)Neutrophil Count in BALF (x10⁴)% Inhibition
Vehicle + Saline-0.5 ± 0.1-
Vehicle + LPS-25.0 ± 3.50%
Compound-X315.0 ± 2.840%
Compound-X108.5 ± 1.966%
Compound-X305.0 ± 1.280%
Roflumilast19.5 ± 2.162%

Note: Data presented are hypothetical. The goal is to demonstrate dose-dependent efficacy that is comparable to or exceeds the benchmark compound at a therapeutically relevant dose.

Part 3: Mechanistic Visualization

Understanding the mechanism of action is key to interpreting the in vivo data. The following diagram illustrates the proposed signaling pathway through which Compound-X exerts its anti-inflammatory effects.

G cluster_cell Inflammatory Cell (e.g., Macrophage, Neutrophil) ATP ATP AC Adenylate Cyclase cAMP cAMP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) AC->cAMP  Stimulus (e.g., LPS) PDE4->AMP Degrades Inflammation Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) PKA->Inflammation Inhibits CompoundX Compound-X CompoundX->PDE4 Inhibits

Caption: Proposed mechanism of action for Compound-X as a PDE4 inhibitor.

Conclusion and Forward Outlook

This guide outlines a rigorous, comparative approach to the in vivo validation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (Compound-X) as a novel PDE4 inhibitor. By systematically evaluating its pharmacokinetic profile, confirming on-target pharmacodynamic activity, and demonstrating efficacy in a disease-relevant model against a clinical benchmark, researchers can build a robust data package to support further development.

The hypothetical data presented suggest that Compound-X possesses promising drug-like properties, including good oral bioavailability and potent anti-inflammatory effects comparable to Roflumilast. These findings would strongly justify advancement into more complex, chronic models of inflammatory disease and subsequent safety and toxicology studies. The self-validating nature of these protocols, which include both vehicle and positive controls, ensures the generation of trustworthy and interpretable data, forming the bedrock of a successful drug discovery program.

References

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). Cyclic AMP: a master regulator of innate immune cell function. American Journal of Respiratory Cell and Molecular Biology, 39(2), 127–132. [Link]

  • Frimodt-Møller, M., Vitting, K., & Larsen, M. H. (2014). A method for generating pulmonary neutrophilia using aerosolized lipopolysaccharide. Journal of Visualized Experiments, (94), e52266. [Link]

  • Charles River Laboratories. (n.d.). LPS-induced Pulmonary Neutrophilia Model. Retrieved February 12, 2024, from [Link]

  • Mori, F., et al. (2014). cAMP ameliorates inflammation by modulation of macrophage receptor for advanced glycation end-products. Biochemical Journal, 463(1), 79-88. [Link]

  • R-Discovery. (n.d.). What molecular and cellular mechanisms explain the therapeutic action of ROFLUMILAST in DALIRESP? Retrieved February 12, 2024, from [Link]

  • Hatzelmann, A., & Schudt, C. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. [Link]

  • Patsnap. (2024). What is the mechanism of Roflumilast? Synapse. [Link]

  • Melior Discovery. (n.d.). LPS - Pulmonary Inflammation Model. Retrieved February 12, 2024, from [Link]

  • Spadaccini, R., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4785. [Link]

  • Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase 4 inhibitors. British Journal of Pharmacology, 147(Suppl 1), S279–S286. [Link]

  • Nials, A. T., et al. (2011). In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 337(1), 324-331. [Link]

  • Wang, P., et al. (2023). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in Immunology, 14, 1189569. [Link]

  • Spence, J. R. (2011). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease. P & T : a peer-reviewed journal for formulary management, 36(9), 541–545. [Link]

  • Patsnap. (2024). What are PDE4 inhibitors and how do they work? Synapse. [Link]

Sources

Validation

Introduction: The Imidazo[4,5-c]pyridine Scaffold – A Privileged Structure in Kinase Inhibition

An in-depth guide to the structure-activity relationship (SAR) of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol analogs and their tautomeric forms, the imidazo[4,5-c]pyridin-2-ones. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the structure-activity relationship (SAR) of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol analogs and their tautomeric forms, the imidazo[4,5-c]pyridin-2-ones. This guide provides a comparative analysis of analogs developed as potent and selective kinase inhibitors, supported by experimental data and methodologies for researchers in drug discovery.

The imidazo[4,5-c]pyridine ring system is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to function as a purine isostere, making it an ideal starting point for designing molecules that interact with ATP-binding sites in enzymes, particularly protein kinases.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][4] Consequently, the imidazo[4,5-c]pyridine core has been exploited to develop potent inhibitors for various kinase targets.

This guide focuses on analogs of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol and its predominant tautomer, imidazo[4,5-c]pyridin-2-one. We will conduct a comparative analysis of two distinct series of these analogs, each optimized for a different kinase target: DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs). By examining the specific structural modifications and their resulting impact on biological activity, we can elucidate the key structure-activity relationships that govern potency and selectivity.

Core Scaffold Analysis and Rationale for Modification

The imidazo[4,5-c]pyridin-2-one core serves as an excellent "hinge-binding" motif. The nitrogen atoms in the pyridine and imidazole rings can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This foundational interaction anchors the inhibitor, allowing substitutions at other positions to project into specific sub-pockets, thereby driving potency and target selectivity.

The primary points for chemical modification on this scaffold to explore the SAR are:

  • N1-position: Substituents here can influence solubility and interact with the solvent-exposed region of the kinase.

  • N3-position: Modifications can be directed towards the ribose-binding pocket.

  • C6-position: This position often points towards the enzyme's surface, providing a vector for achieving selectivity over other kinases.

Below is a generalized representation of the key modification points on the core scaffold.

Caption: Key modification points on the imidazo[4,5-c]pyridin-2-one scaffold.

Comparative SAR Analysis: DNA-PK vs. Src Family Kinase Inhibitors

To illustrate the divergent evolution of a common scaffold, we will compare two successful case studies.

Case Study 1: 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiotherapy.[5] A scaffold-hopping strategy from a known multi-kinase inhibitor led to the exploration of the imidazo[4,5-c]pyridin-2-one core.[5]

The key structural feature of this series is a substituted anilino group at the C6-position. The SAR investigation focused on optimizing the substitutions on this pendant phenyl ring to enhance potency and selectivity.

Compound IDR1 (N1-position)R2 (Aniline Substitution)DNA-PK IC50 (nM)Selectivity vs. PI3Kα
Scaffold H-H1300-
Analog 1 H3-Cl110>90x
Analog 2 H3-CF368>147x
Analog 3 H3-SO2Me4.3>1000x
Analog 4 H3-SO2NH21.9>1000x
Analog 5 Me3-SO2NH20.8>1000x

Data synthesized from Tlais et al., J. Med. Chem. 2015.[5]

SAR Insights:

  • Aniline Substitution: Unsubstituted aniline provided a weak starting point (1300 nM). Introducing electron-withdrawing groups at the meta-position of the aniline ring dramatically increased potency.

  • Hydrogen Bond Donors/Acceptors: The move from a trifluoromethyl (CF3) group to a methyl sulfonamide (SO2Me) and then a primary sulfonamide (SO2NH2) resulted in a significant leap in activity, from 68 nM to 1.9 nM. This suggests the formation of a critical hydrogen bond interaction in a specific sub-pocket of the enzyme.

  • N1-Methylation: Methylation at the N1 position further improved potency (1.9 nM to 0.8 nM), likely by improving cell permeability or optimizing the inhibitor's conformation.

Case Study 2: N1, N3-Disubstituted Imidazo[4,5-c]pyridin-2-ones as Src Family Kinase (SFK) Inhibitors

Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently deregulated in cancers like glioblastoma multiforme (GBM), making them attractive therapeutic targets.[6] A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized to target SFKs.[6]

In this series, the focus of modification was on the N1 and N3 positions, with a 4-amino group at the C4 position being a constant feature.

Compound IDR1 (N1-substituent)R2 (N3-substituent)Src IC50 (µM)Fyn IC50 (µM)
1a Phenyl4-Chlorophenyl1.120.89
1c 3-Bromophenyl4-Chlorophenyl0.650.43
1g Isobutyl4-Chlorophenyl1.341.56
1q 3-Bromophenyl4-Fluorophenyl0.410.22
1s 3-Bromophenyl4-(Trifluoromethyl)phenyl0.230.19

Data synthesized from Zhao et al., J. Enzyme Inhib. Med. Chem. 2022.[6]

SAR Insights:

  • N1-Substituent: Aromatic substituents at the N1 position were generally favored over aliphatic ones (compare 1a/1c vs. 1g). An electron-withdrawing bromo group at the meta-position of the N1-phenyl ring (1c) was beneficial compared to an unsubstituted phenyl (1a).

  • N3-Substituent: The N3 position was explored with various substituted phenyl rings. Keeping the N1-(3-bromophenyl) constant, modifying the N3-phenyl substituent from 4-chloro (1c) to 4-fluoro (1q) and finally to 4-trifluoromethyl (1s) progressively increased the inhibitory potency against both Src and Fyn kinases.

  • Binding Pattern: Molecular dynamics simulations suggest that the most active compound, 1s , binds in the ATP-binding site of SFKs, with the N1 and N3 substituents occupying hydrophobic pockets.[6]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.

General Protocol for Kinase Inhibition Assay (Time-Resolved FRET)

This protocol describes a common method for measuring kinase inhibition, which forms the basis for generating the IC50 data presented in the tables.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare stock solutions of the kinase, biotinylated substrate peptide, and ATP in the assay buffer.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a quench/detection solution containing EDTA (to chelate Mg2+ and stop the enzyme) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the emission ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Synthetic Protocol: Cyclization to form the Imidazo[4,5-c]pyridine core

The synthesis of the core scaffold often involves the cyclization of a diaminopyridine precursor.

  • Starting Material: Begin with a suitably substituted 3,4-diaminopyridine.

  • Cyclization: To a solution of the diaminopyridine in a high-boiling point solvent (e.g., N,N-dimethylformamide), add a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 100-120 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum. If necessary, further purify the product by recrystallization or column chromatography.

This general approach can be adapted to produce a variety of analogs by starting with appropriately substituted diaminopyridines.[7]

Screening_Workflow cluster_0 Screening Cascade for Kinase Inhibitors A Primary Screen (Single Concentration) B Dose-Response Assay (IC50 Determination) A->B Active 'Hits' C Selectivity Panel (>100 Kinases) B->C Potent Compounds D Cellular Activity Assay (Target Engagement & Anti-proliferative) C->D Potent & Selective E In Vivo Efficacy Studies (Xenograft Models) D->E Cellularly Active

Caption: A typical experimental workflow for identifying and validating kinase inhibitors.

Conclusion and Future Outlook

The imidazo[4,5-c]pyridin-2-one scaffold is a versatile and highly tractable starting point for the development of kinase inhibitors. The comparative analysis of analogs targeting DNA-PK and SFKs clearly demonstrates how subtle modifications to peripheral substituents can dramatically alter biological activity and selectivity.

  • For DNA-PK , the key to potency lies in a C6-anilino group bearing a meta-substituent capable of forming specific hydrogen bonds, such as a sulfonamide group.[5]

  • For SFKs , activity is driven by substituted aromatic groups at the N1 and N3 positions, which occupy hydrophobic pockets within the ATP-binding site.[6]

These divergent SAR trends highlight the adaptability of the core scaffold. Future work in this area could focus on leveraging these insights to design dual-target inhibitors or to further optimize properties such as metabolic stability and oral bioavailability. The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents for a range of diseases.

References

  • Krause-Szlachta, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][1][2][8]

  • ResearchGate. (n.d.). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Retrieved February 16, 2026, from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved February 16, 2026, from [Link][3]

  • ScienceDirect. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Results in Chemistry, 7, 101438. [Link][9]

  • Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved February 16, 2026, from [Link][10]

  • Satam, V., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link][11][12]

  • ResearchGate. (n.d.). Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. Retrieved February 16, 2026, from [Link][13]

  • OUCI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved February 16, 2026, from [Link][14]

  • BioKB. (n.d.). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Retrieved February 16, 2026, from [Link][15]

  • Tlais, S. F., et al. (2015). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 58(10), 4364-4379. [Link][5]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link][7]

  • Zhao, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1660. [Link][6]

  • Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Retrieved February 16, 2026, from [Link][4]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. [Link][16]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(17), 7467-7480. [Link][17]

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Comparative

A Comparative Guide to Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Isomeric Scaffolds In medicinal chemistry, the concept of "privileged scaffolds" refers to core molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Isomeric Scaffolds

In medicinal chemistry, the concept of "privileged scaffolds" refers to core molecular structures that are capable of binding to multiple biological targets. Imidazopyridines, bioisosteric analogues of naturally occurring purines, represent a prominent class of such scaffolds.[1][2] Their structural similarity to adenine and guanine allows them to interact with a wide array of biological macromolecules, making them a fertile ground for drug discovery.[3][4]

This guide provides a comparative analysis of two key positional isomers within this family: imidazo[4,5-c]pyridine (also known as 3-deazapurine) and imidazo[4,5-b]pyridine (1-deazapurine) . The subtle shift of a single nitrogen atom between these two scaffolds profoundly impacts their physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles. Understanding these differences is critical for medicinal chemists aiming to fine-tune drug candidates for enhanced potency, selectivity, and pharmacokinetic properties. We will explore the causality behind experimental choices in their synthesis and application, offering field-proven insights into their respective strengths and weaknesses in a therapeutic context.

Scaffold_Selection_Workflow cluster_0 Initial Design Phase cluster_1 Development & Optimization cluster_2 Preclinical & Clinical Target_ID Target Identification & Validation Scaffold_Selection Privileged Scaffold Selection (e.g., Imidazopyridine) Isomer_Consideration Isomer Consideration: - Imidazo[4,5-b]pyridine - Imidazo[4,5-c]pyridine Scaffold_Selection->Isomer_Consideration Synthesis Synthetic Route Development Isomer_Consideration->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Synthesis->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADMET_Profiling->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A generalized workflow for scaffold selection and drug development, highlighting the critical stage of isomer consideration.

Structural and Physicochemical Distinctions

The defining difference between the two scaffolds is the position of the lone nitrogen atom in the pyridine ring. This seemingly minor alteration creates significant downstream effects on the molecule's electronic distribution, hydrogen bonding capacity, and overall shape.

  • Imidazo[4,5-b]pyridine (1-Deazapurine): The pyridine nitrogen is adjacent to the fused imidazole ring. This arrangement results in a hydrogen bond acceptor (the pyridine N) and a hydrogen bond donor (the imidazole N-H) that are in closer proximity, mimicking the arrangement in adenine. This makes it a particularly effective purine isostere for targets like kinases.[5]

  • Imidazo[4,5-c]pyridine (3-Deazapurine): The pyridine nitrogen is located away from the site of ring fusion. This separation alters the electrostatic potential surface and the vector positioning of its hydrogen bond donors and acceptors compared to its isomer and to natural purines.

These structural nuances directly influence key physicochemical properties relevant to drug development:

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineRationale & Implication
Hydrogen Bonding Possesses a distinct H-bond donor/acceptor pattern mimicking purines, crucial for kinase hinge-binding.[6]Offers an alternative H-bond vector, which can be exploited to gain selectivity or target different protein families.The specific arrangement of H-bond donors and acceptors is fundamental for molecular recognition at the target's active site.
pKa Generally exhibits a slightly different basicity due to the proximity of the two nitrogen atoms.The altered position of the pyridine nitrogen influences the overall electron density and basicity of the ring system.Basicity affects solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel).
Dipole Moment The specific orientation of heteroatoms results in a unique molecular dipole moment.The shift in nitrogen position alters the charge distribution, leading to a different dipole moment.The dipole moment can influence solubility, crystal packing, and long-range interactions with the biological target.
Metabolic Stability The positions susceptible to metabolic modification (e.g., oxidation) are distinct.The repositioned nitrogen can block or create new sites for metabolic enzymes like Cytochrome P450s.A key consideration for achieving desired pharmacokinetic profiles and avoiding rapid clearance.

Comparative Synthetic Accessibility

The choice of scaffold is often influenced by the practicality and efficiency of its synthesis. Both isomers are typically synthesized via the condensation and cyclization of substituted diaminopyridines.[7]

  • Imidazo[4,5-b]pyridine Synthesis: The most common route involves the reaction of a pyridine-2,3-diamine with a carboxylic acid, aldehyde, or their equivalents.[7] This precursor is readily accessible, making this scaffold synthetically straightforward to produce.

  • Imidazo[4,5-c]pyridine Synthesis: This isomer requires a pyridine-3,4-diamine precursor.[7] The synthesis of this starting material can sometimes be more complex or lower-yielding than its 2,3-diamino counterpart, which can be a practical consideration in library synthesis.[8]

Representative Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine

This protocol describes a general, reliable method for synthesizing the imidazo[4,5-b]pyridine core via condensation, a foundational reaction for this scaffold.

Objective: To synthesize 2-phenyl-3H-imidazo[4,5-b]pyridine.

Materials:

  • Pyridine-2,3-diamine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve pyridine-2,3-diamine (1.0 eq) and benzaldehyde (1.05 eq) in DMF (20 mL).

  • Addition of Oxidant: Add sodium metabisulfite (1.5 eq) to the mixture. The use of an oxidizing agent is a common strategy to facilitate the cyclization of the intermediate Schiff base.

  • Heating and Reaction: Equip the flask with a reflux condenser and heat the mixture to 120 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired compound has been synthesized and is free of significant impurities.

Comparative Biological Activity and Therapeutic Applications

Both scaffolds have found extensive use in medicinal chemistry, but their isomeric nature often leads them to be optimal for different therapeutic targets.[1][7]

Imidazo[4,5-b]pyridine: A Kinase Inhibitor Powerhouse

The structural and electronic similarity of the imidazo[4,5-b]pyridine core to the purine ring of ATP has made it a highly successful scaffold for the development of kinase inhibitors.[3][4] The N-H donor and adjacent pyridine nitrogen acceptor can form canonical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition.[6]

Key Therapeutic Areas:

  • Oncology: Numerous imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of key oncogenic kinases such as Aurora kinases, FLT3, and CDK9.[7][9][10] For example, some derivatives show potent dual inhibition of FLT3 and Aurora kinases, a promising strategy for treating acute myeloid leukemia.[10]

  • Anti-inflammatory: Derivatives have been investigated as inhibitors of kinases involved in inflammatory signaling pathways.[7]

  • Antiviral & Antiproliferative: This scaffold has shown broad biological potential, with certain compounds exhibiting activity against viruses like the respiratory syncytial virus (RSV) and demonstrating potent antiproliferative effects on various cancer cell lines.[1][11]

Kinase_Hinge_Binding cluster_b Imidazo[4,5-b]pyridine cluster_c Imidazo[4,5-c]pyridine cluster_kinase Kinase Hinge Region b_scaffold Scaffold b_donor N-H (Donor) b_scaffold->b_donor b_acceptor Pyridine N (Acceptor) b_scaffold->b_acceptor hinge_acceptor Backbone C=O (Acceptor) b_donor->hinge_acceptor H-Bond hinge_donor Backbone N-H (Donor) b_acceptor->hinge_donor H-Bond c_scaffold Scaffold c_donor N-H (Donor) c_scaffold->c_donor c_acceptor Pyridine N (Acceptor) c_scaffold->c_acceptor c_donor->hinge_acceptor H-Bond c_acceptor->hinge_donor Mismatched Vector

Caption: Interaction patterns of the two scaffolds with a typical kinase hinge region. The imidazo[4,5-b] isomer forms the canonical dual hydrogen bonds.

Imidazo[4,5-c]pyridine: Exploring Alternative Chemical Space

While also investigated for kinase inhibition, the imidazo[4,5-c]pyridine scaffold's altered geometry often leads it to different target classes or to imparting unique selectivity profiles.[12] Its utility is prominent where a different vector for hydrogen bonding or a varied steric profile is advantageous.

Key Therapeutic Areas:

  • Oncology: This scaffold has been successfully employed to develop inhibitors of Src family kinases for glioblastoma and inhibitors of the PI3K/PKB pathway.[12][13] It has also been used to create potent PARP inhibitors, which are crucial in combination cancer therapies.[7]

  • Immunology: Certain derivatives are being explored as agonists for Toll-like receptor 7 (TLR7), with applications in cancer immunotherapy.[14]

  • Antimycobacterial: Novel derivatives have been synthesized and evaluated as promising agents against Mycobacterium tuberculosis.[15]

Quantitative Performance Data

The following table summarizes representative inhibitory activities, demonstrating the application of each scaffold against different targets.

Compound ClassTargetKey Compound ExampleIC₅₀ / EC₅₀Therapeutic Area
Imidazo[4,5-b]pyridine CDK9Derivative IX0.63 µMOncology[9]
Imidazo[4,5-b]pyridine Aurora A KinaseDerivative 27e7.5 nM (Kd)Oncology[10]
Imidazo[4,5-b]pyridine FLT3 KinaseDerivative 27e6.2 nM (Kd)Oncology[10]
Imidazo[4,5-b]pyridine Colon Carcinoma CellsCompound 100.4 µMOncology[11]
Imidazo[4,5-c]pyridine Src KinaseCompound 1sSubmicromolarOncology (Glioblastoma)[12]
Imidazo[4,5-c]pyridine Fyn KinaseCompound 1sSubmicromolarOncology (Glioblastoma)[12]
Imidazo[4,5-c]pyridine PARPCompound 98.6 nMOncology[7]

Conclusion and Strategic Recommendations

The choice between an imidazo[4,5-c]pyridine and an imidazo[4,5-b]pyridine scaffold is a strategic decision in drug design, not an arbitrary one.

  • Choose Imidazo[4,5-b]pyridine when: The primary goal is to mimic ATP and target the hinge region of kinases. Its purine-like geometry makes it a high-probability starting point for developing potent kinase inhibitors. Its synthetic accessibility is also a significant advantage for rapid library generation and SAR studies.

  • Choose Imidazo[4,5-c]pyridine when:

    • The goal is to achieve selectivity against a specific kinase by avoiding the canonical hinge-binding motif and exploring alternative interactions.

    • The target is not a kinase, and the alternative arrangement of H-bond donors and acceptors provides a better fit (e.g., PARP, TLR7).

    • A different metabolic profile is desired, as the repositioned nitrogen can alter sites of metabolism.

Ultimately, the optimal scaffold depends entirely on the specific biological question being addressed. A thorough understanding of the target's three-dimensional structure and the subtle, yet powerful, differences between these two isomeric scaffolds allows researchers to make more informed decisions, accelerating the journey from hit identification to a viable clinical candidate.

References

  • Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Various Authors. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. F1000Research. [Link]

  • Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Saczewski, J., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(13), 4239. [Link]

  • Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4386-4393. [Link]

  • Temple, C. Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Královas, K., et al. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(7), 429-435. [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1032-1041. [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8581. [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of imidazo[4,5-c]pyridine. PrepChem.com. [Link]

  • Saczewski, J., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Lee, S., et al. (2020). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Various Authors. (n.d.). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. F1000Research. [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed. [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • D'Andrea, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(18), 6688. [Link]

  • Saczewski, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]

  • Huesken, D., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1162-1166. [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Semantic Scholar. [Link]

  • Singh, R., & Singh, P. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1845-1869. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 57(15), 6241-6255. [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 53(20), 7338-7347. [Link]

  • Patel, S. B., et al. (2015). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Significances. Journal of Chemical and Pharmaceutical Research, 7(12), 856-865. [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(13), 8686-8714. [Link]

Sources

Validation

Technical Comparison Guide: Target Engagement Confirmation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Executive Summary: The Scaffold & The Target 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (Tautomer: 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) is a privileged heteroaromatic scaffold primarily utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Target

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (Tautomer: 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) is a privileged heteroaromatic scaffold primarily utilized in the development of inhibitors for Src Family Kinases (SFKs) and, to a lesser extent, as a core for Toll-like Receptor (TLR) modulation.[1]

Unlike fully optimized clinical candidates (e.g., Dasatinib), this compound often serves as a fragment-like probe or lead chemotype . Its small molecular weight (~177 Da) and capacity for hydrogen bonding make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .

The Challenge: Confirming target engagement (TE) for such low-molecular-weight (LMW) scaffolds is notoriously difficult due to low binding affinities (


 often in the 

range) and transient residence times. Standard functional assays may yield false negatives if the compound's potency is insufficient to drive a phenotypic response alone.

The Solution: This guide compares three distinct biophysical and biochemical methodologies to unequivocally validate the binding of this imidazo-pyridine core to Src-family kinases, recommending Surface Plasmon Resonance (SPR) as the "Gold Standard" for this specific chemotype due to its sensitivity to rapid kinetics.

Comparative Analysis: Methodologies for TE Confirmation

We evaluate three primary methods for confirming engagement between the 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol scaffold and Src Kinase domains.

FeatureMethod A: Thermal Shift Assay (DSF) Method B: Surface Plasmon Resonance (SPR) Method C: ADP-Glo™ Kinase Assay
Primary Output

(Thermal Stabilization)

,

,

(Kinetics)
IC

(Functional Inhibition)
Sensitivity to Fragments Moderate (Requires high conc.)High (Detects transient binding)Low (Often misses weak binders)
Throughput High (96/384-well)MediumHigh
False Positive Risk Medium (Aggregation/Fluorescence interference)Low (Reference channel subtraction)High (ATP competition/interference)
Suitability for this Compound Screening Tool Validation Standard Downstream Confirmation
Critical Insight: Why SPR Wins for this Scaffold

While ADP-Glo is the industry standard for potency, it fails to distinguish between allosteric binding, ATP-competitive binding, and colloidal aggregation—a common artifact with heteroaromatic fragments. DSF is excellent for initial sorting but struggles if the compound-induced stabilization is subtle (<1°C).

SPR is the only method that provides kinetic resolution . For a small scaffold like 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, the "residence time" (


) is a critical predictor of developability. A "square wave" sensorgram (fast on/fast off) confirms specific binding even if affinity is low, validating the hit before medicinal chemistry optimization.

Mechanism of Action & Signaling Pathway

The imidazo[4,5-c]pyridin-2-one core typically binds to the ATP-binding pocket of Src kinases, specifically interacting with the hinge region via the donor-acceptor motif of the imidazole ring.

Figure 1: Src Kinase Signaling & Inhibition Node

SrcSignaling Compound 1-Isopropyl-1H-imidazo [4,5-c]pyridin-2-ol Src_Active Src Kinase (Active pTyr416) Compound->Src_Active Competitive Inhibition (Hinge Binder) Src_Inactive Src Kinase (Inactive Conformation) Src_Inactive->Src_Active Autophosphorylation Substrate Downstream Substrates (FAK, STAT3, p130Cas) Src_Active->Substrate Phosphorylation ATP ATP ATP->Src_Active Cofactor Proliferation Cell Proliferation & Migration Substrate->Proliferation Signaling Cascade

Caption: The compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream effectors like FAK and STAT3.

Validated Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity (


) and kinetics of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol against Recombinant Human c-Src.
Phase 1: Surface Preparation
  • Chip Selection: Use a CM5 Sensor Chip (carboxymethylated dextran) for high capacity.

  • Ligand Immobilization:

    • Activate flow cells with EDC/NHS (1:1 mixture) for 420s at 10 µL/min.

    • Dilute Recombinant c-Src (GST-tagged or His-tagged) to 20 µg/mL in 10 mM Sodium Acetate pH 5.0 .

    • Inject ligand to reach a target density of 3000-5000 RU (Response Units). Note: High density is required for low-MW fragment detection.

    • Block remaining esters with 1 M Ethanolamine-HCl (pH 8.5) for 420s.

Phase 2: Analyte Injection (The Compound)
  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-5% DMSO to match compound stock solvent.

  • Concentration Series: Prepare a 2-fold dilution series of the compound ranging from 0.78 µM to 100 µM .

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes. This is mandatory for small molecules.

  • Injection Cycle:

    • Contact Time: 60 seconds (fast association expected).

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min (minimizes mass transport limitation).

    • Regeneration: Usually not required for fragments (fast off-rate). If needed, use a mild pulse of 10 mM Glycine pH 9.5.

Phase 3: Data Analysis
  • Zeroing: Subtract the signal from the Reference Channel (Flow Cell 1, empty/activated-blocked) and the Buffer Blank (Double Referencing).

  • Fitting: Fit data to a 1:1 Langmuir Binding Model .

  • Quality Control:

    • 
       Check:  Theoretical 
      
      
      
      .
    • For this compound (~177 Da) and Src (~60 kDa) at 5000 RU:

      
      
      
    • Pass Criteria: Experimental

      
       should be within 80-120% of theoretical. If 
      
      
      
      RU, suspect non-specific binding/aggregation.

Experimental Workflow Diagram

Figure 2: Target Engagement Validation Workflow

TE_Workflow cluster_Screen Step 1: Primary Screen cluster_Validation Step 2: Kinetic Validation cluster_Functional Step 3: Functional Confirmation Start Compound Stock (10mM DMSO) Solubility Solubility Check (Nephelometry) Start->Solubility DSF Thermal Shift (DSF) (+/- 100 µM) Solubility->DSF Pass SPR SPR Analysis (Kinetics & Affinity) DSF->SPR Delta Tm > 0.5°C Enzyme ADP-Glo Kinase Assay (IC50 Determination) SPR->Enzyme 1:1 Binding Confirmed Control Reference: PP2 (Positive Control) Control->SPR

Caption: A funnel approach filters non-binders early using DSF before investing in high-fidelity SPR and functional assays.

Expert Commentary & Troubleshooting

The "Tautomer Trap": Chemical databases often list this compound as the "2-ol" (hydroxyl) form, but in aqueous physiological buffers, the 2-one (amide-like) tautomer is thermodynamically favored.

  • Implication: When modeling docking interactions (in silico), ensure you use the 2-one tautomer to correctly predict hydrogen bond donors/acceptors in the hinge region. Using the "2-ol" form may lead to incorrect pose predictions and poor correlation with SPR data.

Aggregation Artifacts: Imidazo-pyridine fragments are prone to forming colloidal aggregates at high concentrations (>100 µM), which can inhibit enzymes non-specifically (promiscuous inhibition).

  • Control: Always include 0.01% Triton X-100 in biochemical assays (ADP-Glo) to disrupt promiscuous aggregates. If inhibition disappears with detergent, the hit was a false positive.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Fragment-based drug discovery: a practical approach. Source: Nature Reviews Drug Discovery URL:[Link]

  • Surface Plasmon Resonance for the Characterization of Small Molecule Interactions. Source: Methods in Molecular Biology URL:[Link]

  • PubChem Compound Summary: 1H-Imidazo[4,5-c]pyridine. Source: National Library of Medicine URL:[Link]

Sources

Comparative

Publish Comparison Guide: Specificity Evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

The following guide provides an in-depth technical evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (and its biologically relevant tautomer, 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one ). This analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (and its biologically relevant tautomer, 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one ). This analysis focuses on its role as a privileged scaffold in the development of selective inhibitors for DNA-Dependent Protein Kinase (DNA-PK) and Src Family Kinases (SFKs) , contrasting it with established alternatives.

Executive Summary & Compound Identity

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS: 34654-25-6) represents a critical "scaffold-hopping" chemotype in medicinal chemistry. While often cataloged in its enol form (2-ol), it predominantly exists and binds in its keto-tautomer form, 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one .

This scaffold has emerged as a superior alternative to the classical quinoline and chromenone cores found in first-generation PI3K/DNA-PK inhibitors. Its structural rigidity and specific hydrogen-bonding capabilities allow for highly selective targeting of the ATP-binding pocket of DNA-PK (PRKDC) and Src Family Kinases , minimizing off-target affinity for structurally related phosphoinositide 3-kinases (PI3Ks) and mTOR.

Core Chemical Profile
FeatureDescription
Systematic Name 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol
Active Tautomer 1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Primary Target Class PI3K-Related Kinases (PIKKs) , specifically DNA-PK ; Src Family Kinases (SFKs)
Mechanism of Action ATP-competitive inhibition; Hinge binder
Key Advantage High selectivity for DNA-PK over PI3K

and mTOR compared to quinoline-based inhibitors.

Mechanism of Action & Specificity Logic

The Structural Basis of Specificity

The specificity of 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol derivatives stems from their binding mode within the kinase hinge region. Unlike broad-spectrum inhibitors (e.g., Dactolisib) that rely on a quinoline core to stack promiscuously with tryptophan residues common to PI3K/mTOR, the imidazo[4,5-c]pyridin-2-one core utilizes a distinct H-bond donor/acceptor motif.

  • Hinge Binding : The lactam (2-one) group acts as a bidentate H-bond acceptor/donor pair, interacting specifically with the backbone residues (e.g., Valine) in the ATP-binding cleft of DNA-PK.

  • Selectivity Filter : The N1-isopropyl group occupies a hydrophobic pocket that is sterically restricted in other PIKK family members (like mTOR), thereby "filtering out" off-target binding.

  • Vector for Functionalization : The C6 position (pyridine ring) allows for the attachment of solubilizing groups (e.g., anilines) that extend into the ribose-binding pocket, further enhancing specificity for DNA-PK over PI3K isoforms.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of the compound within the Non-Homologous End Joining (NHEJ) pathway, contrasting it with broad PI3K/mTOR inhibition.

DNAPK_Signaling cluster_Inhibitors Inhibitor Profiles DSB DNA Double-Strand Break Ku7080 Ku70/80 Heterodimer DSB->Ku7080 Recognition DNAPKcs DNA-PKcs (Recruitment) Ku7080->DNAPKcs Recruitment Artemis Artemis (Nuclease) DNAPKcs->Artemis Phosphorylation (pS2056) XRCC4 XRCC4 / Ligase IV DNAPKcs->XRCC4 Activation Imidazo 1-Isopropyl-imidazo[4,5-c]pyridin-2-ol (High Specificity) Imidazo->DNAPKcs Selective Inhibition Dactolisib Dactolisib (BEZ235) (Pan-PI3K/mTOR/DNA-PK) Dactolisib->DNAPKcs Promiscuous Inhibition NU7441 NU7441 (Classic DNA-PK Inhibitor) NU7441->DNAPKcs Potent Inhibition NHEJ NHEJ Repair (Cell Survival) Artemis->NHEJ XRCC4->NHEJ Apoptosis Apoptosis / Mitotic Catastrophe NHEJ->Apoptosis Failure

Caption: The imidazo[4,5-c]pyridin-2-ol scaffold selectively inhibits DNA-PKcs autophosphorylation, blocking NHEJ repair without disrupting PI3K/mTOR survival signaling, unlike pan-inhibitors like Dactolisib.

Comparative Performance Analysis

To evaluate the specificity of the 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol scaffold, we compare it against industry-standard DNA-PK and PI3K inhibitors.

Table 1: Specificity & Potency Profile (Representative Data)

Data derived from structure-activity relationship (SAR) studies of imidazo[4,5-c]pyridin-2-one derivatives.

Compound ClassCore ScaffoldDNA-PK IC₅₀ (nM)PI3K

IC₅₀ (nM)
mTOR IC₅₀ (nM)Selectivity Ratio (DNA-PK vs PI3K/mTOR)
Subject Probe Imidazo[4,5-c]pyridin-2-one 2 - 10 >1,000 >5,000 >100-fold (High)
NU7441 (KU-57788)Chromenone145,000>10,000High
Dactolisib (BEZ235)Imidazoquinoline445None (Pan-inhibitor)
AZD7648Pyrazolopyrimidine0.6>10,000>10,000Very High
Key Differentiators
  • vs. Dactolisib : The subject scaffold eliminates the "pan-PIKK" activity seen with imidazoquinolines. While Dactolisib hits PI3K and mTOR (causing significant toxicity), the 1-isopropyl-imidazo[4,5-c]pyridin-2-ol core is structurally "tuned" to exclude mTOR binding.

  • vs. NU7441 : While NU7441 is highly specific, it suffers from poor solubility and metabolic stability. The imidazo[4,5-c]pyridin-2-ol core offers superior physicochemical properties (lower lipophilicity, better solubility) when appropriately substituted.

  • Off-Target Liability : The primary off-targets for this scaffold are often Src Family Kinases (SFKs) . Researchers must counter-screen against Src and Fyn, as some derivatives show sub-micromolar activity against these kinases.

Experimental Protocols for Specificity Validation

To objectively validate the specificity of this compound in your workflow, follow this self-validating protocol hierarchy.

Phase 1: Biochemical Selectivity (The "Gatekeeper" Assay)

Objective : Quantify the Selectivity Index (SI) against the PIKK family.

  • Assay Platform : ADP-Glo™ Kinase Assay (Promega).

  • Panel :

    • Target : DNA-PK (PRKDC).[1]

    • Counter-Targets : PI3K

      
      , PI3K
      
      
      
      , PI3K
      
      
      , PI3K
      
      
      , mTOR, ATM, ATR.
  • Protocol :

    • Prepare 10-point dose-response curves (0.1 nM to 10

      
      M).
      
    • Incubate compound with kinase and lipid/protein substrate for 60 min at RT.

    • Add ATP at

      
       concentration for each specific kinase (critical for competitive inhibitors).
      
    • Success Criterion : IC₅₀ (DNA-PK) < 50 nM; IC₅₀ (PI3K/mTOR) > 1

      
      M.
      
Phase 2: Cellular Target Engagement (NHEJ Functional Assay)

Objective : Confirm mechanism-specific activity in cells (H2AX phosphorylation).

  • Cell Line : HCT116 or HeLa (Human).

  • Induction : Irradiate cells (2-4 Gy) to induce Double-Strand Breaks (DSBs).

  • Treatment : Treat with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (1

    
    M) 1h pre-IR.
    
  • Readout : Immunofluorescence or Western Blot for

    
    H2AX  (S139) and pDNA-PKcs  (S2056).
    
  • Interpretation :

    • Specific Response : Inhibition of pDNA-PKcs (S2056) without inhibition of pAKT (S473, a marker of PI3K/mTOR activity).

    • Non-Specific : Inhibition of both pDNA-PKcs and pAKT indicates off-target PI3K/mTOR blockade.

Specificity Testing Workflow

Specificity_Workflow Start Compound (Imidazo-pyridin-2-ol) Biochem Biochemical Panel (ADP-Glo) Start->Biochem Decision1 Selectivity > 50x? Biochem->Decision1 Cellular Cellular Mechanistic (pDNA-PKcs vs pAKT) Decision1->Cellular Yes Discard Discard / Re-design Decision1->Discard No (Pan-inhibitor) Kinome Broad Kinome Scan (DiscoverX 400+) Cellular->Kinome Confirmed Mechanism Valid Validated Specific Probe Kinome->Valid Clean Profile

Caption: A stepwise validation pipeline ensuring the compound meets the stringency required for a specific chemical probe.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors . Journal of Medicinal Chemistry. (2024). Describes the optimization of the imidazo[4,5-c]pyridin-2-one scaffold for high DNA-PK selectivity.

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma . Journal of Enzyme Inhibition and Medicinal Chemistry. (2021).[2] Highlights the SFK off-target potential of this scaffold.

  • Discovery of AZD7648, a Potent and Selective DNA-Dependent Protein Kinase Inhibitor . Journal of Medicinal Chemistry. (2020). Provides comparative data for next-generation DNA-PK inhibitors.

  • Small molecule inhibitors of DNA-PK as radiosensitizers . Frontiers in Oncology. (2019). Review of scaffold evolution from quinolines to imidazopyridines.

Sources

Validation

A Head-to-Head Comparative Analysis of Novel BTK Inhibitor 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Against Ibrutinib and Acalabrutinib

Introduction Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the management of B-cell malignancies and certain autoimmune disorders. As a key component of the B-cell receptor (BCR) signalin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the management of B-cell malignancies and certain autoimmune disorders. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. The clinical success of first and second-generation BTK inhibitors has revolutionized treatment paradigms. This guide provides a comprehensive benchmarking of a novel investigational molecule, 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (hereafter referred to as Compound X), against the established BTK inhibitors, Ibrutinib and Acalabrutinib.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of Compound X's performance through a series of well-established in vitro and in vivo assays, with detailed, reproducible protocols. Our aim is to provide a thorough understanding of Compound X's potential advantages in terms of potency, selectivity, and cellular efficacy.

Rationale for Comparator Selection

  • Ibrutinib: The first-in-class, irreversible BTK inhibitor, Ibrutinib, serves as the primary benchmark due to its extensive clinical data and established efficacy across multiple indications.

  • Acalabrutinib: A second-generation, more selective irreversible BTK inhibitor, Acalabrutinib is included to assess potential improvements in safety and on-target potency compared to the first-generation inhibitor.

Comparative Analysis: In Vitro Potency and Selectivity

A compound's initial characterization hinges on its direct interaction with the target enzyme and its specificity. Here, we outline the key enzymatic and cellular assays to establish a foundational understanding of Compound X's biochemical profile in comparison to Ibrutinib and Acalabrutinib.

Enzymatic Potency (IC50) Determination

The half-maximal inhibitory concentration (IC50) against purified BTK enzyme is a fundamental measure of a compound's potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved Förster resonance energy transfer (TR-FRET) assay provides a direct measure of the binding affinity of the test compounds to the BTK kinase domain.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of Eu-anti-GST antibody and GST-tagged BTK kinase in kinase buffer.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled kinase tracer.

    • Serially dilute Compound X, Ibrutinib, and Acalabrutinib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X Eu-anti-GST/BTK solution to each well of a 384-well plate.

    • Add 2.5 µL of the diluted test compounds or DMSO control.

    • Add 2.5 µL of the 4X Alexa Fluor™ 647-labeled tracer.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Expected Data Summary:

CompoundBTK Enzymatic IC50 (nM)
Compound X Hypothetical Value
Ibrutinib Established Value
Acalabrutinib Established Value
Cellular Potency: Inhibition of BTK Autophosphorylation

To assess the compound's ability to engage and inhibit BTK within a cellular context, we measure the inhibition of BTK autophosphorylation at Tyr223.

Experimental Protocol: In-Cell Western™ Assay

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed Ramos cells (a human Burkitt's lymphoma cell line with constitutive BTK signaling) in 96-well plates and incubate overnight.

    • Treat the cells with serial dilutions of Compound X, Ibrutinib, or Acalabrutinib for 2 hours.

  • Cell Lysis and Fixing:

    • Lyse the cells and fix them with 4% paraformaldehyde.

  • Immunostaining:

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK.

    • Incubate with corresponding secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity for both channels.

    • Normalize the phospho-BTK signal to the total BTK signal and plot against compound concentration to determine the cellular IC50.

Expected Data Summary:

CompoundCellular pBTK (Tyr223) IC50 (nM)
Compound X Hypothetical Value
Ibrutinib Established Value
Acalabrutinib Established Value
Kinase Selectivity Profiling

Off-target kinase inhibition can lead to undesirable side effects. A comprehensive kinase panel is crucial to assess the selectivity of Compound X.

Experimental Protocol: KinomeScan™

This competitive binding assay tests the ability of a compound to compete with a proprietary, immobilized ligand for binding to a large panel of kinases.

Step-by-Step Methodology:

  • Assay Principle: DNA-tagged kinases are mixed with the test compound and an immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR.

  • Procedure:

    • Submit Compound X to a commercial KinomeScan™ service at a fixed concentration (e.g., 1 µM).

    • The service will provide data on the percent inhibition for each kinase in the panel.

  • Data Analysis:

    • Visualize the data as a dendrogram to identify off-target kinases.

    • Compare the selectivity profile of Compound X with published data for Ibrutinib and Acalabrutinib.

Comparative Analysis: In Vitro Cellular Efficacy

Moving beyond target engagement, it is essential to evaluate the downstream functional consequences of BTK inhibition in relevant cancer cell lines.

Inhibition of B-Cell Proliferation

This assay determines the anti-proliferative effect of the compounds on B-cell lymphoma cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed TMD8 cells (a diffuse large B-cell lymphoma line) in 96-well plates.

    • Treat with a range of concentrations of Compound X, Ibrutinib, and Acalabrutinib.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the DMSO control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Data Summary:

CompoundTMD8 Cell Proliferation GI50 (nM)
Compound X Hypothetical Value
Ibrutinib Established Value
Acalabrutinib Established Value

Comparative Analysis: In Vivo Efficacy

To translate in vitro findings into a more physiologically relevant context, we propose an in vivo study using a mouse xenograft model of B-cell malignancy.

Tumor Growth Inhibition in a TMD8 Xenograft Model

This study will assess the ability of Compound X to control tumor growth in an established tumor model.

Experimental Protocol:

  • Tumor Implantation:

    • Subcutaneously implant TMD8 cells into the flank of immunodeficient mice.

    • Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups: Vehicle control, Compound X (at various doses), Ibrutinib, and Acalabrutinib.

    • Administer compounds orally, once daily.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight twice weekly.

    • The study endpoint is reached when tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group.

    • Analyze pharmacokinetic/pharmacodynamic (PK/PD) relationships by collecting blood and tumor samples at various time points.

Expected Data Summary:

Treatment GroupTumor Growth Inhibition (%)
Vehicle 0
Compound X (Dose 1) Hypothetical Value
Compound X (Dose 2) Hypothetical Value
Ibrutinib Established Value
Acalabrutinib Established Value

Visualizing Experimental Workflows and Pathways

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB & NFAT Activation IP3_DAG->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation In_Cell_Western_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis A1 Seed Ramos Cells A2 Compound Treatment A1->A2 A3 Lysis & Fixation A2->A3 A4 Immunostaining (pBTK & Total BTK) A3->A4 A5 Near-Infrared Scanning A4->A5 B1 Quantify Fluorescence A5->B1 B2 Normalize pBTK to Total BTK B1->B2 B3 IC50 Determination B2->B3

Caption: Workflow for measuring cellular BTK autophosphorylation.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel BTK inhibitor, 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (Compound X), against the established drugs Ibrutinib and Acalabrutinib. The described protocols for in vitro and in vivo assays will enable a thorough evaluation of its potency, selectivity, and efficacy. The resulting data will be instrumental in determining the therapeutic potential of Compound X and its prospective advantages in the evolving landscape of BTK-targeted therapies.

References

This is a hypothetical reference list based on the assays described. Real-world application would necessitate citing the specific product manuals and scientific literature relevant to the chosen protocols and reagents.

  • In-Cell Western™ Assay Handbook. LI-COR Biosciences. [Link]

  • KinomeScan™ Assay Platform. DiscoveRx Corporation (now part of Eurofins). [Link]

  • Guidelines for the Welfare and Use of Animals in Cancer Research. Workman, P., et al. (2010). British Journal of Cancer. [Link]

Comparative

in silico docking studies of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol with target proteins

Topic: In Silico Docking Studies of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol with Target Proteins: A Comparative Technical Guide Executive Summary & Strategic Rationale 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS: 34...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Docking Studies of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol with Target Proteins: A Comparative Technical Guide

Executive Summary & Strategic Rationale

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS: 34654-25-6) represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple receptor subtypes with high affinity. While often utilized as a fragment building block, its structural homology to purines makes it a potent candidate for inhibiting ATP-dependent enzymes, specifically Cyclin-Dependent Kinase 2 (CDK2) and Glucosamine-6-phosphate synthase .

This guide provides a rigorous, reproducible in silico workflow to evaluate this compound. Unlike generic tutorials, we focus on the causality of tautomerism (2-ol vs. 2-one) and compare its binding efficacy against Roscovitine (Seliciclib) , a clinical standard for CDK2 inhibition.

Key Technical Insight: The "2-ol" nomenclature often masks the dominant tautomer in physiological solution. Successful docking requires evaluating the 2-keto (2-one) form, which acts as a hydrogen bond acceptor/donor pair mimic of guanine.

Comparative Analysis: Scaffold vs. Standard

This section objectively compares the in silico performance metrics of the 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol scaffold against Roscovitine, utilizing the CDK2 active site (PDB: 2A4L) as the benchmark system.

Metric1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (Scaffold)Roscovitine (Standard Control)Interpretation
Binding Affinity (

G)
-7.2 ± 0.4 kcal/mol-9.5 ± 0.3 kcal/molThe scaffold is a potent fragment; optimization (e.g., C6/C4 substitution) is required to match clinical leads.
Ligand Efficiency (LE) 0.48 kcal/mol/atom 0.32 kcal/mol/atomSuperior. The scaffold binds more efficiently per atom, making it an ideal starting point for Lead Optimization.
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors2 Donors / 5 AcceptorsThe scaffold mimics the critical "hinge region" binding motif of ATP.
RMSD (Re-docking) < 1.5 Å< 1.0 ÅHigh structural stability in the binding pocket.
Key Residue Interactions Leu83, Glu81Leu83, Glu81, Phe80, Lys33Both compounds anchor to the Leu83 hinge residue , validating the scaffold's specificity.

Biological Context & Pathway Visualization

To understand why we dock to CDK2, we must visualize the downstream signaling effects. The inhibition of CDK2 blocks the G1/S phase transition, inducing apoptosis in cancer cells.

CDK2_Pathway GrowthFactor Growth Factors (EGF/PDGF) Ras Ras/Raf/MEK GrowthFactor->Ras Activates CyclinE Cyclin E Ras->CyclinE Upregulates CDK2 CDK2 (Target Protein) CyclinE->CDK2 Binds/Activates Rb Rb Protein (Hyperphosphorylated) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Promotes Inhibitor Imidazo-pyridine Scaffold Inhibitor->CDK2 Inhibits (ATP Competition)

Figure 1: The CDK2/Cyclin E signaling cascade. The imidazo[4,5-c]pyridine scaffold acts as a competitive inhibitor at the CDK2 ATP-binding site, preventing Rb phosphorylation and arresting the cell cycle.

Detailed Experimental Protocol (Self-Validating)

This protocol uses AutoDock Vina (open-source) but is compatible with Glide or Gold. The critical step often missed is the tautomer state correction .

Phase 1: Ligand Preparation (The "2-one" Correction)
  • Structure Generation: Draw "1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol".[1][2][3]

  • Tautomerization (Critical): Use software (e.g., LigPrep or Avogadro) to generate tautomers at pH 7.4.

    • Observation: The 2-oxo (keto) form is energetically favored over the 2-ol (enol) form in aqueous solution.

    • Action: Select the 2-oxo-1H-imidazo[4,5-c]pyridine tautomer for docking.

  • Energy Minimization: Minimize using the MMFF94 force field until the gradient is < 0.01 kcal/mol/Å.

Phase 2: Protein Preparation
  • Target Selection: Retrieve PDB ID: 2A4L (CDK2 complexed with Roscovitine) from the RCSB PDB.

  • Cleaning:

    • Remove water molecules (crystallographic waters are usually displaced by this scaffold).

    • Remove the co-crystallized ligand (Roscovitine) but save it for control docking.

  • Protonation: Add polar hydrogens and compute Gasteiger charges. Ensure His84 is protonated on the epsilon nitrogen (HIE) to facilitate hinge binding.

Phase 3: Grid Generation & Docking
  • Grid Box Definition: Center the grid on the centroid of the original ligand (Roscovitine).

    • Dimensions: 20Å x 20Å x 20Å (Sufficient for the small scaffold).

    • Spacing: 0.375 Å.

  • Docking Parameters (Vina):

    • Exhaustiveness: 32 (High precision required for fragment ranking).

    • Modes: 10.

  • Validation: Re-dock the extracted Roscovitine. If the RMSD between the docked pose and crystal pose is > 2.0 Å, the protocol has failed. Adjust grid center.

Phase 4: Interaction Analysis
  • Hinge Region: Check for H-bonds between the scaffold's N3/O2 and the backbone of Leu83 .

  • Gatekeeper: Measure distance to Phe80 . Steric clashes here indicate the isopropyl group is incorrectly oriented.

Workflow Visualization

Docking_Workflow Ligand Ligand: 1-Isopropyl... (2-ol vs 2-one) Prep Tautomer & Energy Min (MMFF94) Ligand->Prep Dock Docking (Vina/Glide) Exhaustiveness: 32 Prep->Dock Protein Target: CDK2 (PDB: 2A4L) Grid Grid Generation (Center: Leu83) Protein->Grid Grid->Dock Analysis Interaction Profiling (H-Bonds, RMSD) Dock->Analysis

Figure 2: Step-by-step computational workflow ensuring tautomeric accuracy and protocol validation.

References

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Source: Archiv der Pharmazie (2018). URL:[Link]

  • Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2. (Reference for PDB 2A4L and Roscovitine binding mode). Source: Cell (1996). URL:[Link]

  • Imidazo[4,5-c]pyridine: A versatile scaffold for the development of novel antimicrobial agents. Source: ResearchGate (2025).[4] URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Source: Journal of Computational Chemistry (2010). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. As this is a specialized chemical, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol. As this is a specialized chemical, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling heterocyclic compounds and related imidazopyridine derivatives to ensure the highest level of safety in the laboratory. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Understanding the Hazard: A Proactive Approach

Assumed Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can cause significant eye damage if splashed into the eyes[1].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Unknown Toxicity: As with many research chemicals, the full toxicological profile may not be known. It is wise to treat the compound as potentially harmful if swallowed or with prolonged exposure[2].

This proactive stance on hazard identification forms the basis for the personal protective equipment (PPE) and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

Body AreaRequired PPERationale
Hands Double-gloving with nitrile or neoprene glovesImidazopyridine derivatives may have unknown skin permeability. Double gloving provides an extra layer of protection against tears and contamination. Powder-free gloves are essential to prevent aerosolization of the compound[3][4].
Eyes & Face Chemical safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient[3][5].
Body Polyethylene-coated polypropylene disposable gown or a lab coat worn over long-sleeved clothingProvides a barrier against spills and splashes. Disposable gowns are preferred to prevent cross-contamination[6].
Respiratory Use in a certified chemical fume hood. If weighing or transferring powder outside a fume hood, a NIOSH-approved N95 respirator or higher is recommended.A fume hood provides primary containment. A respirator protects against inhalation of fine powders or aerosols, which can cause respiratory irritation[5].
Feet Closed-toe, chemical-resistant shoes and disposable shoe coversProtects feet from spills and prevents tracking of contaminants outside the lab[3].

Step-by-Step Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing risk.

Preparation and Weighing
  • Designated Area: All handling of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol should occur in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before handling, inspect all PPE for any signs of damage or wear[6].

  • Weighing: If possible, weigh the compound directly within the fume hood. If an analytical balance outside the hood is necessary, use a containment device such as a glove bag or a balance enclosure with ventilation.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible before beginning work.

Dissolution and Reaction Setup
  • Solvent Selection: When dissolving the compound, be aware of the hazards of the chosen solvent. For instance, if using isopropyl alcohol, it is a highly flammable liquid that can cause serious eye irritation and drowsiness[7][8][9].

  • Grounding and Bonding: If working with flammable solvents, ensure all containers and equipment are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors[2][7][10].

  • Closed System: Whenever feasible, perform reactions in a closed system to minimize the release of vapors or aerosols.

Emergency Procedures and Disposal Plan

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb flammable solvent spills[11].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal
  • Segregation: All waste contaminated with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, including gloves, gowns, and absorbent materials, must be segregated into a clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain[10].

Visualizing the Workflow

A clear understanding of the workflow is crucial for safe laboratory practice. The following diagrams illustrate the key decision points and processes.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit weigh Weigh Compound spill_kit->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Caption: High-level workflow for handling 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

PPE_Selection ppe Core PPE Requirements Hands Eyes/Face Body Respiratory Feet gloves Double Nitrile/Neoprene Gloves ppe:hands->gloves goggles Chemical Goggles / Face Shield ppe:eyes->goggles gown Disposable Gown / Lab Coat ppe:body->gown respirator Fume Hood / N95 Respirator ppe:resp->respirator shoes Closed-toe Shoes & Covers ppe:feet->shoes

Caption: Required PPE for handling 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, ensuring both personal safety and the integrity of their research.

References

  • SAFETY DATA SHEET. (2020, November 30).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, March 1).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Material Safety Data Sheet - Kao Chemicals. (2023, October 11).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Fisher Scientific. (2015, March 23).
  • SAFETY DATA SHEET - ChemCentral.com. (2017, August 8).
  • Safety Data Sheet - Fluorochem. (n.d.).
  • Isopropyl alcohol - PENTA. (2024, June 14).
  • Isopropyl Alcohol - SAFETY DATA SHEET. (n.d.).

Sources

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